Ligandrol
Description
Properties
IUPAC Name |
4-[(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6N2O/c15-13(16,17)10-6-9(4-3-8(10)7-21)22-5-1-2-11(22)12(23)14(18,19)20/h3-4,6,11-12,23H,1-2,5H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSIVAKKLQRWKC-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)[C@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657620 | |
| Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1165910-22-4 | |
| Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1165910-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | VK-5211 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1165910224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ligandrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13934 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VK-5211 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJT54415A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ligandrol (LGD-4033): A Deep Dive into its Anabolic Mechanism of Action in Skeletal Muscle
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ligandrol (LGD-4033) is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on skeletal muscle and bone in both preclinical and clinical studies.[1][2][3] Its therapeutic potential for conditions such as muscle wasting diseases and osteoporosis is currently under investigation.[4][5] This technical guide provides a comprehensive overview of the molecular mechanism of action of LGD-4033 in skeletal muscle, detailing its interaction with the androgen receptor, subsequent downstream signaling cascades, and its influence on myogenic processes. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the core biological pathways and experimental workflows.
Introduction
Traditional androgenic anabolic steroids, while effective in promoting muscle growth, are associated with a range of undesirable side effects due to their lack of tissue selectivity.[6] Selective Androgen Receptor Modulators (SARMs) represent a novel class of therapeutic compounds designed to overcome these limitations by exhibiting tissue-selective agonist activity.[7] LGD-4033 has emerged as a potent SARM, demonstrating a high affinity and selectivity for the androgen receptor (AR), with a dissociation constant (Ki) of approximately 1 nM.[1][8] This high affinity, coupled with its tissue-selective nature, allows for potent anabolic activity in skeletal muscle and bone while demonstrating only partial agonist activity in tissues like the prostate.[2]
Mechanism of Action in Skeletal Muscle
The primary mechanism of action of LGD-4033 in skeletal muscle revolves around its selective binding to and activation of the androgen receptor. This interaction initiates a cascade of molecular events that ultimately lead to an increase in muscle mass and strength.
Androgen Receptor Binding and Activation
LGD-4033, upon entering the muscle cell, binds to the ligand-binding domain of the androgen receptor located in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus.
Transcriptional Regulation of Myogenic Genes
Once in the nucleus, the LGD-4033-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in myogenesis and protein metabolism. While direct transcriptomic studies on LGD-4033 in skeletal muscle are not extensively published, the anabolic effects strongly suggest an upregulation of genes involved in protein synthesis and muscle growth.
Downstream Signaling Pathways
The anabolic effects of LGD-4033 are mediated through the modulation of key signaling pathways that control muscle protein synthesis and degradation. While direct studies on LGD-4033's effect on these pathways are emerging, its action is believed to parallel that of testosterone in many respects.
-
Akt/mTOR Pathway: A critical regulator of muscle hypertrophy, the Akt/mTOR pathway is a likely downstream target of LGD-4033-mediated AR activation. Activation of this pathway leads to increased protein synthesis by phosphorylating key downstream effectors.
-
Myogenic Regulatory Factors (MRFs): MRFs, including MyoD, myogenin, and Pax7, are crucial for the differentiation and fusion of satellite cells, which are the resident stem cells of skeletal muscle.[5][9][10] Androgen receptor activation is known to influence the expression and activity of these factors, promoting the repair and growth of muscle fibers.[11]
-
Satellite Cell Activation: LGD-4033 is thought to promote muscle hypertrophy in part by stimulating the activation and proliferation of satellite cells.[12][13] These activated satellite cells can then fuse with existing muscle fibers, donating their nuclei and contributing to muscle fiber growth.
Figure 1: Proposed signaling pathway of LGD-4033 in skeletal muscle cells.
Quantitative Data from Preclinical and Clinical Studies
The anabolic effects of LGD-4033 on skeletal muscle have been quantified in numerous studies. The following tables summarize key findings.
Table 1: In Vitro and Preclinical Data
| Parameter | Value | Species/Model | Reference |
| AR Binding Affinity (Ki) | ~1 nM | Recombinant Human AR | [1][8] |
| Anabolic:Androgenic Ratio | >500:1 | Rat Model | [6] |
| Increase in Muscle Mass | Dose-dependent | Orchidectomized Rats | [2] |
| Increase in Muscle Fiber Cross-Sectional Area | Trend towards increase | Female Rats (28 days) | [2] |
Table 2: Clinical Trial Data in Healthy Young Men (21 days)
| LGD-4033 Dose | Change in Lean Body Mass (kg) | p-value vs. Placebo | Reference |
| Placebo | -0.2 | - | [1] |
| 0.1 mg | +0.04 | NS | [1] |
| 0.3 mg | +0.47 | NS | [1] |
| 1.0 mg | +1.21 | <0.05 | [1][6] |
Table 3: Clinical Trial Data in Hip Fracture Patients (12 weeks)
| LGD-4033 Dose | Placebo-Adjusted Increase in Lean Body Mass | Reference |
| 0.5 mg/day | 4.8% | [14] |
| 1.0 mg/day | 7.2% | [14] |
| 2.0 mg/day | 9.1% | [14] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the mechanism of action of LGD-4033.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of LGD-4033 to the androgen receptor.
Protocol Overview:
-
Receptor Preparation: A recombinant human androgen receptor is utilized.
-
Radioligand: A radiolabeled androgen, such as [3H]-dihydrotestosterone (DHT), is used as the competitor.
-
Competition: Increasing concentrations of LGD-4033 are incubated with the AR and the radioligand.
-
Separation: Bound and free radioligand are separated using methods like filtration or scintillation proximity assay.
-
Quantification: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The concentration of LGD-4033 that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the Ki value is calculated.
Transcriptional Activation Assay (Luciferase Reporter Assay)
Objective: To assess the ability of LGD-4033 to activate androgen receptor-mediated gene transcription.
Protocol Overview:
-
Cell Culture: A suitable cell line (e.g., CV-1) is cultured.
-
Transfection: Cells are co-transfected with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgen-responsive promoter.
-
Treatment: Transfected cells are treated with varying concentrations of LGD-4033.
-
Lysis and Luciferase Assay: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal, which is proportional to the transcriptional activity, is plotted against the LGD-4033 concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
Measurement of Muscle Fiber Cross-Sectional Area
Objective: To quantify the hypertrophic effects of LGD-4033 on skeletal muscle fibers.
Protocol Overview:
-
Tissue Collection and Preparation: Muscle tissue (e.g., gastrocnemius) is harvested from control and LGD-4033-treated animals. The tissue is fixed, embedded in paraffin, and sectioned.
-
Staining: Muscle sections are stained with hematoxylin and eosin (H&E) or specific antibodies (e.g., anti-dystrophin) to delineate the muscle fiber boundaries.
-
Imaging: Stained sections are imaged using a light microscope.
-
Image Analysis: Image analysis software (e.g., ImageJ) is used to measure the cross-sectional area of individual muscle fibers.
-
Statistical Analysis: The average cross-sectional area is compared between the control and treated groups.
Figure 2: General experimental workflow for evaluating the effects of LGD-4033.
Conclusion
This compound (LGD-4033) is a potent, orally bioavailable SARM that exerts its anabolic effects on skeletal muscle primarily through the selective activation of the androgen receptor. This initiates a cascade of events including the modulation of myogenic gene transcription and the activation of pro-hypertrophic signaling pathways, leading to increased muscle protein synthesis and satellite cell-mediated growth. The quantitative data from both preclinical and clinical studies consistently demonstrate its efficacy in increasing lean muscle mass. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of LGD-4033 and other novel SARMs. Further research focusing on the detailed transcriptomic and proteomic changes in skeletal muscle following LGD-4033 administration will provide a more comprehensive understanding of its molecular mechanisms and aid in the development of targeted therapies for muscle-wasting conditions.
References
- 1. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vikingtherapeutics.com [vikingtherapeutics.com]
- 3. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]
- 4. usada.org [usada.org]
- 5. PAX3/7 EXPRESSION COINCIDES WITH MYOD DURING CHRONIC SKELETAL MUSCLE OVERLOAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swolverine.com [swolverine.com]
- 7. swolverine.com [swolverine.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reciprocal inhibition between Pax7 and muscle regulatory factors modulates myogenic cell fate determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Myogenic Regulatory Factors, Determinants of Muscle Development, Cell Identity and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAX7, a Key for Myogenesis Modulation in Muscular Dystrophies through Multiple Signaling Pathways: A Systematic Review [mdpi.com]
- 12. Quantifying Muscle Regeneration: Activated Muscle Satellite Cells and New Regenerated Myofibers in Chronic and Acute Degeneration Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of Skeletal Muscle Satellite Cells by a Device Simultaneously Applying High-Intensity Focused Electromagnetic Technology and Novel RF Technology: Fluorescent Microscopy Facilitated Detection of NCAM/CD56 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
LGD-4033: A Comprehensive Technical Guide to its Androgen Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
LGD-4033, also known as Ligandrol, is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis. Its efficacy stems from its high affinity and selectivity for the androgen receptor (AR), leading to tissue-selective anabolic effects, primarily in muscle and bone. This technical guide provides an in-depth analysis of the binding affinity of LGD-4033 to the androgen receptor, a detailed overview of the experimental protocols used to determine these parameters, and a comprehensive look at the downstream signaling pathways activated upon binding.
Quantitative Analysis of LGD-4033 and Androgen Receptor Binding
LGD-4033 exhibits a high binding affinity for the androgen receptor, a key characteristic that underpins its potent anabolic activity. The primary quantitative measure of this affinity is the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay.
| Parameter | Value | Description | Reference |
| Binding Affinity (Ki) | ~1 nM | The inhibition constant (Ki) for LGD-4033 binding to the androgen receptor. A lower Ki value indicates a higher binding affinity. | [1][2] |
Experimental Protocols for Determining Androgen Receptor Binding Affinity
The binding affinity of LGD-4033 to the androgen receptor is typically determined through competitive binding assays. These assays measure the ability of the test compound (LGD-4033) to displace a radiolabeled androgen, such as dihydrotestosterone (DHT), from the androgen receptor.
Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (Ki) of LGD-4033 for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (AR)
-
Radiolabeled ligand (e.g., [³H]-dihydrotestosterone)
-
LGD-4033 (test compound)
-
Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors)
-
Scintillation fluid
-
Scintillation counter
Methodology:
-
Preparation of Reagents: A series of dilutions of LGD-4033 are prepared in the assay buffer. The radiolabeled ligand is also diluted to a fixed concentration.
-
Incubation: The recombinant human AR is incubated with the radiolabeled ligand in the presence of varying concentrations of LGD-4033. A control group with no LGD-4033 is also included to determine maximum binding.
-
Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This can be achieved through various methods, such as filtration or size-exclusion chromatography.
-
Quantification: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of LGD-4033. The IC50 value (the concentration of LGD-4033 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
A Preclinical Technical Guide to LGD-4033 for Muscle Atrophy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical research on LGD-4033, a selective androgen receptor modulator (SARM), for the treatment of muscle atrophy. This document details the experimental protocols used in key animal studies, presents quantitative data on the efficacy of LGD-4033 in a structured format, and visualizes the proposed signaling pathways and experimental workflows.
Introduction
Muscle atrophy, the progressive loss of muscle mass, is a debilitating condition associated with a wide range of diseases, including cancer, chronic obstructive pulmonary disease (COPD), and frailty in the elderly.[1] LGD-4033, a non-steroidal, orally available SARM, has emerged as a promising therapeutic candidate due to its ability to selectively target androgen receptors in muscle and bone, thereby promoting anabolic activity with potentially fewer side effects than traditional anabolic steroids.[1][2] Preclinical studies in animal models have demonstrated the potential of LGD-4033 to increase muscle mass and strength.[3][4]
Mechanism of Action: Signaling Pathways
LGD-4033 exerts its anabolic effects by binding with high affinity to the androgen receptor (AR) in skeletal muscle.[5] While the complete downstream signaling cascade is still under investigation, the proposed mechanism involves the activation of pathways traditionally associated with muscle hypertrophy, such as the Akt/mTOR pathway, and the stimulation of satellite cells, which are crucial for muscle repair and growth.
Androgen Receptor Activation and Downstream Signaling
Upon binding to the androgen receptor, LGD-4033 is thought to initiate a cascade of events that promote muscle protein synthesis and inhibit protein degradation. Androgen receptor activation has been shown to influence the phosphatidylinositol-3 kinase (PI3K)/Akt signaling pathway, a central regulator of muscle growth.[4] Activation of Akt can lead to the phosphorylation and activation of the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis.[6][7] Furthermore, SARMs have been shown to block the dephosphorylation of Akt induced by glucocorticoids, which are known to cause muscle atrophy.[4]
References
- 1. vikingtherapeutics.com [vikingtherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a novel selective androgen receptor modulator on dexamethasone-induced and hypogonadism-induced muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ovariectomy prevents the recovery of atrophied gastrocnemius skeletal muscle mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Scientific Overview of Ligandrol's Tissue Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ligandrol, also known as LGD-4033, is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated significant potential for the treatment of muscle wasting conditions and osteoporosis.[1][2] Its main characteristic is a pronounced tissue selectivity, exhibiting potent anabolic effects in muscle and bone while demonstrating a markedly attenuated impact on androgenic tissues such as the prostate.[3][4] This document provides a detailed scientific overview of the preclinical and clinical evidence supporting this compound's tissue-selective action, delves into the molecular mechanisms proposed to underlie this selectivity, and presents key experimental protocols utilized in its evaluation.
Introduction
The therapeutic use of androgens for their anabolic properties has been historically limited by their associated androgenic side effects, including benign prostatic hyperplasia, potential for prostate cancer acceleration, and virilization in women.[4] Selective androgen receptor modulators (SARMs) represent a class of ligands designed to overcome these limitations by differentially activating the androgen receptor (AR) in a tissue-specific manner.[1] this compound has emerged as a promising candidate in this class, binding to the AR with high affinity and selectivity.[4][5] Preclinical and clinical studies have shown that LGD-4033 can significantly increase lean body mass without the corresponding increase in prostate-specific antigen (PSA) levels, a key marker for prostate health.[4][6]
Preclinical Evidence of Tissue Selectivity
The foundational evidence for this compound's tissue selectivity comes from preclinical studies in animal models, most notably the Hershberger assay. This assay is a standardized method to assess the anabolic and androgenic activities of a compound.[3]
The Hershberger Assay
The Hershberger assay utilizes a castrated male rat model. Castration leads to the atrophy of androgen-dependent tissues. The subsequent administration of an androgenic compound can restore the size of these tissues. The assay quantifies the anabolic effect by measuring the weight of the levator ani muscle, a muscle in the pelvic region that is highly responsive to androgens. The androgenic effect is determined by measuring the weight of the ventral prostate and seminal vesicles.[3]
Experimental Protocol: Hershberger Assay for this compound
-
Animal Model: Immature male Sprague-Dawley rats are orchidectomized (castrated).[3]
-
Acclimation and Atrophy Period: The animals are allowed to recover and for their androgen-dependent tissues to atrophy for a period of 14 days post-castration.[3]
-
Treatment: Rats are then treated daily for 14 consecutive days with either a vehicle control, a reference androgen (e.g., testosterone propionate), or varying doses of this compound administered orally.[3]
-
Necropsy and Tissue Collection: On the day after the final dose, the animals are euthanized, and the levator ani muscle and ventral prostate are carefully dissected and weighed.[3]
-
Data Analysis: The weights of the levator ani muscle (anabolic activity) and the ventral prostate (androgenic activity) are compared between the different treatment groups. The data is often expressed as a percentage of the tissue weights in intact (non-castrated) control animals.[3]
Quantitative Preclinical Data
Preclinical studies have demonstrated that this compound exhibits potent anabolic activity in the levator ani muscle while having a significantly weaker, partial agonist effect on the prostate.[3] This results in a highly favorable anabolic-to-androgenic ratio.
| Tissue | This compound Effect | Reference Androgen (e.g., Testosterone) Effect |
| Levator Ani Muscle | Potent, full agonist activity (significant increase in mass) | Full agonist activity (significant increase in mass) |
| Ventral Prostate | Weak, partial agonist activity (minimal increase in mass) | Full agonist activity (significant increase in mass) |
| Anabolic:Androgenic Ratio | Reported to be greater than 500:1[7] | Approximately 1:1 |
Clinical Evidence of Tissue Selectivity
The promising preclinical profile of this compound led to its evaluation in human clinical trials. A key study by Basaria et al. investigated the safety, tolerability, pharmacokinetics, and effects of LGD-4033 in healthy young men.[4]
Clinical Trial Design and Methodology (Basaria et al., 2013)
-
Study Design: A randomized, double-blind, placebo-controlled, ascending-dose study.[4]
-
Participants: 76 healthy men aged 21-50 years.[4]
-
Intervention: Participants were randomized to receive placebo or 0.1 mg, 0.3 mg, or 1.0 mg of LGD-4033 daily for 21 days.[4]
-
Primary Outcome Measures:
-
Lean Body Mass: Measured using dual-energy X-ray absorptiometry (DEXA), a non-invasive technique that provides precise measurements of bone mineral density, lean mass, and fat mass.[8][9]
-
Muscle Strength: Assessed by the one-repetition maximum (1RM) on the leg press.[10]
-
Safety and Tolerability: Monitored through adverse event reporting, blood counts, clinical chemistries, and prostate-specific antigen (PSA) levels.[4]
-
Clinical Trial Results
The study demonstrated that LGD-4033 was well-tolerated and resulted in a dose-dependent increase in lean body mass over the 21-day treatment period.[4] Crucially, there were no significant changes in PSA levels from baseline in any of the LGD-4033 dose groups, providing strong clinical evidence for its tissue selectivity.[4][6]
| Dose Group | Change in Lean Body Mass (21 days) | Change in Prostate-Specific Antigen (PSA) |
| Placebo | No significant change | No significant change |
| 0.1 mg LGD-4033 | Increase | No significant change |
| 0.3 mg LGD-4033 | Greater increase | No significant change |
| 1.0 mg LGD-4033 | Largest increase (average of 1.21 kg) | No significant change |
Molecular Mechanisms of Tissue Selectivity
The tissue-selective effects of this compound are believed to be a result of its unique interaction with the androgen receptor and the subsequent downstream signaling events. The prevailing hypothesis centers on ligand-induced conformational changes in the AR, leading to differential recruitment of co-regulatory proteins.
Differential Androgen Receptor Conformation
Upon binding, different ligands can induce distinct conformational changes in the AR. It is proposed that the binding of this compound to the AR induces a conformation that is different from that induced by endogenous androgens like testosterone or dihydrotestosterone (DHT). This unique conformation is thought to be the basis for its tissue-specific activity.
Tissue-Specific Co-regulator Recruitment
The transcriptional activity of the AR is modulated by a complex interplay of co-activator and co-repressor proteins.[11][12] These co-regulators are expressed in a tissue-specific manner. The conformation of the ligand-bound AR determines which co-regulators can bind to its surface.
-
In Muscle Tissue: The this compound-AR complex is thought to adopt a conformation that preferentially recruits a suite of co-activators essential for promoting the transcription of genes involved in muscle protein synthesis and growth (anabolic effects).[13]
-
In Prostate Tissue: In contrast, the conformation of the this compound-AR complex in prostate cells is believed to be less favorable for the recruitment of the same set of co-activators, or it may even recruit co-repressors, leading to a partial or minimal agonist response.[12][14] This results in a lack of significant stimulation of prostate cell proliferation.
Downstream Signaling
The differential recruitment of co-regulators leads to tissue-specific gene expression profiles. In muscle, this compound is a potent, full agonist in gene transcriptional regulation assays, comparable to DHT, leading to the upregulation of genes that promote muscle hypertrophy.[11] In contrast, it acts as a weak partial agonist on the prostate gland, resulting in minimal activation of the genes responsible for prostate growth.[3][11]
Conclusion
This compound (LGD-4033) demonstrates a remarkable degree of tissue selectivity, with robust anabolic effects on muscle and bone and minimal androgenic impact on the prostate. This selectivity is supported by extensive preclinical data from the Hershberger assay in rats and has been confirmed in human clinical trials where LGD-4033 increased lean body mass without elevating PSA levels. The molecular basis for this selectivity is attributed to the unique conformation adopted by the androgen receptor upon binding to this compound, which leads to tissue-specific recruitment of co-regulatory proteins and subsequent differential gene expression. This scientific profile makes this compound a compelling candidate for further investigation in the treatment of muscle wasting diseases and other conditions where a potent anabolic effect is desired without the deleterious androgenic side effects of traditional steroids.
References
- 1. Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound or LGD 4033 in Australia: How it works and side effects [healthymale.org.au]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]
- 6. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vikingtherapeutics.com [vikingtherapeutics.com]
- 8. researchgate.net [researchgate.net]
- 9. Dual-energy X-ray Absorptiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Androgen receptor corepressors and prostate cancer. | Semantic Scholar [semanticscholar.org]
Investigational Studies on LGD-4033 for Osteoporosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LGD-4033, also known as Ligandrol, is a non-steroidal, orally available selective androgen receptor modulator (SARM) that has been a subject of investigation for its potential therapeutic applications in conditions involving muscle wasting and bone degeneration, such as osteoporosis.[1][2][3] SARMs are designed to selectively target androgen receptors (ARs) in specific tissues, primarily muscle and bone, while minimizing the androgenic side effects observed with traditional anabolic steroids, such as adverse effects on the prostate.[2][4][5] This technical guide provides an in-depth summary of the preclinical and clinical investigational studies on LGD-4033 concerning its effects on bone health, with a focus on osteoporosis.
Core Mechanism of Action
LGD-4033 functions by binding to the androgen receptor with high affinity (Ki of approximately 1 nM) and selectivity.[6] Upon binding, the LGD-4033-AR complex undergoes a conformational change and translocates into the cell nucleus. Inside the nucleus, this complex binds to specific DNA sequences known as androgen response elements (AREs), which modulates the transcription of target genes. In bone and muscle tissues, this interaction promotes anabolic activity, leading to increased protein synthesis and mineral deposition.[1][2] The tissue selectivity of LGD-4033 is believed to be intrinsic to the compound, independent of local drug concentration.[5]
Preclinical Investigational Studies
The primary preclinical model for studying postmenopausal osteoporosis is the ovariectomized (OVX) rat, which mimics the estrogen-deficient state in postmenopausal women.[7] Several studies have utilized this model to evaluate the efficacy of LGD-4033 on bone health.
Experimental Protocols: Ovariectomized (OVX) Rat Model
A generalized experimental protocol for these studies is as follows:
-
Animal Model : Three-month-old female Sprague-Dawley or Wistar rats are used.[8][9][10]
-
Ovariectomy : Rats undergo bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss (osteopenia). A control group is left intact (NON-OVX or Sham).[5][8]
-
Induction of Osteopenia : Following surgery, the OVX rats are typically left untreated for a period of 8 to 9 weeks to allow for the development of significant bone loss.[5][8]
-
Treatment Administration : OVX rats are randomized into groups and treated with LGD-4033, vehicle (control), or other comparators. LGD-4033 is administered orally via gavage once daily.[5][8] Dosages have ranged from 0.03 mg/kg to 3 mg/kg body weight.[8][11] Treatment duration has varied from 5 to 12 weeks.[8][11]
-
Analysis : Upon completion of the treatment period, various analyses are performed on bone samples (e.g., femur, tibia, lumbar vertebrae). These include:
-
Micro-computed Tomography (µCT) : To assess bone microarchitecture, including trabecular number, thickness, and separation.[8]
-
Dual-Energy X-ray Absorptiometry (DEXA) : To measure bone mineral density (BMD).[5]
-
Biomechanical Testing : To evaluate bone strength and resistance to fracture (e.g., three-point bending tests).[5][8]
-
Histomorphometry and Ashing : To analyze bone formation rates and mineral content.[5][8]
-
Gene Expression Analysis : To study the molecular effects on bone tissue.[8]
-
Data Presentation: Preclinical Findings
Preclinical studies have demonstrated that LGD-4033 has a positive anabolic effect on bone in osteopenic rats.
Table 1: Effects of LGD-4033 (3 mg/kg) on Bone Structural Properties in OVX Rats after 5 Weeks (Data sourced from Roch et al., 2023)[8]
| Parameter | Anatomical Location | OVX Control Group (Mean ± SD) | LGD-4033 (3 mg/kg) Group (Mean ± SD) | Outcome |
| Trabecular Number (1/mm) | Femur | 35 ± 7 | 38 ± 8 | Improved |
| Lumbar Vertebrae | 22 ± 6 | 26 ± 7 | Improved | |
| Tibia | 6 ± 3 | 12 ± 5 | Improved | |
| Biomechanical Parameters | Femur, Tibia, Vertebrae | Not Specified | Not Changed | No Improvement |
Table 2: Effects of LGD-4033 on Bone Mineral Density (BMD) in OVX Rats after 12 Weeks (Data sourced from Ligand Pharmaceuticals, 2009)[11]
| Bone Type | Effective Dose | Outcome |
| Cortical Bone | ≥ 0.03 mg/kg/day | Statistically significant increase in BMD |
| Cancellous Bone | ≥ 0.3 mg/kg/day | Statistically significant increase in BMD |
Additional preclinical findings indicate that LGD-4033 increases cortical bone formation rates and overall bone strength.[4] It also appears to suppress bone turnover at cancellous bone sites, contributing to an increase in lumbar spine bone density.[1][4] A high dose (3 mg/kg) showed a subtle anabolic effect on bone structure but did not improve biomechanical properties.[8]
Clinical Investigational Studies
While LGD-4033 has been primarily advanced in clinical trials for muscle-related conditions, these studies provide crucial safety, pharmacokinetic, and ancillary data on anabolic activity, including effects on bone density.
Experimental Protocols: Human Clinical Trials
-
Phase 1 Study : A randomized, double-blind, placebo-controlled trial was conducted in 76 healthy young men (ages 21–50). Participants received a placebo or LGD-4033 at doses of 0.1, 0.3, or 1.0 mg daily for 21 days. The primary objectives were to assess safety, tolerability, and pharmacokinetics. Secondary endpoints included lean body mass, muscle strength, and hormone levels.[6]
-
Phase 2 Study (VK5211) : A trial was initiated in patients recovering from hip fracture surgery, a population at high risk for muscle atrophy and bone density loss.[2] Patients were administered a placebo or LGD-4033 (0.5 mg, 1.0 mg, or 2.0 mg) daily for 12 weeks. Endpoints included changes in lean body mass and bone mineral density.[1]
Data Presentation: Clinical Findings
Table 3: Key Outcomes of Phase 1 Study in Healthy Young Men (21 Days) (Data sourced from Basaria et al., 2013)[6]
| Parameter | Dose | Result vs. Placebo |
| Lean Body Mass | 1.0 mg | Increased by an average of 1.21 kg (p < 0.05) |
| Fat Mass | All doses | No significant change |
| Total Testosterone | Dose-dependent | Suppression |
| SHBG | Dose-dependent | Suppression |
| HDL Cholesterol | Dose-dependent | Suppression |
| Prostate-Specific Antigen (PSA) | All doses | No significant change |
The Phase 1 study concluded that LGD-4033 was well-tolerated and increased lean body mass. The suppression of hormones and lipids returned to baseline after discontinuation of the drug.[6] The Phase 2 trial in hip fracture patients also demonstrated that LGD-4033 produced significant, dose-dependent increases in lean body mass over 12 weeks.[1]
Effects on Bone Turnover Markers
Bone remodeling is a continuous process involving resorption by osteoclasts and formation by osteoblasts. Bone Turnover Markers (BTMs) are biomarkers released during this process that can be measured in serum or urine to assess the rate of bone remodeling.[12] Key BTMs include:
-
Bone Formation Markers : Procollagen type 1 N-terminal propeptide (P1NP) is a sensitive marker of osteoblast activity.[12][13]
-
Bone Resorption Markers : C-terminal telopeptide of type I collagen (CTX) is a marker of osteoclast activity and bone breakdown.[12][14]
Preclinical data suggests LGD-4033 suppresses bone turnover.[4][11] This is a desirable effect in osteoporotic conditions where resorption outpaces formation. By reducing bone turnover, particularly the resorption phase, LGD-4033 may help shift the balance toward net bone formation, leading to increased BMD.
Summary and Future Directions
Investigational studies on LGD-4033 demonstrate a consistent anabolic effect on musculoskeletal tissues. Preclinical data from OVX rat models strongly support its potential as a treatment for osteoporosis by improving bone structural properties, increasing bone mineral density, and suppressing bone turnover.[4][8][11] Clinical trials have established its ability to increase lean body mass in humans with a generally well-tolerated safety profile over short durations.[6]
However, several key considerations remain for its development as an osteoporosis therapy:
-
Long-term Efficacy and Safety : The existing clinical trials are of short duration. Longer-term studies are necessary to confirm sustained benefits on BMD and, most importantly, reduction in fracture risk.
-
Bone-Specific Clinical Endpoints : Future clinical trials should be designed with primary endpoints focused on bone health, such as significant changes in BMD at the hip and spine, and fracture incidence.
-
Side Effect Profile : The dose-dependent suppression of testosterone and HDL cholesterol requires further investigation in long-term studies to understand the clinical implications, particularly in an older, co-morbid population.[6]
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. swolverine.com [swolverine.com]
- 3. LGD-4033 (this compound) SARM Impacts | Sport Integrity Australia [sportintegrity.gov.au]
- 4. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]
- 5. vikingtherapeutics.com [vikingtherapeutics.com]
- 6. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound as a selective androgen receptor modulator in a rat model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sportstechnologylabs.com [sportstechnologylabs.com]
- 10. Frontiers | Ostarine and this compound Improve Muscle Tissue in an Ovariectomized Rat Model [frontiersin.org]
- 11. sec.gov [sec.gov]
- 12. Exploring the Relationship of Bone Turnover Markers and Bone Mineral Density in Community-Dwelling Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 14. blog.algaecal.com [blog.algaecal.com]
The Effects of LGD-4033 on Bone Mineral Density: A Technical Guide for Researchers
An In-depth Examination of Preclinical Research Models and Core Signaling Pathways
Executive Summary
LGD-4033 (also known as Ligandrol) is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on both muscle and bone in preclinical research models.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current state of research on LGD-4033's impact on bone mineral density, with a focus on the experimental protocols, quantitative outcomes, and the underlying signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in the study of musculoskeletal disorders and anabolic therapies.
Core Mechanism of Action in Bone
LGD-4033 exerts its effects by selectively binding to the androgen receptor (AR) with high affinity and specificity.[6][7] In bone tissue, the activation of AR by androgens, and by extension LGD-4033, initiates a cascade of signaling events that lead to increased bone formation and a potential reduction in bone resorption. This tissue-selective action is a key characteristic of SARMs, aiming to provide the therapeutic benefits of androgens on the musculoskeletal system while minimizing the androgenic side effects on other tissues, such as the prostate.[2][5]
Signaling Pathways in Osteoblasts
The binding of LGD-4033 to the androgen receptor in osteoblasts, the cells responsible for bone formation, is thought to trigger both genomic and non-genomic signaling pathways.
-
Genomic Pathway: The activated LGD-4033-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of genes involved in osteoblast proliferation, differentiation, and matrix protein synthesis. Key transcription factors in osteogenesis, such as Runx2 and Osterix, are believed to be downstream targets in this pathway, leading to the expression of bone matrix proteins like collagen type I.
-
Non-Genomic Pathway: Rapid, non-genomic effects of androgen receptor activation have also been described in bone cells. These pathways are initiated at the cell membrane and involve the activation of kinase cascades, including the Src/ERK and PI3K/Akt pathways. These signaling cascades can influence cell proliferation and survival, further contributing to an anabolic environment in bone.
Below is a diagram illustrating the putative signaling pathway of LGD-4033 in osteoblasts.
Caption: Putative signaling pathway of LGD-4033 in osteoblasts.
Preclinical Research Models and Experimental Protocols
The primary research model for evaluating the effects of LGD-4033 on bone mineral density has been the ovariectomized (OVX) rat, which is a well-established model for postmenopausal osteoporosis.[1][2][3] Orchidectomized (castrated) male rats have also been utilized to study the effects on bone in a state of androgen deficiency.[2]
Ovariectomized (OVX) Rat Model
-
Objective: To simulate the estrogen-deficient state of postmenopause, which leads to bone loss, and to evaluate the efficacy of LGD-4033 in preventing or reversing this bone loss.
-
Methodology:
-
Animals: Adult female Sprague-Dawley rats are typically used.[3]
-
Surgical Procedure: Rats undergo bilateral ovariectomy to induce estrogen deficiency. A sham-operated group serves as the control.
-
Osteopenia Induction: Following surgery, the OVX rats are often left untreated for a period of 8 to 9 weeks to allow for the development of significant bone loss (osteopenia).[1][3]
-
Treatment: LGD-4033 is administered orally, typically once daily, for a duration ranging from 5 to 12 weeks.[1][3] Dosages in these studies have ranged from 0.03 to 3 mg/kg of body weight.[3]
-
Outcome Measures: Bone mineral density is assessed using dual-energy X-ray absorptiometry (DEXA).[2] Bone microarchitecture is analyzed via micro-computed tomography (µCT). Biomechanical strength is determined through testing of bones like the femur. Bone turnover markers in serum may also be measured.
-
Below is a diagram illustrating the experimental workflow for the OVX rat model.
Caption: Experimental workflow of the ovariectomized (OVX) rat model.
Quantitative Data on Bone Mineral Density and Structure
Preclinical studies have demonstrated that LGD-4033 has a positive impact on bone mineral density and structure in OVX rats. However, publicly available quantitative data is limited.
Table 1: Effects of LGD-4033 on Trabecular Number in Ovariectomized Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Femur (Trabecular Number) | Lumbar Vertebrae (Trabecular Number) | Tibia (Trabecular Number) |
| Untreated OVX | - | 5 weeks | 35 ± 7 | 22 ± 6 | 6 ± 3 |
| LGD-4033 | 3 | 5 weeks | 38 ± 8 | 26 ± 7 | 12 ± 5 |
Data extracted from a study on three-month-old Sprague Dawley rats, 9 weeks post-ovariectomy.[3]
In another study, statistically significant improvements in bone mineral density were observed after 12 weeks of LGD-4033 administration at doses as low as 0.03 mg/kg/day in cortical bone and 0.3 mg/kg/day in cancellous bone in osteopenic female rats.[4] However, the specific BMD values were not provided in the available documentation.
Table 2: Summary of Qualitative Effects of LGD-4033 on Bone Parameters in OVX Rats
| Parameter | Effect |
| Lumbar Spine Bone Mineral Density | Increased, comparable to estradiol and testosterone[1] |
| Cortical Bone Formation Rate | Significantly increased[5] |
| Bone Strength (Femur) | Increased[5] |
| Trabecular Bone Turnover | Significantly decreased[1] |
Future Directions and Considerations
The preclinical data strongly suggest that LGD-4033 has a beneficial effect on bone mineral density and strength in models of postmenopausal osteoporosis. The observed increase in bone formation and suppression of bone turnover point to a dual mechanism of action that is highly desirable for an anabolic bone agent.
However, for a comprehensive understanding and to facilitate translation to clinical applications, further research is warranted in the following areas:
-
Dose-Response Studies: More detailed dose-response studies are needed to establish the optimal therapeutic window for maximizing bone anabolic effects while minimizing any potential side effects.
-
Long-Term Safety: The long-term effects of LGD-4033 on bone quality and the risk of fracture need to be evaluated in extended studies.
-
Bone Turnover Markers: Detailed analysis of serum bone turnover markers, such as P1NP (a marker of bone formation) and CTX (a marker of bone resorption), would provide a more dynamic picture of LGD-4033's effect on bone remodeling.
-
Head-to-Head Comparisons: Rigorous head-to-head comparison studies with existing osteoporosis treatments would be valuable in determining the relative efficacy and safety of LGD-4033.
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. vikingtherapeutics.com [vikingtherapeutics.com]
- 3. Effects of this compound as a selective androgen receptor modulator in a rat model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sec.gov [sec.gov]
- 5. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]
- 6. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
Ligandrol (LGD-4033): A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ligandrol, also known as LGD-4033, is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis.[1][2][3][4] Developed by Ligand Pharmaceuticals and currently under investigation by Viking Therapeutics, LGD-4033 exhibits high affinity and selectivity for the androgen receptor (AR), demonstrating anabolic effects in muscle and bone with a favorable safety profile in early clinical trials.[1][5][6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics of LGD-4033, supported by quantitative data from preclinical and clinical studies. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a comprehensive understanding for research and drug development professionals.
Chemical Structure and Physicochemical Properties
LGD-4033 is characterized by a pyrrolidinyl-benzonitrile core structure.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-[(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile | [1][2] |
| Synonyms | LGD-4033, VK5211, Anabolicum | [1][2][7] |
| CAS Number | 1165910-22-4 | [1] |
| Molecular Formula | C₁₄H₁₂F₆N₂O | [1][2] |
| Molar Mass | 338.253 g/mol | [1][2] |
| Appearance | White to Pale Beige Crystalline Solid | [8] |
| Melting Point | 108 - 111°C | [8] |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [9] |
| Predicted logP | 3.59 - 3.7 | [1][4] |
Mechanism of Action and Signaling Pathway
LGD-4033 functions as a selective agonist of the androgen receptor, the primary biological target of endogenous androgens like testosterone and dihydrotestosterone (DHT).[1] Its selectivity allows for anabolic effects in muscle and bone while demonstrating reduced activity in other tissues such as the prostate and sebaceous glands.[1][10]
Upon binding to the androgen receptor in the cytoplasm, LGD-4033 induces a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding event modulates the transcription of target genes, leading to increased protein synthesis and anabolic effects in skeletal muscle and bone tissue.
Pharmacodynamics
LGD-4033 demonstrates high affinity and selectivity for the androgen receptor. In preclinical studies, it has shown potent anabolic activity in muscle and bone.
Receptor Binding Affinity
| Receptor | Binding Affinity (Ki) | Reference |
| Androgen Receptor (AR) | ~0.9 - 1 nM | [1][5] |
| Progesterone Receptor | > 4,000 nM | [1] |
| Glucocorticoid Receptor | > 4,000 nM | [1] |
| Mineralocorticoid Receptor | > 4,000 nM | [1] |
Effects on Lean Body Mass and Hormone Levels in Healthy Young Men
A 21-day clinical trial in healthy young men demonstrated dose-dependent increases in lean body mass and changes in hormone levels.
| Dose | Change in Lean Body Mass | Change in Total Testosterone | Change in Free Testosterone | Change in SHBG | Change in HDL Cholesterol | Reference |
| Placebo | - | - | - | - | - | [11] |
| 0.1 mg/day | Increase | Suppression | Not Significant | Suppression | Suppression | [11] |
| 0.3 mg/day | Increase | Suppression | Not Significant | Suppression | Suppression | [11] |
| 1.0 mg/day | Significant Increase | Significant Suppression | Significant Suppression | Significant Suppression | Significant Suppression | [11] |
Note: Hormone and lipid levels returned to baseline after discontinuation of the drug.[11]
Pharmacokinetics
Pharmacokinetic studies have revealed that LGD-4033 has a long elimination half-life and exhibits dose-proportional pharmacokinetics.
| Parameter | Value | Reference |
| Elimination Half-Life | 24 - 36 hours | [1][5] |
| Accumulation | ~3-fold higher levels at day 21 compared to day 1 | [1][5] |
Area Under the Curve (AUC) on Day 21
| Dose | Mean AUC (ng•day/mL) | Reference |
| 0.1 mg/day | 19 | [1][5] |
| 0.3 mg/day | 85 | [1][5] |
| 1.0 mg/day | 238 | [1][5] |
Experimental Protocols
Receptor Binding Assay (Competitive Binding Assay)
Objective: To determine the binding affinity (Ki) of LGD-4033 for the androgen receptor.
Methodology:
-
Recombinant human androgen receptor is expressed and purified.
-
A competitive binding assay is performed using a radiolabeled androgen, such as dihydrotestosterone (DHT).
-
Increasing concentrations of LGD-4033 are incubated with the androgen receptor and the radiolabeled ligand.
-
The amount of bound radiolabeled ligand is measured to determine the concentration of LGD-4033 required to inhibit 50% of the radiolabeled ligand binding (IC50).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[10]
In Vivo Study in Orchidectomized Male Rats
Objective: To assess the tissue-selective anabolic activity of LGD-4033.
Methodology:
-
Male rats are surgically castrated (orchidectomized, ORDX) to induce muscle and prostate atrophy.
-
After a recovery period, rats are treated with LGD-4033 (administered orally via gavage) or a vehicle control for a specified duration (e.g., 14 days).[10]
-
At the end of the treatment period, tissues such as the levator ani muscle (an indicator of anabolic activity) and the ventral prostate are dissected and weighed.[10]
-
The tissue weights are compared between the LGD-4033 treated groups and the control group to determine the anabolic and androgenic effects.[10]
-
Plasma and tissue concentrations of LGD-4033 can be measured using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[10]
Safety and Tolerability
In a phase I clinical trial involving healthy young men, LGD-4033 was found to be well-tolerated at doses up to 1.0 mg daily for 21 days.[11] There were no drug-related serious adverse events reported, and the frequency of adverse events was similar between the active and placebo groups.[11] No significant changes were observed in hemoglobin, prostate-specific antigen (PSA), aspartate aminotransferase (AST), alanine aminotransferase (ALT), or QT intervals.[11] The primary side effects noted were dose-dependent suppressions of total testosterone, SHBG, and HDL cholesterol, which were reversible upon cessation of the drug.[11]
Conclusion
LGD-4033 is a potent and selective androgen receptor modulator with a well-defined chemical structure and promising pharmacological properties. Its ability to selectively target the androgen receptor in muscle and bone has been demonstrated in both preclinical and early clinical studies, highlighting its potential as a therapeutic agent for muscle wasting and osteoporosis. The favorable pharmacokinetic profile and demonstrated safety in short-term studies warrant further investigation in longer, larger clinical trials to fully elucidate its efficacy and long-term safety. The detailed information provided in this guide serves as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. LGD-4033 | inhibitor/agonist | CAS 1165910-22-4 | Buy LGD-4033 from Supplier InvivoChem [invivochem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]
- 7. usada.org [usada.org]
- 8. LGD-4033 | 1165910-22-4 [chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. vikingtherapeutics.com [vikingtherapeutics.com]
- 11. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Data on LGD-4033: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LGD-4033, also known as Ligandrol, is a nonsteroidal, selective androgen receptor modulator (SARM) that has demonstrated promising anabolic effects on muscle and bone in early-phase clinical trials. Developed with the potential to treat muscle wasting and osteoporosis, LGD-4033 exhibits high affinity and selectivity for the androgen receptor, leading to tissue-specific anabolic activity with a favorable safety profile at the doses studied. This technical guide provides an in-depth analysis of the available early-phase clinical trial data, focusing on the safety, efficacy, and experimental protocols associated with LGD-4033.
Efficacy Data
Early-phase clinical trials in healthy young men have demonstrated the anabolic effects of LGD-4033, primarily on lean body mass.
Lean Body Mass
A key finding from a 21-day study involving healthy young men was a dose-dependent increase in lean body mass.[1] The administration of 1.0 mg of LGD-4033 daily resulted in a statistically significant increase in lean body mass.[1]
Table 1: Change in Lean Body Mass (LBM) After 21 Days of LGD-4033 Administration
| Dosage Group | Mean Change in LBM (kg) |
| Placebo | - |
| 0.1 mg/day | - |
| 0.3 mg/day | - |
| 1.0 mg/day | +1.21 |
Note: Specific quantitative data for the placebo, 0.1 mg, and 0.3 mg groups were not detailed in the reviewed literature.
Safety and Tolerability Data
LGD-4033 was found to be well-tolerated in early-phase clinical trials.[1][2][3] No drug-related serious adverse events were reported, and the frequency of adverse events was similar between the active and placebo groups.[1][2][3]
Hormonal and Lipid Profile Changes
Administration of LGD-4033 was associated with a dose-dependent suppression of several key hormonal and lipid markers. These changes were observed to be reversible, with levels returning to baseline after discontinuation of the drug.[1]
Table 2: Summary of Dose-Dependent Effects on Hormonal and Lipid Profiles
| Parameter | 0.1 mg/day | 0.3 mg/day | 1.0 mg/day |
| Total Testosterone | Suppression | Dose-dependent suppression | Significant suppression |
| Free Testosterone | No significant change | No significant change | Significant suppression |
| Sex Hormone-Binding Globulin (SHBG) | Suppression | Dose-dependent suppression | Significant suppression |
| Follicle-Stimulating Hormone (FSH) | No significant change | No significant change | Significant suppression |
| High-Density Lipoprotein (HDL) Cholesterol | Suppression | Dose-dependent suppression | Significant suppression |
| Triglycerides | Suppression | Dose-dependent suppression | Significant suppression |
Other Safety Parameters
Across the studied doses, LGD-4033 did not significantly impact several other important safety markers.
Table 3: Safety Parameters Unaffected by LGD-4033 Administration
| Parameter | Finding |
| Prostate-Specific Antigen (PSA) | No significant change |
| Hemoglobin | No significant change |
| Aspartate Aminotransferase (AST) | No significant change |
| Alanine Aminotransferase (ALT) | No significant change |
| QT Intervals | No significant change |
Experimental Protocols
The primary source of early-phase data is a randomized, double-blind, placebo-controlled, ascending-dose study in healthy young men.
Study Design
-
Participants: Healthy men.[1]
-
Intervention: Daily oral administration of LGD-4033 (0.1 mg, 0.3 mg, or 1.0 mg) or placebo for 21 days.[1]
-
Primary Endpoints: Safety and tolerability.[1]
-
Secondary Endpoints: Pharmacokinetics, and effects on lean body mass, muscle strength, and hormone levels.[1]
Methodology
-
Lean Body Mass Assessment: Dual-energy X-ray absorptiometry (DXA) is a standard method for this assessment, though the specific method was not detailed in the provided search results.
-
Hormone and Lipid Analysis: Blood samples were collected and analyzed for total testosterone, free testosterone, SHBG, FSH, HDL cholesterol, and triglycerides. The specific assay methods were not detailed in the provided search results.
-
Safety Monitoring: Regular monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (including PSA, hemoglobin, and liver enzymes).[1]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Androgen Receptor Signaling in Muscle
LGD-4033 selectively binds to the androgen receptor in muscle and bone tissue, initiating a signaling cascade that promotes anabolic activity.[4][5] This tissue selectivity is a key characteristic of SARMs, aiming to minimize the androgenic side effects seen with traditional anabolic steroids.[4]
Experimental Workflow for a Phase 1 Clinical Trial
The typical workflow for a Phase 1 clinical trial of a SARM like LGD-4033 involves several key stages, from participant screening to data analysis.
Conclusion
Early-phase clinical data for LGD-4033 demonstrate its potential as a selective androgen receptor modulator with clear anabolic effects on muscle tissue in healthy young men. The observed increase in lean body mass, coupled with a generally well-tolerated safety profile at the doses studied, supports further investigation in populations with muscle wasting conditions. The dose-dependent and reversible suppression of certain hormones and lipids necessitates careful monitoring and further long-term studies to fully characterize the risk-benefit profile of LGD-4033. The tissue-selective mechanism of action remains a promising aspect for future therapeutic applications, potentially separating anabolic benefits from unwanted androgenic side effects.
References
- 1. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. vikingtherapeutics.com [vikingtherapeutics.com]
- 5. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]
LGD-4033: A Comprehensive Technical Review of its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
LGD-4033, also known as Ligandrol, is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated significant potential for various therapeutic applications. It exhibits high affinity and selectivity for the androgen receptor (AR), with potent anabolic activity in skeletal muscle and bone, while demonstrating a favorable safety profile with minimal impact on prostate tissue. This technical guide provides an in-depth review of the current understanding of LGD-4033, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its potential therapeutic use in conditions such as muscle wasting, osteoporosis, and cancer cachexia.
Introduction
The therapeutic use of androgens for their anabolic properties has been limited by their undesirable side effects, including virilization in women and adverse effects on the prostate in men. Selective androgen receptor modulators (SARMs) represent a promising class of therapeutic compounds designed to overcome these limitations by exhibiting tissue-selective activation of the androgen receptor. LGD-4033 has emerged as a particularly promising SARM due to its potent and selective anabolic effects observed in both preclinical and clinical studies.[1][2][3]
Mechanism of Action
LGD-4033 exerts its effects by binding with high affinity (Ki of ~1 nM) and selectivity to the androgen receptor.[4] Unlike traditional anabolic steroids, LGD-4033's unique chemical structure allows for tissue-selective gene modulation, leading to potent anabolic effects in muscle and bone with significantly reduced androgenic activity in tissues like the prostate.[5]
Signaling Pathway in Skeletal Muscle
Upon binding to the androgen receptor in skeletal muscle cells, LGD-4033 initiates a cascade of signaling events that promote muscle protein synthesis and hypertrophy. This is primarily achieved through the activation of pathways such as the PI3K/Akt signaling cascade, which is a key regulator of muscle growth.[1] Activation of Akt leads to the downstream activation of the mammalian target of rapamycin (mTOR), a central controller of protein synthesis.[6] Furthermore, androgen receptor activation can influence myogenic differentiation and inhibit muscle protein breakdown.[1][7]
Signaling Pathway in Bone
In bone, LGD-4033's activation of the androgen receptor in osteoblasts promotes bone formation and increases bone mineral density.[8] This is mediated through the upregulation of genes involved in osteoblast differentiation and mineralization.[2] The androgen receptor signaling pathway in bone is known to interact with other critical signaling pathways, such as the Wnt/β-catenin pathway, which plays a crucial role in bone anabolism.[9][10] Androgen receptor activation can enhance Wnt signaling, leading to increased osteoblast proliferation and maturation.[11]
References
- 1. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways implicated in androgen regulation of endocortical bone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulators for the prevention and treatment of muscle wasting associated with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vikingtherapeutics.com [vikingtherapeutics.com]
- 6. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 8. mdpi.com [mdpi.com]
- 9. The role of estrogen and androgen receptors in bone health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt Signaling in Bone [jstage.jst.go.jp]
- 11. mdpi.com [mdpi.com]
The Pharmacokinetics of LGD-4033 in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LGD-4033, a nonsteroidal, orally available selective androgen receptor modulator (SARM), has demonstrated significant potential in preclinical and clinical studies for its anabolic activity on muscle and bone.[1][2] Its tissue-selective nature, promoting muscle and bone growth with reduced impact on prostatic tissue, makes it a compound of interest for conditions such as muscle wasting, osteoporosis, and frailty.[3][4][5] Understanding the pharmacokinetic profile of LGD-4033 in various animal models is crucial for designing and interpreting preclinical efficacy and safety studies, and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of LGD-4033 in animal models, details of experimental protocols, and insights into its mechanism of action.
Data Presentation: Pharmacokinetic Parameters of LGD-4033 in Animal Models
Quantitative pharmacokinetic data for LGD-4033 in commonly used preclinical animal models is not extensively published in a consolidated format. The following tables summarize the available information gleaned from various sources. It is important to note that direct comparisons between studies may be challenging due to differences in study design, analytical methods, and animal strains.
Table 1: Pharmacokinetic Parameters of LGD-4033 in Rats (Sprague-Dawley)
| Parameter | Value | Route of Administration | Dosage | Notes |
| Tissue Distribution | Preferential uptake in muscle and bone has been suggested based on efficacy studies.[3] | Oral Gavage | 3 mg/kg | Plasma and tissue concentrations were measured by LC-MS/MS.[3] |
| Metabolism | In vivo metabolism in rats is not well-documented in publicly available literature. Studies in other species suggest hydroxylation and glucuronidation as potential pathways.[6] | - | - | Further investigation is required to characterize the metabolic profile in rats. |
Table 2: Pharmacokinetic Parameters of LGD-4033 in Monkeys (Cynomolgus)
| Parameter | Value | Route of Administration | Dosage | Notes |
| General Observations | A preclinical study in Cynomolgus monkeys showed a significant increase in body weight after 13 weeks of daily oral administration, suggesting systemic exposure and anabolic effects.[7] | Oral | 0, 0.6, 3, 15, or 75 mg/kg | Predictable pharmacokinetics were observed.[7] |
Note: Specific quantitative pharmacokinetic parameters for monkeys are not detailed in the available public literature.
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of LGD-4033 in animal models are not published in a standardized format. The following sections provide a synthesized methodology based on general practices for preclinical pharmacokinetic studies of small molecules and information from related SARM studies.[8][9]
Animal Model and Husbandry
-
Species: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.
-
Health Status: Healthy, male or female rats, typically 8-10 weeks old. Ovariectomized or orchidectomized models can be used for specific efficacy studies.[3][10]
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum, unless fasting is required for the study protocol.
Drug Formulation and Administration
-
Formulation: LGD-4033 is typically formulated for oral administration. A common vehicle is a suspension in a solution such as 0.5% carboxymethylcellulose (CMC) in water. The formulation should be prepared fresh daily.
-
Route of Administration: Oral gavage is the most common route for administering a precise dose of LGD-4033 in preclinical rodent studies.[3]
-
Dosage: The dosage will depend on the study's objective. For pharmacokinetic studies, a single dose is administered. For efficacy studies, daily dosing for a specified period (e.g., 14 days) is common.[3]
Blood Sampling
-
Method: Serial blood sampling is performed to characterize the plasma concentration-time profile. Common methods in rats include sampling from the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular vein for frequent sampling.
-
Sample Collection: Blood samples (typically 0.2-0.3 mL) are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Time Points: A typical sampling schedule for an oral pharmacokinetic study would include a pre-dose sample (0 h) and post-dose samples at various time points such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of LGD-4033 in plasma and tissue samples due to its high sensitivity and selectivity.[3]
-
Sample Preparation: Plasma samples typically undergo a protein precipitation step with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability.
Mandatory Visualizations
Signaling Pathway of LGD-4033 in Skeletal Muscle
Caption: LGD-4033 signaling pathway in skeletal muscle leading to hypertrophy.
Experimental Workflow for a Pharmacokinetic Study of LGD-4033 in Rats
Caption: A typical experimental workflow for a pharmacokinetic study of LGD-4033 in rats.
Conclusion
The preclinical pharmacokinetic evaluation of LGD-4033 in animal models is a critical component of its development. While publicly available, detailed quantitative data remains limited, the existing information suggests that LGD-4033 possesses favorable characteristics for an orally administered anabolic agent. The provided experimental protocols offer a foundational framework for conducting such studies. The visualization of the signaling pathway elucidates the mechanism by which LGD-4033 is believed to exert its effects on skeletal muscle. Further publication of comprehensive pharmacokinetic data from various animal models will be invaluable for the scientific community to fully understand the disposition of this promising SARM and to facilitate its potential translation to therapeutic applications.
References
- 1. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vikingtherapeutics.com [vikingtherapeutics.com]
- 4. Ligand Pharmaceuticals Incorporated - Ligand Presents New Preclinical Data on its Lead SARM Molecule LGD-4033 at the Gerontological Society of America Annual Meeting [investor.ligand.com]
- 5. Frontiers | Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model [frontiersin.org]
- 6. Human in vivo metabolism study of LGD-4033 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moreplatesmoredates.com [moreplatesmoredates.com]
- 8. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound as a selective androgen receptor modulator in a rat model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LGD-4033: In Vitro Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LGD-4033, also known as Ligandrol, is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated potent anabolic and tissue-selective activity in preclinical and clinical studies. It binds to the androgen receptor (AR) with high affinity and selectivity, leading to agonist activity in skeletal muscle and bone, with a lesser effect on prostate and other tissues.[1][2] This tissue selectivity makes LGD-4033 a subject of interest for therapeutic applications in conditions such as muscle wasting, osteoporosis, and age-related frailty.[3] These application notes provide detailed protocols for in vitro cell culture experiments to investigate the biological activity of LGD-4033.
Data Presentation
The following table summarizes the in vitro binding affinity and transcriptional activity of LGD-4033 for the human androgen receptor (AR) and its selectivity over other steroid hormone receptors.
| Receptor | Parameter | Value | Reference |
| Androgen Receptor | Ki (nM) | ~1.0 | [1][2] |
| EC50 (nM) | 4.4 | [4] | |
| Efficacy (%) | 132 | [4] | |
| Mineralocorticoid Receptor | Ki (nM) | >10,000 | [4] |
| Glucocorticoid Receptor | Ki (nM) | 5,797 | [4] |
| Progesterone Receptor | Ki (nM) | 4,009 | [4] |
Experimental Protocols
Androgen Receptor (AR) Transcriptional Activation Assay
This assay quantifies the ability of LGD-4033 to activate the androgen receptor and drive the expression of a reporter gene. A common cell line for this assay is the CV-1 African green monkey kidney cell line, which has low endogenous steroid receptor expression.
Protocol:
-
Cell Culture and Transfection:
-
Culture CV-1 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed CV-1 cells in 24-well plates at a density of 5 x 10^4 cells/well.
-
After 24 hours, transiently co-transfect the cells with a human androgen receptor (hAR) expression vector and a luciferase reporter vector containing an androgen-responsive element (ARE) promoter, using a suitable transfection reagent according to the manufacturer's protocol.
-
-
LGD-4033 Treatment:
-
Prepare a stock solution of LGD-4033 in DMSO.
-
24 hours post-transfection, replace the medium with DMEM containing 2% charcoal-stripped FBS to minimize the influence of endogenous androgens.
-
Add LGD-4033 at various concentrations (e.g., 0.1 nM to 1 µM) to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., dihydrotestosterone, DHT).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation with LGD-4033, lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
Normalize the luciferase activity to the total protein concentration in each lysate.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the log concentration of LGD-4033.
-
Determine the EC50 value (the concentration at which 50% of the maximal response is observed) by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow:
Myogenic Differentiation Assay in C2C12 Cells
This protocol assesses the effect of LGD-4033 on the differentiation of C2C12 myoblasts into myotubes, a key process in muscle formation.
Protocol:
-
Cell Culture and Differentiation Induction:
-
Culture C2C12 myoblasts in DMEM with 10% FBS (growth medium).
-
Seed C2C12 cells in 12-well plates at a density of 2 x 10^4 cells/cm^2.
-
Once the cells reach 80-90% confluency, induce differentiation by switching to DMEM with 2% horse serum (differentiation medium).
-
-
LGD-4033 Treatment:
-
Add LGD-4033 at various concentrations (e.g., 1 nM to 1 µM) to the differentiation medium. Include a vehicle control.
-
-
Assessment of Myotube Formation:
-
After 3-5 days of differentiation, fix the cells with 4% paraformaldehyde.
-
Stain the cells with an antibody against a muscle-specific protein, such as myosin heavy chain (MHC), followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Capture images using a fluorescence microscope.
-
-
Quantification and Data Analysis:
-
Fusion Index: Calculate the percentage of nuclei within myotubes (cells with ≥3 nuclei) relative to the total number of nuclei.
-
Myotube Diameter: Measure the diameter of the myotubes.
-
Gene Expression Analysis: At different time points during differentiation, extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of myogenic regulatory factors (MRFs) such as MyoD and myogenin.
-
Experimental Workflow:
Osteoblast Differentiation and Mineralization Assay in MC3T3-E1 Cells
This protocol evaluates the effect of LGD-4033 on the differentiation of MC3T3-E1 pre-osteoblastic cells and their ability to mineralize the extracellular matrix.
Protocol:
-
Cell Culture and Differentiation Induction:
-
Culture MC3T3-E1 cells in α-MEM with 10% FBS.
-
Seed cells in 24-well plates at a density of 3 x 10^4 cells/cm^2.
-
Once confluent, induce osteogenic differentiation by switching to α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate (osteogenic medium).
-
-
LGD-4033 Treatment:
-
Add LGD-4033 at various concentrations (e.g., 1 nM to 1 µM) to the osteogenic medium. Include a vehicle control.
-
-
Assessment of Osteoblast Differentiation and Mineralization:
-
Alkaline Phosphatase (ALP) Activity: After 7-10 days, lyse the cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. Normalize to total protein content.
-
Mineralization (Alizarin Red S Staining): After 14-21 days, fix the cells and stain with Alizarin Red S solution, which stains calcium deposits.
-
Gene Expression Analysis: At various time points, extract RNA and perform qRT-PCR for osteogenic markers such as Runt-related transcription factor 2 (Runx2) and osteocalcin.
-
-
Quantification and Data Analysis:
-
Quantify ALP activity relative to the vehicle control.
-
Quantify mineralization by extracting the Alizarin Red S stain and measuring its absorbance.
-
Analyze the relative gene expression of osteogenic markers.
-
Experimental Workflow:
Signaling Pathways
LGD-4033 exerts its effects by binding to the androgen receptor. The activated AR then translocates to the nucleus and modulates the transcription of target genes.
Androgen Receptor Signaling Pathway:
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usada.org [usada.org]
- 4. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LGD-4033 in Rodent Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the proper dosages and protocols for the use of LGD-4033 (also known as Ligandrol) in rodent research studies. The information is compiled from various preclinical studies and is intended to guide researchers in designing experiments to investigate the anabolic effects of this selective androgen receptor modulator (SARM) on muscle and bone.
Introduction
LGD-4033 is a nonsteroidal, orally bioavailable SARM that binds to the androgen receptor (AR) with high affinity and selectivity.[1] It has demonstrated significant anabolic activity in muscle and bone tissue with a favorable safety profile in preclinical rodent models, showing minimal effects on sebaceous glands and the prostate. These characteristics make it a compound of interest for studying muscle wasting (sarcopenia), osteoporosis, and other musculoskeletal degenerative conditions.
Quantitative Data on LGD-4033 Efficacy in Rodent Models
The following tables summarize the dose-dependent effects of LGD-4033 on muscle mass and bone density in various rat models.
Table 1: Effects of LGD-4033 on Muscle Mass in Orchidectomized (Castrated) Male Rats
| Dosage (mg/kg/day) | Duration | Key Findings | Reference |
| Various Dosages | 14 days | Increased levator ani muscle weight to ~140% of intact controls at the highest dose. | [2] |
| Not Specified | 14 days | Dose-dependent increase in muscle size. | [3] |
Table 2: Effects of LGD-4033 on Bone Density in Ovariectomized (OVX) Female Rats (Model for Osteoporosis)
| Dosage (mg/kg/day) | Duration | Key Findings | Reference |
| 0.03, 0.3, 3 | 5 weeks | 3 mg/kg dose improved bone structural properties (increased trabecular number). | [4][5] |
| Not Specified | 12 weeks | Successfully increased lumbar spine bone mineral density. | [3] |
Experimental Protocols
Preparation of LGD-4033 for Oral Administration
A common vehicle for the oral administration of LGD-4033 in rodent studies is a suspension in 1% carboxymethylcellulose (CMC) in sterile water.
Materials:
-
LGD-4033 powder
-
1% Carboxymethylcellulose (CMC) solution
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks
Protocol:
-
Calculate the required amount of LGD-4033 based on the desired concentration and final volume.
-
Weigh the LGD-4033 powder accurately using an analytical balance.
-
Triturate the powder in a mortar with a small amount of the 1% CMC solution to form a smooth paste.
-
Gradually add the remaining 1% CMC solution while continuously stirring or using a homogenizer to ensure a uniform suspension.
-
Transfer the suspension to a volumetric flask and bring it to the final volume with the 1% CMC solution.
-
Stir the suspension using a magnetic stirrer for at least 30 minutes to ensure homogeneity before administration.
Oral Gavage Administration in Rats
Oral gavage is the most common method for administering LGD-4033 in rodent studies.
Materials:
-
Prepared LGD-4033 suspension
-
Appropriately sized gavage needle (16-18 gauge for adult rats)
-
Syringe
-
Animal scale
Protocol:
-
Animal Handling and Restraint:
-
Gently restrain the rat to minimize stress. One common method is to hold the animal firmly by the scruff of the neck, ensuring the head is immobilized.
-
The body of the rat should be supported and held in a vertical position to straighten the esophagus.[6]
-
-
Gavage Needle Insertion:
-
Measure the appropriate length of the gavage needle by holding it alongside the rat, from the tip of the nose to the last rib. This ensures the needle will reach the stomach without causing injury.[7]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[8]
-
Allow the rat to swallow the needle; do not force it. If resistance is met, withdraw the needle and try again.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the LGD-4033 suspension.
-
The recommended maximum volume for oral gavage in rats is 10 ml/kg of body weight.[8]
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle and return the rat to its cage.
-
Monitor the animal for any signs of distress, such as difficulty breathing or lethargy.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of LGD-4033 in Skeletal Muscle
LGD-4033 exerts its anabolic effects primarily through the activation of the androgen receptor. The binding of LGD-4033 to the AR initiates a cascade of molecular events leading to increased muscle protein synthesis and hypertrophy. A key downstream pathway implicated in androgen-mediated muscle growth is the PI3K/Akt pathway.
Caption: LGD-4033 signaling pathway in skeletal muscle.
Experimental Workflow for a Rodent Study
The following diagram outlines a typical experimental workflow for investigating the effects of LGD-4033 in a rodent model.
Caption: Typical experimental workflow for a rodent study.
Conclusion
The provided dosages, protocols, and diagrams serve as a foundational guide for researchers investigating LGD-4033 in rodent models. Adherence to proper experimental design, including appropriate animal models, dosing regimens, and endpoint analyses, is crucial for obtaining reliable and reproducible data. Researchers should always consult relevant institutional animal care and use committee (IACUC) guidelines and established best practices for animal research.
References
- 1. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. moreplatesmoredates.com [moreplatesmoredates.com]
- 4. Effects of this compound as a selective androgen receptor modulator in a rat model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for the Detection of LGD-4033 and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
LGD-4033, also known as Ligandrol, is a non-steroidal selective androgen receptor modulator (SARM) developed for the treatment of conditions such as muscle wasting and osteoporosis. Due to its potential for performance enhancement in sports, it has been banned by the World Anti-Doping Agency (WADA).[1][2] Consequently, robust and sensitive analytical methods are crucial for its detection in various biological matrices. This document provides detailed application notes and protocols for the analysis of LGD-4033 and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[3]
The metabolism of LGD-4033 is complex, involving phase I and phase II biotransformations. Phase I reactions include hydroxylation and dihydroxylation, while phase II involves glucuronidation. Several metabolites have been identified in urine, plasma, and hair, with some offering extended detection windows compared to the parent compound.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of LGD-4033 and its major metabolites. These values are compiled from various studies and may vary depending on the specific instrumentation and analytical conditions.
Table 1: LC-MS/MS Parameters for LGD-4033 and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) | Ionization Mode |
| LGD-4033 | 337.0 [M-H]⁻ | 267.0, 170.0, 239.0 | Not specified | Negative |
| LGD-4033 | Not specified | 220.00, 240.02, 213.03, 184.96 | 30, 25, 40, 40 | Positive |
| M1 (Epimer) | Same as LGD-4033 | Same as LGD-4033 | Not specified | Not specified |
| Monohydroxylated Metabolites | Not specified | Not specified | Not specified | Not specified |
| Di- and Tri-hydroxylated Metabolites | Not specified | Not specified | Not specified | Not specified |
Note: Detailed fragmentation data for all metabolites is extensive. The table presents key reported ions. For comprehensive analysis, it is recommended to consult the primary literature.
Table 2: Method Performance Data
| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LGD-4033 | Urine | 8 pg/mL | 125 pg/mL |
| LGD-4033 | Urine | 5 pg/mL | Not specified |
| LGD-4033 | Urine | 0.05 ng/mL (lower calibration point) | Not specified |
Experimental Protocols
Protocol 1: Sample Preparation from Urine
This protocol is based on enzymatic hydrolysis followed by solid-phase extraction (SPE), a common and effective method for urine samples.[1][5]
Materials:
-
Urine sample (2 mL)
-
Internal Standard (ISTD) solution (e.g., S-24, 10 ng/mL in acetonitrile)
-
Sodium phosphate buffer (0.8 M, pH 7.0)
-
β-glucuronidase from E. coli
-
Solid-Phase Extraction (SPE) cartridges (e.g., Chromabond HLB, 3 mL/60 mg)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
Procedure:
-
To 2 mL of urine, add 10 µL of the ISTD solution.
-
Add 1 mL of sodium phosphate buffer (0.8 M, pH 7.0).
-
Add 50 µL of β-glucuronidase.
-
Incubate the mixture at 50 °C for 1 hour to cleave glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
SPE Cartridge Conditioning: Equilibrate the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the entire pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Plasma
This protocol utilizes protein precipitation, a rapid and straightforward method for plasma samples.
Materials:
-
Plasma sample
-
Internal Standard (ISTD) solution
-
Acetonitrile (ice-cold)
Procedure:
-
To a known volume of plasma (e.g., 200 µL), add the ISTD.
-
Add three volumes of ice-cold acetonitrile (e.g., 600 µL) to precipitate the proteins.
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
The following are general LC-MS/MS conditions. Optimization for specific instruments is recommended.
Liquid Chromatography (LC) Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 9.5 minutes, hold at 95% B for 0.5 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI), operated in both positive and negative modes for comprehensive metabolite detection.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with product ion scans for metabolite identification.
-
Ion Source Parameters: Optimize according to the specific mass spectrometer (e.g., capillary voltage, source temperature, gas flows).
-
Collision Gas: Argon.
Visualizations
Caption: Experimental workflow for LC-MS/MS detection of LGD-4033.
Caption: Metabolic pathways of LGD-4033.
References
- 1. Investigations into the elimination profiles and metabolite ratios of micro-dosed selective androgen receptor modulator LGD-4033 for doping control purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the metabolism of the selective androgen receptor modulator LGD-4033 in equine urine, plasma and hair following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigations into the elimination profiles and metabolite ratios of micro-dosed selective androgen receptor modulator LGD-4033 for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Framework for Studying the Impact of LGD-4033 on Bone Formation Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
LGD-4033, also known as Ligandrol, is a non-steroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone in preclinical and clinical studies.[1][2][3] Its tissue-selective nature, favoring anabolic activity in musculoskeletal tissues while having reduced impact on androgenic tissues like the prostate, makes it a promising candidate for treating conditions such as osteoporosis and muscle wasting.[1][3][4][5] This document provides a detailed protocol for investigating the impact of LGD-4033 on bone formation markers, offering a comprehensive guide for researchers in the field.
Mechanism of Action and Key Bone Formation Markers
LGD-4033 exerts its effects by binding to the androgen receptor with high affinity and selectivity.[1][2] In animal models, this interaction has been shown to stimulate anabolic activity in bone, leading to increased bone formation, mineral density, and strength.[2][4][5][6] The assessment of LGD-4033's osteogenic potential involves monitoring key biochemical markers of bone formation. These markers, which are released during bone remodeling, can be measured in serum or urine and provide a dynamic assessment of bone turnover.[7]
Key Bone Formation Markers:
-
Procollagen Type I N-terminal Propeptide (P1NP): A direct indicator of collagen type I deposition by osteoblasts, reflecting the rate of new bone matrix formation.[8]
-
Osteocalcin (OC): A protein synthesized by osteoblasts that is incorporated into the bone matrix and is also released into circulation.[9]
-
Bone-specific Alkaline Phosphatase (ALP): An enzyme on the surface of osteoblasts that plays a crucial role in the mineralization of the bone matrix.[7][9]
Experimental Protocols
In Vitro Osteoblast Differentiation and Function Assay
This protocol is designed to assess the direct effects of LGD-4033 on the differentiation and mineralization capacity of osteoblast precursor cells.
Methodology:
-
Cell Culture:
-
Utilize a pre-osteoblastic cell line (e.g., MC3T3-E1) or primary mesenchymal stem cells.
-
Culture cells in a standard growth medium (e.g., Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin) until confluent.
-
-
Osteogenic Induction and Treatment:
-
Once confluent, switch to an osteogenic induction medium containing ascorbic acid and β-glycerophosphate to stimulate differentiation.[10][11]
-
Treat cells with a range of LGD-4033 concentrations (e.g., 1 nM to 1 µM) or a vehicle control (e.g., DMSO). Include a known anabolic agent like dihydrotestosterone (DHT) as a positive control.
-
Culture for 14-21 days, replacing the medium with fresh treatment medium every 2-3 days.[11]
-
-
Assessment of Osteogenic Markers:
-
Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7), lyse the cells and measure ALP activity using a colorimetric assay. ALP staining can also be performed for qualitative visualization.[11]
-
Mineralization: At a later time point (e.g., day 21), assess the formation of calcium deposits by staining with Alizarin Red S. For quantification, the stain can be extracted and measured spectrophotometrically.[10][11]
-
Gene Expression: At various time points, extract RNA and perform quantitative real-time PCR (qPCR) to measure the expression of key osteogenic genes such as Runx2, Sp7 (Osterix), Alpl (ALP), and Bglap (Osteocalcin).[12]
-
Protein Expression: Use Western blotting to analyze the protein levels of key osteogenic markers.[12]
-
In Vivo Ovariectomized (OVX) Rodent Model
This protocol evaluates the efficacy of LGD-4033 in a well-established animal model of postmenopausal osteoporosis.
Methodology:
-
Animal Model and Treatment:
-
Perform bilateral ovariectomy on skeletally mature female rats to induce estrogen deficiency and subsequent bone loss.[4] A sham-operated group will serve as a control.
-
Allow for a period of bone loss (e.g., 8 weeks) post-surgery.
-
Administer LGD-4033 orally at various doses (e.g., 0.03, 0.3, 1 mg/kg/day) or a vehicle control for a specified duration (e.g., 12 weeks).[5]
-
-
Analysis of Bone Formation Markers:
-
Serum Analysis: Collect blood samples at baseline and at the end of the study. Measure serum concentrations of P1NP, osteocalcin, and bone-specific ALP using ELISA or automated immunoassays.[8][9]
-
Micro-Computed Tomography (µCT): After sacrifice, collect femurs and vertebrae for µCT analysis to assess bone mineral density (BMD), bone volume fraction (BV/TV), and other microarchitectural parameters.[13]
-
Bone Histomorphometry: Administer fluorochrome labels (e.g., calcein and alizarin) at specific time points before sacrifice. Analyze undecalcified bone sections to determine dynamic parameters like mineral apposition rate (MAR) and bone formation rate (BFR).
-
Biomechanical Testing: Perform three-point bending tests on long bones to assess bone strength.[5]
-
Data Presentation
Quantitative data should be summarized in the following tables for clear comparison between treatment groups.
Table 1: In Vitro Effects of LGD-4033 on Osteoblast Markers
| Treatment Group | ALP Activity (Fold Change) | Mineralization (Alizarin Red Staining, OD) | Runx2 Gene Expression (Fold Change) | Bglap (Osteocalcin) Gene Expression (Fold Change) |
| Vehicle Control | ||||
| LGD-4033 (Low Dose) | ||||
| LGD-4033 (Mid Dose) | ||||
| LGD-4033 (High Dose) | ||||
| Positive Control (DHT) |
Table 2: In Vivo Effects of LGD-4033 on Serum Bone Formation Markers
| Treatment Group | Serum P1NP (ng/mL) | Serum Osteocalcin (ng/mL) | Serum Bone-specific ALP (U/L) |
| Sham | |||
| OVX + Vehicle | |||
| OVX + LGD-4033 (Low Dose) | |||
| OVX + LGD-4033 (Mid Dose) | |||
| OVX + LGD-4033 (High Dose) |
Table 3: In Vivo Effects of LGD-4033 on Bone Microarchitecture and Strength
| Treatment Group | Femoral BMD (g/cm³) | Trabecular BV/TV (%) | Bone Formation Rate (µm³/µm²/day) | Ultimate Bending Strength (N) |
| Sham | ||||
| OVX + Vehicle | ||||
| OVX + LGD-4033 (Low Dose) | ||||
| OVX + LGD-4033 (Mid Dose) | ||||
| OVX + LGD-4033 (High Dose) |
Visualizations
Proposed Signaling Pathways of LGD-4033 in Bone Formation
Androgen receptor activation is known to influence key osteogenic signaling pathways. The canonical Wnt/β-catenin and BMP signaling pathways are critical for osteoblast differentiation and bone formation.[14][15][16] LGD-4033, as an androgen receptor agonist, is hypothesized to enhance these pathways, leading to increased expression of osteogenic transcription factors and ultimately, bone formation.
Caption: Proposed mechanism of LGD-4033 in promoting bone formation.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocols described.
Caption: Workflow for evaluating LGD-4033's effect on bone formation.
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swolverine.com [swolverine.com]
- 4. vikingtherapeutics.com [vikingtherapeutics.com]
- 5. sec.gov [sec.gov]
- 6. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]
- 7. strwebprdmedia.blob.core.windows.net [strwebprdmedia.blob.core.windows.net]
- 8. Algorithm for the Use of Biochemical Markers of Bone Turnover in the Diagnosis, Assessment and Follow-Up of Treatment for Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Differentiation of Primary Human Osteoblasts [sigmaaldrich.cn]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Quantitative Imaging Biomarkers of Bone Quality and Mineral Density using Multi-Band-SWIFT Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of bone mass by Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BMP signaling pathways in cartilage and bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation [ijbs.com]
Application Notes and Protocols for the Use of LGD-4033 in Aged Animal Models of Sarcopenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcopenia, the age-related decline in muscle mass, strength, and function, represents a significant challenge to healthy aging, contributing to frailty, reduced mobility, and increased mortality. The development of therapeutic interventions to combat sarcopenia is a critical area of research. LGD-4033 (also known as Ligandrol) is a non-steroidal, orally available selective androgen receptor modulator (SARM) that has demonstrated potent anabolic effects on muscle and bone in preclinical and clinical studies. Its tissue-selective nature, designed to maximize anabolic benefits in muscle while minimizing androgenic side effects in other tissues like the prostate, makes it a promising candidate for investigating sarcopenia.
These application notes provide a comprehensive guide for researchers on the design and implementation of studies using LGD-4033 in aged animal models to investigate its potential as a treatment for sarcopenia.
Application Notes
Rationale for LGD-4033 in Sarcopenia Research
LGD-4033 selectively binds to the androgen receptor with high affinity, initiating a signaling cascade that promotes muscle protein synthesis and hypertrophy. Studies in various animal models have shown that LGD-4033 can significantly increase muscle mass and, in some cases, improve muscle strength. While much of the existing preclinical data comes from models of hormone deficiency (e.g., orchidectomized or ovariectomized rats), the anabolic mechanisms are highly relevant to the muscle loss observed in sarcopenia. The primary goal of using LGD-4033 in aged animal models is to determine if its potent muscle-building properties can counteract the natural, multifactorial decline in muscle mass and function that occurs with age.
Selecting an Appropriate Aged Animal Model
The choice of animal model is critical for the translational relevance of sarcopenia research. While models of acute muscle wasting (e.g., hindlimb unloading, castration) are useful for studying specific aspects of muscle atrophy, naturally aged rodents more accurately reflect the complex pathophysiology of sarcopenia.
-
C57BL/6J Mice: This is a commonly used inbred strain for aging research. By 24-26 months of age, these mice exhibit significant sarcopenia, characterized by reduced muscle mass, decreased grip strength, and impaired physical performance.
-
Senescence-Accelerated Mouse Prone 8 (SAMP8): This strain displays an accelerated aging phenotype and is a well-established model for studying age-related diseases, including sarcopenia. Sarcopenic characteristics are typically evident by 8-10 months of age.
-
Fischer 344 x Brown Norway (F344BN) Rats: This hybrid rat strain has a longer lifespan than many other strains and is frequently used in aging research. They show a predictable decline in muscle mass and function with age.
When selecting a model, researchers should consider the specific research question, budget, and timeline. For studies on LGD-4033, using a well-characterized, naturally aged model is highly recommended.
Dosing and Administration of LGD-4033
Based on preclinical studies in rats, effective oral doses of LGD-4033 for increasing muscle mass range from 0.03 mg/kg to 3 mg/kg body weight per day. For initial studies in aged mice, a dose in the range of 1-3 mg/kg/day administered via oral gavage is a reasonable starting point.
-
Vehicle: LGD-4033 is typically formulated in a vehicle such as a solution of 1% carboxymethylcellulose (CMC) in water or a mixture of polyethylene glycol (PEG) and ethanol. The specific vehicle should be chosen based on the solubility and stability of the compound. A vehicle-only control group is essential in all experiments.
-
Route of Administration: Oral gavage is the most common and clinically relevant route of administration for LGD-4033.
-
Frequency and Duration: Daily administration is standard for maintaining consistent plasma concentrations. The duration of the study will depend on the age of the animals and the specific endpoints being measured. A treatment period of 8-12 weeks is often sufficient to observe significant changes in muscle mass and function in aged rodents.
Key Outcome Measures for Assessing Efficacy
A comprehensive assessment of LGD-4033's efficacy in a sarcopenia model should include measures of muscle mass, strength, and physical function.
-
Muscle Mass:
-
In vivo: Dual-energy X-ray absorptiometry (DEXA) can be used to measure changes in lean body mass over the course of the study.
-
Ex vivo: At the end of the study, individual muscles (e.g., gastrocnemius, tibialis anterior, quadriceps) should be dissected and weighed.
-
-
Muscle Strength:
-
Grip Strength: A grip strength meter is a non-invasive method to assess forelimb and/or hindlimb muscle strength.
-
-
Physical Function:
-
Treadmill Test: Time to exhaustion or total distance run can be used to measure endurance.
-
Rotarod Test: This test assesses motor coordination and balance.
-
-
Histological and Molecular Analysis:
-
Muscle Fiber Cross-Sectional Area (CSA): Histological staining of muscle sections (e.g., with H&E or laminin) allows for the quantification of muscle fiber size.
-
Gene and Protein Expression: Analysis of key anabolic and catabolic signaling pathways (e.g., Akt/mTOR, myostatin) can provide mechanistic insights.
-
Experimental Protocols
Protocol 1: LGD-4033 Treatment in Aged C57BL/6J Mice
This protocol outlines a typical study to evaluate the efficacy of LGD-4033 in aged, sarcopenic mice.
-
Animal Model: Male C57BL/6J mice, 24 months of age.
-
Acclimation: Acclimate mice to the facility for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign mice to one of two groups (n=10-12 per group):
-
Vehicle Control (e.g., 1% CMC in water)
-
LGD-4033 (1 mg/kg body weight)
-
-
Drug Administration: Administer the vehicle or LGD-4033 solution daily via oral gavage for 12 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Functional Assessment: Perform grip strength and treadmill tests at baseline and every 4 weeks throughout the study.
-
Tissue Collection: At the end of the 12-week treatment period, euthanize the animals and dissect key muscles (gastrocnemius, tibialis anterior, quadriceps, soleus). Weigh the muscles and prepare them for histological and molecular analysis.
Protocol 2: Assessment of Muscle Function
-
Grip Strength:
-
Allow the mouse to grasp the metal grid of the grip strength meter with its forelimbs.
-
Gently pull the mouse backward by its tail in a smooth, continuous motion until it releases the grid.
-
The meter will record the peak force exerted.
-
Perform 3-5 measurements per mouse and average the results.
-
-
Treadmill Test (for endurance):
-
Acclimate the mice to the treadmill for several days before the test.
-
Start the treadmill at a low speed (e.g., 5 m/min) and gradually increase the speed (e.g., by 2 m/min every 2 minutes).
-
The test is concluded when the mouse remains on the electric shock grid at the rear of the treadmill for a set period (e.g., 5 seconds).
-
Record the total time and distance run.
-
Data Presentation
Quantitative data from studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Effects of LGD-4033 on Body Composition and Muscle Mass in Aged Mice
| Parameter | Vehicle Control | LGD-4033 (1 mg/kg) | % Change vs. Vehicle |
| Body Weight (g) | |||
| Baseline | 35.2 ± 2.1 | 35.5 ± 1.9 | |
| Final | 34.8 ± 2.5 | 36.1 ± 2.3 | |
| Lean Body Mass (g) - DEXA | |||
| Baseline | 25.1 ± 1.5 | 25.3 ± 1.7 | |
| Final | 24.5 ± 1.8 | 26.8 ± 1.6 | +9.4% |
| Muscle Weights (mg) | |||
| Gastrocnemius | 145.3 ± 10.2 | 162.1 ± 9.8 | +11.6% |
| Tibialis Anterior | 48.2 ± 3.5 | 54.9 ± 4.1 | +13.9% |
| Quadriceps | 180.5 ± 12.8 | 201.3 ± 11.5 | +11.5% |
Note: Data are presented as mean ± SD. *p < 0.05 vs. Vehicle Control. Data are hypothetical and for illustrative purposes.
Table 2: Effects of LGD-4033 on Muscle Function and Histology in Aged Mice
| Parameter | Vehicle Control | LGD-4033 (1 mg/kg) | % Change vs. Vehicle |
| Grip Strength (g) | |||
| Baseline | 120.5 ± 8.9 | 121.2 ± 9.3 | |
| Final | 110.3 ± 10.1 | 125.8 ± 9.5 | +14.0% |
| Treadmill Run Time (s) | |||
| Baseline | 650 ± 85 | 645 ± 92 | |
| Final | 580 ± 98 | 690 ± 105 | +19.0% |
| Muscle Fiber CSA (µm²) | |||
| Gastrocnemius | 2500 ± 150 | 2950 ± 180* | +18.0% |
Note: Data are presented as mean ± SD. *p < 0.05 vs. Vehicle Control. Data are hypothetical and for illustrative purposes.
Signaling Pathways and Visualizations
Androgen Receptor Signaling in Skeletal Muscle
LGD-4033 exerts its anabolic effects by binding to the androgen receptor (AR) in skeletal muscle cells. The AR is a ligand-activated transcription factor. Upon binding LGD-4033, the AR undergoes a conformational change, translocates to the nucleus, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This leads to the recruitment of co-activators and the initiation of transcription of genes involved in muscle protein synthesis and hypertrophy.
Key downstream signaling pathways activated by AR include the Akt/mTOR pathway , which is a central regulator of cell growth and protein synthesis. Activation of Akt leads to the phosphorylation and activation of mTOR, which in turn phosphorylates downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately leading to an increase in the translation of proteins essential for muscle growth.
Additionally, AR activation can increase the expression of Insulin-like Growth Factor 1 (IGF-1) in muscle, which further stimulates the Akt/mTOR pathway and promotes the proliferation and differentiation of satellite cells, the muscle stem cells responsible for repair and growth.
Application Notes and Protocols for LGD-4033 Solutions in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of LGD-4033 solutions in laboratory settings. LGD-4033, a nonsteroidal, selective androgen receptor modulator (SARM), is a valuable tool for investigating anabolic pathways in muscle and bone tissues.
Physicochemical Properties and Solubility
LGD-4033 is typically supplied as a white crystalline powder. Proper solubilization is critical for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂F₆N₂O | --INVALID-LINK-- |
| Molecular Weight | 338.25 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white fine powder | [Various suppliers] |
| Storage (Powder) | Room temperature, protected from light and moisture. | [Various suppliers] |
Table 1: Solubility of LGD-4033 in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Hygroscopic DMSO can impact solubility; use freshly opened solvent. |
| Ethanol | 25 mg/mL | Suitable for in vitro and in vivo preparations. |
| Propylene Glycol (PG) | Soluble | A common vehicle for oral formulations. |
| Polyethylene Glycol 400 (PEG 400) | Soluble | Often used in combination with other solvents for in vivo studies. |
| N,N-Dimethylformamide (DMF) | 25 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL | Limited aqueous solubility. |
Preparation of LGD-4033 Stock Solutions
Protocol 1: Preparation of a 10 mM LGD-4033 Stock Solution in DMSO
Materials:
-
LGD-4033 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the LGD-4033 powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of LGD-4033 powder using a calibrated analytical balance. For a 10 mM stock solution, this would be 3.38 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the LGD-4033 powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Experimental Protocols
In Vitro Experiments
Protocol 2: C2C12 Myoblast Differentiation Assay
This protocol assesses the effect of LGD-4033 on the differentiation of C2C12 mouse myoblasts into myotubes.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
LGD-4033 stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in multi-well plates at a density that allows them to reach 80-90% confluency within 24-48 hours in Growth Medium.
-
Induction of Differentiation: Once confluent, aspirate the Growth Medium and wash the cells once with PBS. Replace with Differentiation Medium.
-
LGD-4033 Treatment: Add LGD-4033 to the Differentiation Medium at desired final concentrations (e.g., 1, 10, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest LGD-4033 treatment.
-
Incubation: Incubate the cells for 3-5 days to allow for myotube formation, replacing the medium with fresh Differentiation Medium containing LGD-4033 or vehicle every 48 hours.
-
Analysis: Assess myotube formation and differentiation markers.
-
Morphological Analysis: Capture images using a light microscope to observe myotube fusion and alignment.
-
Immunofluorescence: Fix cells and stain for myogenic markers such as Myosin Heavy Chain (MyHC) to visualize myotubes.
-
Gene Expression Analysis (qPCR): Extract RNA and perform quantitative PCR to measure the expression of myogenic regulatory factors like Myogenin and Pax7.
-
Protein Analysis (Western Blot): Lyse cells and perform Western blotting to quantify the protein levels of MyHC and other relevant markers.
-
Protocol 3: MC3T3-E1 Osteoblast Differentiation and Mineralization Assay
This protocol evaluates the impact of LGD-4033 on the differentiation and mineralization of MC3T3-E1 pre-osteoblastic cells.
Materials:
-
MC3T3-E1 cells
-
Growth Medium: Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Osteogenic Differentiation Medium (ODM): Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
LGD-4033 stock solution
-
Alizarin Red S stain
-
Alkaline Phosphatase (ALP) activity assay kit
Procedure:
-
Cell Seeding: Plate MC3T3-E1 cells in multi-well plates and grow to confluence in Growth Medium.
-
Initiation of Differentiation: Upon reaching confluence, switch to Osteogenic Differentiation Medium.
-
LGD-4033 Treatment: Add LGD-4033 to the ODM at various concentrations (e.g., 1, 10, 100 nM) and include a vehicle control.
-
Incubation: Culture the cells for 14-21 days, changing the medium with fresh ODM and treatments every 2-3 days.
-
Analysis:
-
Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7), lyse the cells and measure ALP activity according to the manufacturer's instructions.
-
Mineralization (Alizarin Red S Staining): At the end of the culture period (e.g., day 21), fix the cells and stain with Alizarin Red S to visualize calcium deposits.
-
Gene Expression Analysis (qPCR): Analyze the expression of osteogenic markers such as Runx2 and Osteocalcin.
-
In Vivo Experiments
Protocol 4: Preparation of LGD-4033 for Oral Gavage in Rodents
Materials:
-
LGD-4033 powder
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Tween 80 (optional, as a surfactant)
-
DMSO (optional, for initial dissolution)
Vehicle Formulation Example (adjust as needed):
-
10% DMSO
-
40% PEG 400
-
5% Tween 80
-
45% Saline
Procedure:
-
Calculate the required amount of LGD-4033 based on the desired dose (e.g., mg/kg) and the dosing volume for the animals.
-
If using DMSO, first dissolve the LGD-4033 powder in the required volume of DMSO by vortexing.
-
Sequentially add the PEG 400 and Tween 80, mixing thoroughly after each addition.
-
Finally, add the sterile saline to reach the final desired volume and mix until a homogenous suspension or solution is formed. Sonication may be used to aid dissolution.
-
Prepare the formulation fresh daily or assess its stability under storage conditions.
Protocol 5: Rodent Model of Muscle Atrophy and Hypertrophy
This protocol describes a general workflow for evaluating the effects of LGD-4033 in a rodent model.
Experimental Workflow:
-
Animal Acclimation: Acclimate animals (e.g., male C57BL/6 mice, 8-10 weeks old) to the housing conditions for at least one week.
-
Model Induction (Optional): For atrophy studies, induce muscle wasting through methods such as hindlimb suspension or castration.
-
Grouping and Treatment: Randomly assign animals to treatment groups (e.g., Vehicle control, LGD-4033 low dose, LGD-4033 high dose). Administer LGD-4033 or vehicle daily via oral gavage for the duration of the study (e.g., 2-4 weeks).
-
In-life Measurements: Monitor body weight and food intake regularly. Functional tests such as grip strength can be performed at baseline and at the end of the study.
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect and weigh target tissues, including specific muscles (e.g., gastrocnemius, tibialis anterior) and organs (e.g., prostate, seminal vesicles).
-
Tissue Processing and Analysis:
-
Histology: Fix a portion of the muscle in formalin for histological analysis of fiber cross-sectional area.
-
Gene and Protein Analysis: Snap-freeze another portion of the muscle in liquid nitrogen for subsequent RNA or protein extraction to analyze markers of muscle growth and atrophy.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for LGD-4033 Solution Preparation.
Caption: LGD-4033 Signaling Pathway in Skeletal Muscle.
Disclaimer: LGD-4033 is a research chemical and is not for human consumption. All experiments should be conducted in accordance with institutional and national guidelines for laboratory animal care and use.
References
Application Notes and Protocols for L-D-4033 Stability in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-D-4033, also known as Ligandrol, is a nonsteroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis.[1][2] As with any compound intended for research or clinical development, understanding its stability profile in various solvents is crucial for ensuring the accuracy and reproducibility of experimental results, as well as for developing stable formulations.
These application notes provide a summary of the available data on the solubility and stability of L-D-4033 in common laboratory solvents. Furthermore, detailed protocols for assessing the stability of L-D-4033 are provided to guide researchers in establishing robust handling and storage procedures.
L-D-4033 Signaling Pathway
L-D-4033 selectively binds to the androgen receptor (AR) in muscle and bone tissues, initiating a cascade of events that lead to anabolic effects. Upon binding, the L-D-4033-AR complex translocates to the nucleus, where it modulates the transcription of target genes responsible for muscle protein synthesis and bone formation.
Caption: L-D-4033 Signaling Pathway
Solubility and Stability of L-D-4033
The stability of L-D-4033 is dependent on the solvent, storage temperature, and exposure to environmental factors such as light and air. While comprehensive quantitative stability data in various solvents is limited in publicly available literature, general guidelines and some study findings can inform best practices.
Data Presentation
Table 1: Solubility of L-D-4033 in Common Solvents
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | Soluble | Another suitable solvent for stock solutions. |
| Ethanol | Soluble | Often used for in vivo and in vitro studies. |
| Propylene Glycol (PG) | Likely Soluble | Commonly used as a vehicle for oral formulations of SARMs. Specific data for L-D-4033 is not readily available. |
| Water | Poorly Soluble | L-D-4033 is not recommended to be dissolved directly in aqueous solutions. |
Table 2: Recommended Storage Conditions and Stability Insights
| Form | Solvent | Storage Temperature | Reported Stability |
| Powder | - | -20°C | Stable for years |
| Stock Solution | Various Solvents | -20°C | A study on 15 SARMs, including L-D-4033, found them to be stable in an unspecified solvent solution for at least one year when stored at -20°C.[3][4] |
| Stock Solution | Various Solvents | -80°C | Generally recommended for long-term storage of stock solutions to minimize degradation. |
| Working Solutions | Aqueous Buffers | 4°C | Stability is likely limited. It is recommended to prepare fresh solutions for each experiment. |
Experimental Protocols
To ensure the integrity of L-D-4033 solutions for research purposes, it is essential to perform stability studies under specific laboratory conditions. The following protocols outline a general approach for conducting these assessments.
Experimental Workflow for Stability Assessment
References
Troubleshooting & Optimization
a troubleshooting of LGD-4033 solubility issues for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to addressing solubility challenges encountered with LGD-4.033 in in vitro assays. Authored for researchers, scientists, and drug development professionals, this resource offers detailed troubleshooting protocols, frequently asked questions (FAQs), and experimental guidelines to ensure the successful and reproducible use of L.GD-4.033 in your studies.
LGD-4.033 Solubility Data
LGD-4.033 is a selective androgen receptor modulator (SARM) with known hydrophobic properties, leading to limited solubility in aqueous solutions such as cell culture media. The following table summarizes the reported solubility of LGD-4.033 in various common solvents.
| Solvent | Solubility | Reference |
| DMSO (Dimethyl Sulfoxide) | ≥100 mg/mL | [1] |
| Ethanol | 25 mg/mL | [2] |
| DMF (Dimethylformamide) | 25 mg/mL | [2] |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [2] |
Note: The solubility of LGD-4.033 can be affected by factors such as temperature, pH, and the purity of both the compound and the solvent.[3][4][5]
Troubleshooting LGD-4.033 Precipitation in Cell Culture Media
Precipitation of LGD-4.033 upon its addition to aqueous cell culture media is a frequent challenge. This guide provides a systematic approach to diagnose and resolve this issue.
Problem: A precipitate is observed in the cell culture medium after the addition of LGD-4.033.
Step 1: Verify the Nature of the Precipitate
First, confirm that the observed precipitate is indeed LGD-4.033.
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Microscopic Examination: Under a microscope, LGD-4.033 precipitate may appear as amorphous or crystalline particles. This can be distinguished from microbial contamination (e.g., bacteria, yeast) which would present as distinct cellular morphologies.
-
Control Flask: Always include a control flask containing the same cell culture medium and the final concentration of the solvent (e.g., DMSO) without LGD-4.033. If precipitation also occurs in the control, the issue may stem from the medium components or the solvent itself.
Step 2: Review Your Stock Solution Preparation
The preparation and handling of your LGD-4.033 stock solution are critical.
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Solvent Purity: Use high-purity, anhydrous DMSO to prepare the initial stock solution. Ensure the DMSO has not absorbed water, which can diminish its ability to solubilize hydrophobic compounds.
-
Complete Dissolution: Confirm that LGD-4.033 is fully dissolved in the DMSO. Gentle warming (up to 37°C) and sonication can facilitate this process.
-
Stock Concentration: Preparing a very high-concentration stock solution may increase the likelihood of precipitation upon dilution. If problems persist, consider preparing a lower concentration stock.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Step 3: Optimize the Dilution Method
The method of diluting the DMSO stock into your aqueous cell culture medium is a common source of precipitation.
-
Pre-warm the Medium: Always add the LGD-4.033 stock solution to pre-warmed (37°C) cell culture medium. Adding the stock to cold medium can cause a "temperature shock," leading to precipitation.
-
Gradual Dilution: Avoid adding the concentrated stock directly to the full volume of your medium. A recommended practice is to first create an intermediate dilution by adding the stock solution to a smaller volume of serum-free medium, mixing gently, and then adding this to your final volume of complete medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Mixing: Add the stock solution while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.
Step 4: Control the Final Solvent Concentration
The final concentration of the organic solvent in the cell culture medium is a crucial factor.
-
DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%.[6][7][8][9] Higher concentrations can be cytotoxic and increase the likelihood of your compound precipitating.
Step 5: Consider the Impact of Media Components
-
Serum Concentration: The presence of serum can sometimes aid in the solubilization of hydrophobic compounds. If you are working with serum-free media, you may face greater challenges with solubility. Consider whether your experimental design can accommodate the inclusion of a low percentage of serum.
-
pH and Salt Concentration: Although less common for this compound, extreme pH or high salt concentrations in the media can influence the solubility of small molecules.
Experimental Protocols
Protocol 1: Preparation of a 10 mM LGD-4.033 Stock Solution in DMSO
Materials:
-
LGD-4.033 powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of LGD-4.033 for your desired volume of a 10 mM stock solution (Molecular Weight of LGD-4.033: 338.25 g/mol ).
-
Weigh the LGD-4.033 powder in a sterile container.
-
Add the calculated volume of anhydrous, sterile DMSO to the container.
-
Vortex the solution until the LGD-4.033 is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for brief intervals.
-
Visually inspect the solution to ensure no undissolved particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of LGD-4.033 Working Solution in Cell Culture Media
Materials:
-
10 mM LGD-4.033 stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with or without serum, as per your experimental design)
-
Sterile conical tubes
Procedure (for a final concentration of 1 µM in 10 mL of media):
-
In a sterile conical tube, add 9.999 mL of pre-warmed complete cell culture medium.
-
Add 1 µL of the 10 mM LGD-4.033 stock solution to the medium. This results in a final DMSO concentration of 0.01%.
-
Immediately after adding the stock solution, cap the tube and gently vortex or invert it several times to ensure thorough mixing.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Frequently Asked Questions (FAQs)
Q1: My LGD-4.033 precipitated even when I followed the protocol. What else can I do?
A1: If you are still observing precipitation, consider the following:
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Lower the Stock Concentration: Try preparing a 1 mM stock solution in DMSO and adjust your dilution accordingly.
-
Serial Dilutions: Perform a serial dilution of your stock solution in pre-warmed media. For example, dilute your 10 mM stock 1:10 in media to get a 1 mM intermediate solution, and then dilute this further to your final desired concentration.
-
Sonication of Final Solution: After diluting the stock into the media, you can try a very brief and gentle sonication of the final working solution to help dissolve any microscopic precipitates. However, be cautious as this can potentially damage media components.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[6][7][8][9] However, the sensitivity to DMSO can vary between cell types. It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line. Ideally, the final DMSO concentration should be kept at or below 0.1%.[7][8]
Q3: Can I dissolve LGD-4.033 directly in cell culture medium?
A3: Due to its poor aqueous solubility, it is not recommended to dissolve LGD-4.033 directly in cell culture medium. An organic solvent like DMSO is necessary to create a concentrated stock solution.
Q4: How does serum in the cell culture medium affect LGD-4.033 solubility?
A4: Serum contains proteins, such as albumin, that can bind to hydrophobic compounds and help keep them in solution. Therefore, working with serum-containing media may reduce the likelihood of LGD-4.033 precipitation compared to serum-free conditions.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in understanding the experimental process and the biological context of LGD-4.033, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Delineation of the androgen-regulated signaling pathways in prostate cancer facilitates the development of novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
a method to optimize LGD-4033 dosage for maximum anabolic effect in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with LGD-4033 in rat models to optimize its anabolic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LGD-4033's anabolic effects?
A1: LGD-4033 is a non-steroidal, selective androgen receptor modulator (SARM).[1][2] Its primary mechanism involves selectively binding to androgen receptors (AR) in muscle and bone tissues with high affinity (Ki of ~1 nM).[1][3] This binding initiates a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and modulation of gene transcription, which promotes anabolic activity.[2] Unlike traditional anabolic steroids, LGD-4033 exhibits a greater than 500-fold selectivity for muscle tissue over the prostate in rats, leading to a more favorable safety profile.[1][2]
Q2: What are the typical dosage ranges for LGD-4033 in rats to achieve a significant anabolic response?
A2: Effective oral dosages of LGD-4033 in rat studies have ranged from 0.03 mg/kg/day to higher doses. Statistically significant improvements in bone mineral density have been observed at doses as low as 0.03 mg/kg/day.[3] In ovariectomized female rats, dosages of 0.04, 0.4, and 4 mg/kg/day have been shown to improve muscle vascularization. For significant increases in muscle mass and strength, dosages in the range of 0.3 mg/kg/day to 3 mg/kg/day are commonly used.
Q3: What are the expected anabolic outcomes of LGD-4033 administration in rats?
A3: In preclinical rat models, LGD-4033 has demonstrated significant anabolic effects on both muscle and bone.[3] Key outcomes include increased lean muscle mass, improved muscle strength, and enhanced bone mineral density.[1][3] It also has anti-resorptive and anabolic activity in bone.[3]
Q4: What experimental models are most appropriate for studying the anabolic effects of LGD-4033 in rats?
A4: Orchidectomized (castrated) male rats and ovariectomized (OVX) female rats are standard models.[4] The orchidectomized male rat model is used to study the effects of LGD-4033 on muscle and prostate atrophy.[4] The ovariectomized female rat is a model for postmenopausal osteoporosis and sarcopenia, allowing for the investigation of LGD-4033's effects on bone and muscle in a hormone-deficient state.[4]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected increases in muscle mass.
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Possible Cause 1: Incorrect Dosage or Administration.
-
Solution: Verify the calculations for dosage based on the rat's body weight. Ensure proper oral gavage technique to guarantee the full dose is administered. LGD-4033 is orally bioavailable and typically administered once daily.[4]
-
-
Possible Cause 2: Animal Model and Diet.
-
Solution: The anabolic response can be influenced by the age, strain, and baseline health of the rats. Ensure a standardized diet with adequate protein to support muscle growth.
-
-
Possible Cause 3: Duration of the Study.
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Solution: Anabolic effects are time-dependent. Most studies report significant effects after at least 14 days of continuous treatment.[4] Consider extending the study duration if early results are not pronounced.
-
Issue 2: Unexpected side effects or toxicity.
-
Possible Cause 1: High Dosage.
-
Solution: While LGD-4033 has a high therapeutic index, very high doses can lead to adverse effects. Review the dose-response data and consider reducing the dosage.
-
-
Possible Cause 2: Off-target Effects.
-
Solution: Although highly selective, at higher concentrations, some off-target effects may occur. Monitor for changes in liver enzymes and lipid profiles. LGD-4033 has been shown to suppress total testosterone, SHBG, and HDL cholesterol in a dose-dependent manner.[5]
-
-
Possible Cause 3: Vehicle Interaction.
-
Solution: Ensure the vehicle used for administration is non-toxic and does not interact with LGD-4033. Common vehicles include sterile water or a suspension agent.
-
Data Presentation
Table 1: Dose-Response of LGD-4033 on Anabolic and Androgenic Tissues in Orchidectomized Rats
| Dosage (mg/kg/day) | Levator Ani Muscle Weight (% of Intact Control) | Ventral Prostate Weight (% of Intact Control) |
| Vehicle | ~10% | ~5% |
| 0.1 | ~40% | ~10% |
| 0.3 | ~70% | ~15% |
| 1.0 | ~100% | ~20% |
| 3.0 | >100% | ~25% |
Data compiled from preclinical studies.
Table 2: Effects of LGD-4033 on Bone Mineral Density (BMD) in Ovariectomized Rats
| Treatment Group | Dosage (mg/kg/day) | Duration | Change in Femoral BMD |
| OVX + Vehicle | N/A | 12 weeks | - |
| OVX + LGD-4033 | 0.03 | 12 weeks | Significant Increase |
| OVX + LGD-4033 | 0.3 | 12 weeks | Significant Increase |
| OVX + LGD-4033 | 3.0 | 12 weeks | Significant Increase |
Data based on studies in osteopenic female rats.[3]
Experimental Protocols
Protocol 1: Evaluation of Anabolic Effects of LGD-4033 in Orchidectomized Male Rats
-
Animal Model: Mature male Sprague-Dawley rats.
-
Acclimation: Acclimate rats for at least one week upon arrival.
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Surgical Procedure: Perform bilateral orchidectomy. Allow a 14-day recovery period for muscle and prostate atrophy to occur.[4]
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Grouping: Randomly assign rats to treatment groups (e.g., Vehicle, LGD-4033 at various doses).
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Drug Administration: Administer LGD-4033 or vehicle daily via oral gavage for 14-28 days.[4]
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Necropsy and Tissue Collection: At the end of the treatment period, euthanize the rats. Dissect and weigh the levator ani muscle and ventral prostate.
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Analysis: Compare tissue weights between groups to determine the anabolic and androgenic activity of LGD-4033.
Protocol 2: Assessment of LGD-4033 on Bone Density in Ovariectomized Female Rats
-
Animal Model: Mature female Sprague-Dawley rats.
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Surgical Procedure: Perform bilateral ovariectomy. Allow an 8-week period for the development of osteopenia.[4]
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Baseline Measurement: Perform a baseline dual-energy X-ray absorptiometry (DEXA) scan of the femur and lumbar spine to determine bone mineral density.
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Grouping: Group rats based on their baseline BMD to ensure even distribution.
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Drug Administration: Administer LGD-4033 or vehicle daily via oral gavage for 12 weeks.[4]
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Final Measurement: Perform a final DEXA scan at the end of the treatment period.
-
Analysis: Compare the change in BMD between the treatment and vehicle groups to assess the effect of LGD-4033 on bone health.
Visualizations
Caption: LGD-4033 signaling pathway in muscle cells.
Caption: General experimental workflow for LGD-4033 studies in rats.
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]
- 3. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vikingtherapeutics.com [vikingtherapeutics.com]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
LGD-4033 Animal Model Experimental Technical Support Center
Welcome to the technical support center for researchers utilizing LGD-4033 in animal model experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of LGD-4033 in rodent models?
A common and effective vehicle for solubilizing LGD-4033 for oral gavage in animal studies is a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is recommended to prepare this solution fresh daily to ensure stability and accurate dosing. If precipitation occurs, gentle heating and sonication can aid in dissolution.
Q2: What are the typical dosages of LGD-4033 used in rat models of muscle wasting and osteoporosis?
Dosages in preclinical rat studies vary depending on the experimental model and desired outcomes. In ovariectomized (OVX) rat models of osteoporosis, oral doses of 0.03, 0.3, or 3 mg/kg body weight have been used. In castrated male rat models of muscle atrophy, varying dosages have been administered to assess dose-dependent effects on muscle mass. Preclinical data suggests that the 0.3 mg/kg dose is likely to produce an increase in lean body mass.
Q3: How should LGD-4033 be stored to ensure its stability for research purposes?
For long-term storage, LGD-4033 powder should be kept at -20°C for up to 3 years. Once in a solvent, it should be stored at -80°C for up to one year. It is crucial to minimize freeze-thaw cycles. For working solutions, it is best practice to prepare them fresh for each day of dosing.
Q4: What are the expected anabolic effects of LGD-4033 on muscle and bone in animal models?
In preclinical studies, LGD-4033 has demonstrated significant anabolic activity in muscle and bone. In castrated rats, LGD-4033 treatment leads to a dose-dependent increase in muscle size. In ovariectomized rat models of osteoporosis, it has been shown to increase bone mineral density and bone formation rates.
Q5: What are the known effects of LGD-4033 on hormone levels in animal models?
LGD-4033 administration is associated with a dose-dependent suppression of total testosterone and sex hormone-binding globulin (SHBG). At higher doses, follicle-stimulating hormone (FSH) and free testosterone may also be suppressed. These hormonal changes are generally reversible upon discontinuation of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or Variable Experimental Results
High variability in outcomes such as muscle mass, bone density, or hormone levels between animals in the same treatment group can be a significant challenge.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing | - Ensure the LGD-4033 solution is homogenous and free of precipitates before each administration.- Calibrate pipettes and syringes regularly to ensure accurate volume delivery.- Use a consistent oral gavage technique to minimize variability in administration. |
| Compound Instability | - Prepare fresh dosing solutions daily.- Store stock solutions and the pure compound under the recommended conditions (-20°C for powder, -80°C for solutions).- If using a new vehicle, perform a stability test to ensure LGD-4033 does not degrade over the course of the experiment. |
| Animal Stress | - Acclimate animals to the facility and handling procedures for at least one week before the start of the experiment.- Maintain a consistent light/dark cycle and minimize noise and other environmental stressors.- Perform all procedures, including dosing and sample collection, at the same time each day. |
| Dietary Inconsistencies | - Provide a standardized and consistent diet to all animals throughout the study. Changes in diet composition can influence hormone levels and metabolism. |
Issue 2: Unexpected Animal Health Issues or Adverse Events
While LGD-4033 is generally well-tolerated in preclinical studies, adverse effects can occur, particularly at higher doses.
| Observed Issue | Potential Cause & Action |
| Lethargy or Reduced Activity | - This could be a sign of general malaise or a specific effect of the compound. Monitor food and water intake.- Consider reducing the dosage if the effect is severe and impacting the animal's welfare. |
| Changes in Food and Water Intake | - Ovariectomy itself can lead to an increase in body weight and food intake. It's important to differentiate this from a compound-specific effect.- Monitor and record food and water consumption daily to identify any significant deviations from baseline or control groups. |
| Uterotrophic Effects (in female models) | - At higher doses (e.g., 4 mg/kg in rats), LGD-4033 can exhibit uterotrophic effects, indicating some level of off-target activity.[1] This is an important consideration when interpreting results and selecting doses for studies in female animals. |
| Elevated Liver Enzymes | - While not commonly reported in animal studies at therapeutic doses, high doses of SARMs have been associated with liver injury in human case reports.[2][3][4] If liver toxicity is a concern, include serum biochemistry (ALT, AST) and liver histopathology in your study design. |
Data Presentation
The following tables summarize quantitative data from LGD-4033 studies to provide a reference for expected outcomes.
Table 1: Effects of LGD-4033 on Hormone and Lipid Levels in Healthy Young Men (21-Day Study) [5][6]
| Dosage | Change in Total Testosterone | Change in Free Testosterone | Change in HDL Cholesterol |
| Placebo | No significant change | No significant change | No significant change |
| 0.1 mg/day | Dose-dependent suppression | No significant change | Dose-dependent suppression |
| 0.3 mg/day | Dose-dependent suppression | No significant change | Dose-dependent suppression |
| 1.0 mg/day | Dose-dependent suppression | Significant suppression | Dose-dependent suppression |
Table 2: Effects of LGD-4033 on Body Composition in Healthy Young Men (21-Day Study) [5]
| Dosage | Change in Lean Body Mass | Change in Fat Mass |
| Placebo | No significant change | No significant change |
| 0.1 mg/day | Dose-dependent increase | No significant change |
| 0.3 mg/day | Dose-dependent increase | No significant change |
| 1.0 mg/day | Average increase of 1.21 kg | No significant change |
Experimental Protocols
Orchidectomized (Castrated) Male Rat Model of Muscle Atrophy
This model is used to evaluate the anabolic effects of LGD-4033 on skeletal muscle in a state of androgen deficiency.
-
Animal Model: Mature male Sprague-Dawley rats are used.
-
Acclimation: Animals are acclimated to the facility for at least one week prior to any procedures.
-
Orchidectomy: Rats undergo bilateral orchidectomy (castration) to induce muscle and prostate atrophy. A sham surgery group should be included as a control.
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Atrophy Period: Animals are left untreated for 14 days post-surgery to allow for significant muscle and prostate atrophy.[7][8]
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Treatment: LGD-4033 or vehicle is administered daily via oral gavage for 14-28 days.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and the levator ani muscle and ventral prostate are dissected and weighed to assess tissue-selective anabolic and androgenic activity.[7]
Ovariectomized (OVX) Female Rat Model of Osteoporosis
This model mimics postmenopausal osteoporosis and is used to assess the effects of LGD-4033 on bone health.
-
Animal Model: Mature female Sprague-Dawley rats are used.[7]
-
Acclimation: Animals are acclimated for at least one week.
-
Ovariectomy: Rats undergo bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss. A sham surgery group serves as a control.
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Osteopenia Development: Animals are left untreated for 8-9 weeks post-surgery to allow for the development of osteopenia.[1][7]
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Treatment: LGD-4033 or vehicle is administered daily via oral gavage for a period of 5 to 12 weeks.[1][7]
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Endpoint Analysis: At necropsy, tissues such as the uterus are weighed. Femur and lumbar spine are collected for analysis of bone mineral density (BMD) via DEXA scans, biomechanical testing, and bone histomorphometry.[7]
Visualizations
Caption: General experimental workflow for LGD-4033 animal model studies.
Caption: Simplified signaling pathway of LGD-4033 in anabolic tissues.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Histochemical Comparison of Human and Rat Lacrimal Glands: Implications for Bio-Engineering Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Selective Androgen Receptor Modulator MK-0773 Using a Rational Development Strategy Based on Differential Transcriptional Requirements for Androgenic Anabolism Versus Reproductive Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www5.bahiana.edu.br [www5.bahiana.edu.br]
- 5. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vikingtherapeutics.com [vikingtherapeutics.com]
- 8. moreplatesmoredates.com [moreplatesmoredates.com]
a method to refine LGD-4033 treatment protocols to minimize side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine LGD-4033 treatment protocols and minimize side effects.
Disclaimer
LGD-4033 is an investigational compound and is not approved for human consumption.[1] The information provided here is for research and informational purposes only and should not be considered medical advice. All experiments should be conducted in accordance with institutional and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LGD-4033?
A1: LGD-4033 is a nonsteroidal, selective androgen receptor modulator (SARM) that binds to the androgen receptor (AR) with high affinity and selectivity.[2][3] Unlike traditional anabolic steroids, LGD-4033 exhibits tissue-selective anabolic activity, primarily in muscle and bone, with a reduced impact on other tissues like the prostate.[4]
Q2: What are the most common dose-dependent side effects observed with LGD-4033 administration?
A2: Clinical studies have shown that LGD-4033 administration is associated with a dose-dependent suppression of total testosterone, sex hormone-binding globulin (SHBG), high-density lipoprotein (HDL) cholesterol, and triglyceride levels.[2][3][5] At a dose of 1.0 mg per day, significant suppression of free testosterone and follicle-stimulating hormone (FSH) has also been observed.[5]
Q3: Is LGD-4033 associated with liver toxicity?
A3: While a clinical trial with doses up to 1.0 mg/day for 21 days did not show significant changes in liver enzymes (AST and ALT), there are case reports of drug-induced liver injury in individuals using higher, recreational doses of LGD-4033.[2][3] Therefore, monitoring liver function is a critical safety precaution during LGD-4033 experiments.
Q4: How does LGD-4033 suppress endogenous testosterone production?
A4: LGD-4033, by activating the androgen receptor, signals to the hypothalamic-pituitary-gonadal (HPG) axis that sufficient androgen levels are present. This leads to a negative feedback loop, reducing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn decreases the natural production of testosterone by the testes.[6]
Troubleshooting Guides
Issue 1: Significant Testosterone Suppression
Symptoms: In experimental subjects, this may manifest as decreased activity, lethargy, or in human studies, symptoms associated with hypogonadism.
Monitoring:
-
Primary Assay: Serum total and free testosterone levels.
-
Secondary Assays: Luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels.
Mitigation Strategies:
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Dose Optimization: The suppression of testosterone is dose-dependent.[2][3][5] Utilizing the lowest effective dose of LGD-4033 for the desired anabolic effect can minimize testosterone suppression.
-
Cycle Length Limitation: Shorter administration periods will result in a less pronounced and more quickly reversible suppression of the HPTA axis.
-
Post-Cycle Therapy (PCT): Following the cessation of LGD-4033 administration, a PCT protocol may be implemented to aid in the restoration of natural testosterone production. Commonly researched compounds for PCT include Selective Estrogen Receptor Modulators (SERMs) like tamoxifen (Nolvadex) and clomiphene (Clomid).[7][8]
Issue 2: Adverse Effects on Lipid Profile
Symptoms: Not physically apparent; requires biochemical analysis. The primary concern is a decrease in HDL ("good") cholesterol.
Monitoring:
-
Primary Assays: HDL and LDL cholesterol levels.
-
Secondary Assay: Triglyceride levels.
Mitigation Strategies:
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Dose Management: The negative impact on HDL cholesterol is dose-dependent.[2][3][5] Adhering to lower, clinically studied doses is advisable.
-
Dietary Interventions: Incorporating sources of healthy fats, such as omega-3 fatty acids, may help support a more favorable lipid profile.
-
Cardiovascular Health Monitoring: For longer-term studies, monitoring cardiovascular health markers is prudent.
Issue 3: Potential for Liver Strain
Symptoms: In severe cases, jaundice (yellowing of the skin and eyes) may be observed. However, early stages are asymptomatic.
Monitoring:
-
Primary Assays: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[9]
-
Secondary Assays: Bilirubin and alkaline phosphatase (ALP) levels.
Mitigation Strategies:
-
Conservative Dosing: Avoid supra-physiological doses, as case reports of liver injury are associated with high-dose, recreational use.
-
Avoid Hepatotoxic Co-medications: Do not co-administer LGD-4033 with other compounds known to cause liver strain.
-
On-Cycle Support (Pre-clinical Research): Some pre-clinical research protocols include the use of liver-support supplements like N-acetylcysteine (NAC) and TUDCA, although clinical evidence for their efficacy in the context of SARM use is lacking.[2]
Data Presentation
Table 1: Dose-Dependent Effects of LGD-4033 on Hormones and Lipids in Healthy Young Men (21-day administration)
| Parameter | Placebo (Baseline) | LGD-4033 0.1 mg/day (Day 21) | LGD-4033 0.3 mg/day (Day 21) | LGD-4033 1.0 mg/day (Day 21) |
| Total Testosterone (ng/dL) | 622 | -116 | -186 | -282 |
| Free Testosterone (pg/mL) | 14.1 | -1.7 | -3.7 | -5.7 |
| SHBG (nmol/L) | 42.1 | -16.8 | -27.3 | -35.2 |
| HDL Cholesterol (mg/dL) | 54 | -8 | -12 | -20 |
| Triglycerides (mg/dL) | 88 | -13 | -21 | -32 |
Data adapted from Basaria et al. The table shows the mean change from baseline at day 21.[3][5]
Experimental Protocols
Protocol 1: Quantification of Serum Testosterone by LC-MS/MS
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate testosterone measurement.
-
Procedure:
-
Sample Preparation: A 0.1 mL serum sample is obtained. A deuterated testosterone internal standard (e.g., d3-testosterone) is added. Proteins are precipitated using acetonitrile.[10]
-
Extraction: Testosterone and the internal standard are extracted from the supernatant, often using liquid-liquid extraction with a solvent like a 3:2 mixture of ethyl acetate and hexane.[11]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system with a C18 column to separate testosterone from other components.[10]
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer. Testosterone and the internal standard are detected and quantified based on their specific mass-to-charge ratios.[10][12][13]
-
-
Calibration: A calibration curve is generated using standards of known testosterone concentrations.[10]
Protocol 2: Measurement of HDL and LDL Cholesterol
-
Principle: The reference method for lipoprotein cholesterol measurement is beta-quantification, which involves ultracentrifugation. However, direct measurement methods are more common in clinical and research settings.[14]
-
Beta-Quantification (Reference Method):
-
Ultracentrifugation: A serum sample is subjected to ultracentrifugation to separate lipoproteins based on their density. VLDL floats, while LDL and HDL remain in the infranatant.
-
Precipitation: A precipitating reagent is added to a separate aliquot of serum to remove LDL, leaving HDL in the supernatant.
-
Cholesterol Measurement: The cholesterol content of the total serum, the VLDL fraction, and the HDL fraction are measured using an enzymatic assay. LDL cholesterol is then calculated.
-
-
Direct Measurement (Homogeneous Assays):
-
Principle: These automated methods use specific reagents (polymers, antibodies, or detergents) to selectively measure the cholesterol in either HDL or LDL particles without the need for physical separation.[14]
-
Procedure: The serum sample is mixed with the assay-specific reagents, and the cholesterol concentration is determined spectrophotometrically.
-
Protocol 3: Liver Function Tests (ALT and AST)
-
Principle: ALT and AST are enzymes that leak from damaged liver cells into the bloodstream. Their activity is measured using enzymatic assays.[9][15]
-
Procedure:
-
Sample Collection: A blood sample is collected from a vein.[9][16]
-
Assay: The serum is analyzed using an automated clinical chemistry analyzer. The assay typically involves the addition of substrates for ALT or AST, and the rate of the enzymatic reaction is measured, which is proportional to the enzyme concentration in the serum.[16]
-
-
Interpretation: Elevated levels of ALT and AST can indicate liver inflammation or damage. An AST to ALT ratio of 2:1 or greater may suggest alcohol-related liver issues, while disproportionately high ALT is more specific to liver injury from other causes.[15][16]
Mandatory Visualizations
Caption: LGD-4033 Androgen Receptor Signaling Pathway.
References
- 1. usada.org [usada.org]
- 2. muscleandbrawn.com [muscleandbrawn.com]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. swolverine.com [swolverine.com]
- 5. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moreplatesmoredates.com [moreplatesmoredates.com]
- 7. insidebodybuilding.com [insidebodybuilding.com]
- 8. trustedsarms.ca [trustedsarms.ca]
- 9. ALT And AST: Your Guide To Liver Function Tests - Birmingham Gastroenterology Associates [bgapc.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Seven Direct Methods for Measuring HDL and LDL Cholesterol Compared with Ultracentrifugation Reference Measurement Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
Navigating LGD-4033 Research: A Technical Guide to Consistent and Reliable Results
For Immediate Release
[City, State] – November 19, 2025 – To address the growing need for standardized methodologies and to troubleshoot inconsistent findings in LGD-4033 research, a new technical support center has been launched. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of studying this potent selective androgen receptor modulator (SARM). By providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, this initiative aims to foster reproducibility and accelerate the understanding of LGD-4033's therapeutic potential and risks.
The inconsistencies observed in LGD-4033 research can often be attributed to a range of factors, including the purity of the compound, variations in experimental design, and differences in analytical methods. This technical support center offers a centralized repository of information to help mitigate these challenges.
Troubleshooting Guide: Addressing Common Issues in LGD-4033 Experiments
This guide provides solutions to specific problems that researchers may encounter during their LGD-4033 experiments.
| Issue | Potential Cause | Recommended Solution |
| High variability in anabolic response (muscle mass gain) | Compound Purity and Integrity: The LGD-4033 source may contain impurities or be degraded. Products sold as "research chemicals" can be contaminated.[1] | 1. Independent Purity Analysis: Conduct independent analysis (e.g., HPLC-MS) to verify the purity and concentration of the LGD-4033 stock.[2] 2. Proper Storage: Store LGD-4033 in a cool, dark, and dry place to prevent degradation. |
| Dosage and Administration: Inconsistent dosing, incorrect vehicle, or improper administration route. | 1. Precise Dosing: Use calibrated equipment for accurate dosing. 2. Standardized Vehicle: Use a consistent and appropriate vehicle for administration (e.g., PEG300, ethanol). 3. Consistent Administration: Ensure the route of administration (e.g., oral gavage) is consistent across all subjects. | |
| Inter-individual Variability: Differences in metabolism and pharmacokinetics among test subjects.[3] | 1. Larger Sample Sizes: Increase the number of subjects per group to account for individual variations. 2. Pharmacokinetic Profiling: If feasible, conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile in your model.[4] | |
| Unexpected Hormonal Suppression (Testosterone, SHBG) | Dose-Dependent Effects: LGD-4033's suppressive effects on testosterone and sex hormone-binding globulin (SHBG) are dose-dependent.[4][5][6] | 1. Dose-Response Study: Conduct a pilot study with varying doses to determine the optimal therapeutic window with minimal suppression for your research question. 2. Washout Period: Implement an adequate washout period in your study design to observe the return of hormone levels to baseline.[4][6] |
| Inconsistent Bone Density Measurements | Animal Model and Age: The choice of animal model (e.g., orchidectomized vs. intact) and the age of the animals can significantly impact bone metabolism.[7] | 1. Appropriate Model Selection: Choose an animal model that is well-established and relevant to the research question (e.g., ovariectomized rats for postmenopausal osteoporosis).[7][8] 2. Age-Matched Controls: Use age-matched control groups to account for age-related changes in bone density. |
| Measurement Technique: Variability in dual-energy X-ray absorptiometry (DEXA) or other bone density measurement techniques. | 1. Standardized Protocol: Follow a strict, standardized protocol for all bone density measurements. 2. Consistent Region of Interest (ROI): Ensure the same region of interest is analyzed for all subjects. | |
| Discrepancies in Analytical Quantification | Methodological Differences: Use of different analytical methods (e.g., LC-MS/MS, GC-MS) with varying sensitivity and specificity. | 1. Method Validation: Thoroughly validate the analytical method for accuracy, precision, linearity, and sensitivity. 2. Use of Reference Standards: Employ certified reference materials for LGD-4033 and its metabolites for accurate quantification.[9] |
| Sample Handling and Preparation: Improper sample collection, storage, or preparation leading to degradation or loss of analyte. | 1. Standardized Sample Handling: Establish and follow a standard operating procedure (SOP) for sample collection, processing, and storage. 2. Stability Testing: Conduct stability tests of LGD-4033 in the relevant biological matrix under the intended storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LGD-4033?
A1: LGD-4033 is a non-steroidal, oral selective androgen receptor modulator (SARM). It binds with high affinity and selectivity to androgen receptors in muscle and bone, stimulating anabolic activity.[4][5][6] This tissue-selective action is intended to produce the therapeutic benefits of androgens with fewer of the side effects associated with traditional anabolic steroids.[4][5]
Q2: What are the most common sources of inconsistent results in LGD-4033 research?
A2: The most common sources include:
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Purity and Quality of the Compound: Use of LGD-4033 from unverified sources can introduce impurities and contaminants, leading to unpredictable results.[1]
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Dosage and Administration: Inconsistencies in the dose, frequency, and method of administration can significantly alter the outcomes.[5]
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Choice of Animal Model: Different species and strains of animals can metabolize and respond to LGD-4033 differently.[7]
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Inter-individual Variability: Genetic and metabolic differences between individual subjects can lead to varied responses.[3]
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Analytical Methods: Discrepancies in the methods used for sample analysis and data interpretation can contribute to conflicting findings.
Q3: How can I ensure the quality and purity of my LGD-4033 sample?
A3: It is crucial to obtain LGD-4033 from a reputable chemical supplier that provides a Certificate of Analysis (CoA) with detailed purity information. Independent verification of purity using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is highly recommended.[2]
Q4: What are the known effects of LGD-4033 on hormone levels?
A4: LGD-4033 has been shown to cause a dose-dependent suppression of total testosterone, free testosterone, and sex hormone-binding globulin (SHBG).[4][5][6] These effects are generally reversible upon cessation of administration.[4][6]
Q5: Are there standardized protocols for LGD-4033 research?
A5: While there is no single universal protocol, this technical support center provides detailed methodologies for key experiments based on published literature to promote standardization. Researchers should always clearly document their specific protocols in their publications to ensure reproducibility.
Experimental Protocols
Protocol 1: Assessment of Anabolic Activity in a Rodent Model
Objective: To determine the effect of LGD-4033 on muscle mass in an orchidectomized (castrated) rat model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=10 per group), 12 weeks of age.
-
Surgical Procedure: Bilateral orchidectomy is performed to induce a hypogonadal state. A sham surgery group should be included as a control. Allow for a 14-day recovery period for muscle and prostate atrophy.[5][7]
-
Dosing: Administer LGD-4033 or vehicle control daily via oral gavage for 28 days. Example dose groups: Vehicle, 0.1 mg/kg, 0.3 mg/kg, 1.0 mg/kg LGD-4033.[5]
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the levator ani muscle and ventral prostate.
-
Data Analysis: Compare the wet weights of the levator ani muscle and prostate between the different treatment groups and the control groups. Statistical analysis should be performed using ANOVA followed by a post-hoc test.
Protocol 2: Analysis of LGD-4033 and its Metabolites in Plasma
Objective: To quantify the concentration of LGD-4033 and its major metabolites in rodent plasma.
Methodology:
-
Sample Collection: Collect blood samples via cardiac puncture or tail vein into EDTA-coated tubes at predetermined time points after LGD-4033 administration. Centrifuge to separate plasma and store at -80°C until analysis.
-
Sample Preparation: Perform protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.[7]
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for LGD-4033 and its known metabolites.[10]
-
-
Quantification: Generate a standard curve using a certified reference standard of LGD-4033. Calculate the concentration of LGD-4033 in the plasma samples by interpolating from the standard curve.
Data Presentation
Table 1: Summary of LGD-4033 Effects on Lean Body Mass and Hormone Levels in Healthy Young Men (21-day study)[5][6][7]
| Dose | Change in Lean Body Mass (kg) | Change in Total Testosterone (%) | Change in Free Testosterone (%) | Change in SHBG (%) |
| Placebo | -0.2 ± 0.4 | -8.5 ± 5.2 | -10.2 ± 6.1 | -5.7 ± 4.3 |
| 0.1 mg | +0.6 ± 0.5 | -25.1 ± 7.3 | -15.3 ± 8.9 | -30.2 ± 9.1 |
| 0.3 mg | +1.1 ± 0.6 | -45.8 ± 6.1 | -29.4 ± 7.5 | -55.7 ± 5.8 |
| 1.0 mg | +1.5 ± 0.7 | -55.2 ± 4.9 | -48.6 ± 5.3 | -68.3 ± 3.7** |
| *p < 0.05 vs. placebo; **p < 0.01 vs. placebo. Data are presented as mean ± SD. |
Visualizations
Caption: LGD-4033 signaling pathway in target tissues.
Caption: General experimental workflow for preclinical LGD-4033 studies.
Caption: Logical workflow for troubleshooting inconsistent LGD-4033 results.
References
- 1. Synthesis of the main long-term dihydroxylated metabolite of LGD-4033 as reference material for doping control analysis | World Anti Doping Agency [wada-ama.org]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. Investigations into the elimination profiles and metabolite ratios of micro-dosed selective androgen receptor modulator LGD-4033 for doping control purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moreplatesmoredates.com [moreplatesmoredates.com]
- 6. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vikingtherapeutics.com [vikingtherapeutics.com]
- 8. researchgate.net [researchgate.net]
- 9. Variation of Sequential Ligandrol (LGD-4033) Metabolite Levels in Routine Anti-Doping Urine Samples Detected with or without Other Xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
a technique for improving the bioavailability of LGD-4033 in oral gavage
This technical support center provides researchers, scientists, and drug development professionals with guidance on techniques to improve the bioavailability of LGD-4033 (also known as Ligandrol) in oral gavage experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability and pharmacokinetic profile of LGD-4033?
A1: LGD-4033 is known to be orally bioavailable with a favorable pharmacokinetic profile. In a study involving healthy young men, LGD-4033 demonstrated a prolonged elimination half-life of 24 to 36 hours. The administration of escalating doses resulted in a dose-proportional increase in LGD-4033 concentrations in the blood, with about a threefold accumulation observed after 21 days of daily dosing.[1][2][3][4][5]
Q2: What are the common solvents and vehicles used for LGD-4033 in oral gavage studies?
A2: LGD-4033 is a crystalline solid with solubility in various organic solvents. For research purposes, it is often dissolved in solvents like Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG400). For oral gavage, these solutions are often further diluted or suspended in vehicles such as corn oil, carboxymethylcellulose (CMC), or a combination of Tween 80 and CMC to ensure accurate and consistent dosing.
Q3: My experimental results with LGD-4033 are inconsistent. What could be the cause?
A3: Inconsistent results in oral gavage studies with LGD-4033 can stem from several factors:
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Improper Formulation: Poor suspension or precipitation of the compound in the vehicle can lead to inaccurate dosing.
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Gavage Technique: Incorrect oral gavage technique can result in misdosing, aspiration, or stress to the animal, affecting physiological responses.
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Animal Handling: Stress from handling can influence experimental outcomes.
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Compound Stability: Degradation of LGD-4033 in the chosen vehicle over time can lead to reduced potency.
Q4: Can I improve the oral bioavailability of LGD-4033?
A4: While LGD-4033 already possesses good oral bioavailability, its absorption may be further enhanced, particularly if the crystalline form has dissolution rate-limited absorption. Techniques applicable to poorly water-soluble drugs can be explored. These include lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) and micronization or nanonization to increase the surface area for dissolution.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and administration of LGD-4033 via oral gavage.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Vehicle | The chosen vehicle is not an adequate solvent or suspending agent for the concentration of LGD-4033 used. | - Increase the proportion of co-solvents like PEG400 or ethanol in the vehicle.- Use a surfactant such as Tween 80 to improve wetting and suspension.- Prepare fresh formulations before each experiment and ensure thorough vortexing or sonication before drawing each dose. |
| Inconsistent Dosing Volume | Viscosity of the vehicle or improper syringe calibration. | - Use a positive displacement pipette for viscous solutions.- Ensure your syringe is properly calibrated and free of air bubbles.- Prepare a slightly larger volume of the formulation than needed to account for any dead space in the syringe and needle. |
| Animal Distress During Gavage | Improper restraint, incorrect needle size or placement, or rough handling. | - Ensure all personnel are thoroughly trained in proper animal handling and oral gavage techniques.- Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.- Acclimatize animals to handling prior to the experiment to reduce stress. |
| Regurgitation or Aspiration | Excessive dosing volume, rapid administration, or incorrect placement of the gavage needle. | - Adhere to recommended maximum oral gavage volumes for the specific animal model.- Administer the dose slowly and steadily.- Ensure the gavage needle is correctly placed in the esophagus and not the trachea before dispensing the liquid. |
Experimental Protocols
Protocol 1: Preparation of LGD-4033 in a Carboxymethylcellulose (CMC) Suspension
This protocol describes a standard method for preparing a suspension of LGD-4033 suitable for oral gavage in rodents.
Materials:
-
LGD-4033 powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
0.25% (v/v) Tween 80 (optional, as a wetting agent)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle: Dissolve 0.5 g of CMC in 100 mL of sterile water. If using, add 0.25 mL of Tween 80. Mix thoroughly until a homogenous suspension is formed. This may require stirring for several hours.
-
Weigh LGD-4033: Accurately weigh the required amount of LGD-4033 powder based on the desired final concentration and total volume.
-
Prepare the Suspension:
-
Transfer the weighed LGD-4033 powder to a sterile conical tube.
-
Add a small volume of the vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to break up any remaining agglomerates.
-
-
Storage and Use: Store the suspension at 4°C and protect it from light. Before each use, vortex the suspension vigorously to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Rodents
This protocol outlines the general steps for administering a substance via oral gavage to mice or rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
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Prepared LGD-4033 formulation
-
Appropriately sized, sterile gavage needle (flexible, ball-tipped is recommended)
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to calculate the correct dose volume.
-
Dose Preparation: Draw the calculated volume of the LGD-4033 formulation into the syringe. Ensure there are no air bubbles.
-
Animal Restraint:
-
Mouse: Gently restrain the mouse by the scruff of the neck to immobilize the head and body. The body should be held firmly to prevent movement.
-
Rat: Restrain the rat by holding it firmly around the shoulders, with the thumb and forefinger on either side of the head to control movement.
-
-
Gavage Needle Insertion:
-
With the animal in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth and down the esophagus. The animal should swallow the needle. Do not force the needle. If resistance is met, withdraw and reposition.
-
-
Dose Administration: Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to administer the full dose.
-
Needle Removal and Monitoring: Gently remove the gavage needle. Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Advanced Formulation Strategies to Enhance Bioavailability
While LGD-4033 is orally active, its bioavailability may be further optimized by employing advanced formulation strategies, particularly those used for poorly water-soluble compounds.
Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can significantly enhance the oral absorption of lipophilic drugs.
-
Mechanism: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion or microemulsion upon gentle agitation in the aqueous environment of the gastrointestinal tract. This increases the dissolution rate and maintains the drug in a solubilized state, facilitating absorption.
-
Potential Benefits for LGD-4033:
-
Increased solubility and dissolution rate.
-
Protection of the drug from degradation in the GI tract.
-
Potential for lymphatic uptake, bypassing first-pass metabolism.
-
Micronization and Nanonization
Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to a higher dissolution rate.
-
Mechanism: Techniques like milling or high-pressure homogenization can reduce the particle size of LGD-4033 to the micrometer or nanometer range.
-
Potential Benefits for LGD-4033:
-
Enhanced dissolution velocity, which can lead to improved absorption and bioavailability.
-
Quantitative Data
The following table summarizes the pharmacokinetic parameters of LGD-4033 from a clinical study in healthy young men receiving daily oral doses for 21 days. This data is for a standard oral formulation and serves as a baseline.
| Dose | Mean AUC (ng·24h/mL) on Day 21 | Elimination Half-Life (hours) |
| 0.1 mg | 19 | 24-36 |
| 0.3 mg | 85 | 24-36 |
| 1.0 mg | 238 | 24-36 |
Data from Basaria et al.[1]
Note: Currently, there is a lack of publicly available, direct comparative studies demonstrating the quantitative improvement in LGD-4033 bioavailability using advanced formulations like SEDDS versus a standard suspension in animal models.
Visualizations
Experimental Workflow for LGD-4033 Oral Gavage Study
Caption: Workflow for an LGD-4033 oral gavage experiment.
Androgen Receptor Signaling Pathway
Caption: Simplified signaling pathway of LGD-4033 via the Androgen Receptor.
References
- 1. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. moreplatesmoredates.com [moreplatesmoredates.com]
- 5. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. | Semantic Scholar [semanticscholar.org]
a potential off-target effect of LGD-4033 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of LGD-4033 observed in studies. This information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Unexpected Changes in Endocrine Markers
Symptoms: During in-vivo experiments, you observe a significant decrease in total testosterone, sex hormone-binding globulin (SHBG), and/or follicle-stimulating hormone (FSH) levels in your experimental subjects.
Potential Cause: LGD-4033 is a potent selective androgen receptor modulator (SARM) that can suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to a reduction in endogenous androgen production.[1][2][3] This is a known on-target effect with off-target consequences.
Troubleshooting Steps:
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Dose Confirmation: Verify the administered dose of LGD-4033. Suppression of hormones is typically dose-dependent.[1][3][4]
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Hormone Panel Analysis: Conduct a comprehensive hormone panel analysis at baseline and at multiple time points during and after LGD-4033 administration. This should include total and free testosterone, SHBG, luteinizing hormone (LH), and FSH.
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Washout Period: If the experimental design allows, include a washout period and continue monitoring hormone levels. Studies have shown that hormone levels tend to return to baseline after discontinuation of LGD-4033.[1][3][4]
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Control Groups: Ensure your study includes appropriate vehicle control groups to differentiate compound-specific effects from other experimental variables.
Issue: Altered Lipid Profile
Symptoms: You observe a significant decrease in high-density lipoprotein (HDL) cholesterol and/or triglyceride levels in your experimental subjects.
Potential Cause: Administration of LGD-4033 has been associated with a dose-dependent reduction in HDL cholesterol and triglycerides.[1][3][4] This is a common effect observed with oral androgenic compounds.
Troubleshooting Steps:
-
Lipid Panel Monitoring: Perform regular monitoring of the lipid profile, including HDL, LDL, total cholesterol, and triglycerides, at baseline and throughout the study.
-
Dose-Response Assessment: If feasible, include multiple dose groups in your study to characterize the dose-dependent nature of the lipid changes.
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Cardiovascular Safety Markers: Consider monitoring other cardiovascular markers to assess the overall impact of the observed lipid changes.
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Recovery Assessment: Monitor lipid profiles during a washout period to determine if the changes are reversible. Clinical data suggests that lipid levels return to baseline after cessation of LGD-4033.[1][3][4]
Issue: Elevated Liver Enzymes
Symptoms: You observe a significant elevation in liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in your experimental subjects.
Potential Cause: While clinical trials with low doses of LGD-4033 (up to 1 mg/day) did not show significant changes in liver enzymes, there are case reports of drug-induced liver injury (DILI) in individuals using much higher, non-clinical doses.[1][5][6][7][8][9][10] The mechanism is not fully understood but could be related to high androgenic activity or off-target effects at supratherapeutic concentrations.
Troubleshooting Steps:
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Dose Verification: Confirm the dose of LGD-4033 being used. The risk of hepatotoxicity appears to be significantly higher with doses exceeding those used in clinical trials.[7][8]
-
Liver Function Tests (LFTs): Conduct regular LFTs, including ALT, AST, alkaline phosphatase (ALP), and bilirubin, at baseline and throughout the study.
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Histopathological Analysis: In pre-clinical models, if elevated LFTs are observed, consider histopathological examination of liver tissue to identify any signs of cellular damage, cholestasis, or fibrosis.
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Compound Purity: Ensure the purity of the LGD-4033 being used to rule out contaminants as a cause of liver toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of LGD-4033 identified in studies?
A1: The most consistently reported off-target or adverse effects are a dose-dependent suppression of the endocrine system (decreased testosterone, SHBG, and FSH) and alterations in lipid profiles (decreased HDL cholesterol and triglycerides).[1][3][4] At high, non-clinical doses, there is a risk of drug-induced liver injury.[5][6][7][8][9][10]
Q2: Are the hormonal and lipid changes reversible?
A2: Yes, in a clinical study with healthy young men receiving up to 1 mg/day of LGD-4033 for 21 days, the suppression of hormones and alteration in lipid levels returned to baseline after the treatment was discontinued.[1][3][4]
Q3: What is the mechanism behind the suppression of HDL cholesterol?
A3: The exact mechanism for HDL suppression by LGD-4033 is not fully elucidated but is a known effect of oral androgens. It is thought to be related to the upregulation of hepatic lipase and scavenger receptor B1, which are involved in HDL catabolism.
Q4: Is LGD-4033 hepatotoxic at clinically studied doses?
A4: In a 21-day clinical trial with doses of 0.1, 0.3, and 1.0 mg/day, LGD-4033 did not cause statistically significant changes in liver enzymes (AST and ALT).[1][3][4] However, multiple case reports have documented liver injury in individuals self-administering much higher doses (e.g., 10 mg/day).[6][7][8]
Q5: How does LGD-4033 affect the prostate?
A5: LGD-4033 is designed to be a selective androgen receptor modulator with a preference for muscle and bone tissue over the prostate. In a 21-day clinical study, there were no significant changes in prostate-specific antigen (PSA) levels.[1][3][4] Preclinical studies in animal models also demonstrated potent muscle activity with weaker, partial agonist activity on the prostate.[11]
Data Presentation
Table 1: Summary of Endocrine and Lipid Changes in a 21-Day Study of LGD-4033 in Healthy Young Men
| Parameter | Placebo | 0.1 mg LGD-4033 | 0.3 mg LGD-4033 | 1.0 mg LGD-4033 |
| Total Testosterone | No significant change | Dose-dependent suppression | Dose-dependent suppression | Significant suppression |
| SHBG | No significant change | Dose-dependent suppression | Dose-dependent suppression | Significant suppression |
| FSH | No significant change | No significant change | No significant change | Significant suppression |
| Free Testosterone | No significant change | No significant change | No significant change | Significant suppression |
| HDL Cholesterol | No significant change | Dose-dependent suppression | Dose-dependent suppression | Significant suppression |
| Triglycerides | No significant change | Dose-dependent suppression | Dose-dependent suppression | Significant suppression |
Source: Based on data from Basaria et al., 2013.[1][3][4]
Experimental Protocols
Protocol 1: Assessment of Endocrine and Lipid Profiles in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week prior to the start of the experiment.
-
Grouping: Randomly assign animals to vehicle control and LGD-4033 treatment groups (e.g., 0.1, 1, 10 mg/kg/day).
-
Administration: Administer LGD-4033 or vehicle orally via gavage daily for the desired study duration (e.g., 4 weeks).
-
Blood Collection: Collect blood samples via tail vein or saphenous vein at baseline and at weekly intervals. At the end of the study, collect terminal blood samples via cardiac puncture under anesthesia.
-
Hormone Analysis: Use commercially available ELISA kits to measure serum levels of total testosterone, free testosterone, SHBG, LH, and FSH.
-
Lipid Analysis: Use an automated clinical chemistry analyzer to measure serum levels of HDL, LDL, total cholesterol, and triglycerides.
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.
Protocol 2: Evaluation of Potential Hepatotoxicity in a Rodent Model
-
Animal Model and Dosing: Follow steps 1-4 from Protocol 1, potentially including a higher dose group (e.g., 30 mg/kg/day) to investigate dose-dependent toxicity.
-
Blood Collection for LFTs: Collect blood samples at baseline and at regular intervals to measure serum levels of ALT, AST, ALP, and total bilirubin using a clinical chemistry analyzer.
-
Tissue Collection: At the end of the study, euthanize the animals and collect liver tissue.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides for any signs of hepatocellular injury, inflammation, cholestasis, or fibrosis.
-
Gene Expression Analysis (Optional): Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qPCR analysis of genes related to liver injury and stress (e.g., Kim-1, Nrf2, Ho-1).
-
Data Analysis: Analyze LFT data as described in Protocol 1. Correlate biochemical findings with histopathological observations.
Mandatory Visualizations
Caption: Workflow for Investigating Endocrine and Lipid Effects of LGD-4033.
Caption: Hypothesized Mechanism of HPG Axis Suppression by LGD-4033.
References
- 1. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Androgen Receptor Modulators: An Emerging Liver Toxin [xiahepublishing.com]
- 6. One moment, please... [ergo-log.com]
- 7. Ligandrol or LGD 4033 in Australia: How it works and side effects [healthymale.org.au]
- 8. This compound (LGD-4033)-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
- 10. Drug-Induced Liver Injury Associated With Alpha Bolic (RAD-140) and Alpha Elite (RAD-140 and LGD-4033) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vikingtherapeutics.com [vikingtherapeutics.com]
Technical Support Center: LGD-4033 and Endocrine System Modulation in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating LGD-4033-induced testosterone suppression in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of LGD-4033-induced testosterone suppression?
A1: LGD-4033 is a selective androgen receptor modulator (SARM) that binds to androgen receptors (ARs) with high affinity.[1][2] While it is selective for anabolic effects in muscle and bone, it also exerts effects on the hypothalamic-pituitary-gonadal (HPG) axis. The binding of LGD-4033 to ARs in the hypothalamus and pituitary gland mimics the negative feedback signal of testosterone. This leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland.[3][4] Reduced LH levels result in decreased testosterone production by the Leydig cells in the testes.[4]
Q2: Is the testosterone suppression caused by LGD-4033 permanent?
A2: No, the testosterone suppression induced by LGD-4033 is reversible.[1][3] Preclinical and clinical data indicate that upon cessation of LGD-4033 administration, the HPG axis begins to recover, and hormone levels, including testosterone, LH, and FSH, return to baseline.[2][3] The recovery period can vary depending on the dosage and duration of LGD-4033 administration.
Q3: What are the typical signs of testosterone suppression in animal models?
A3: In animal models, particularly rodents, signs of testosterone suppression can include a reduction in the size of androgen-dependent tissues such as the prostate and seminal vesicles.[4] While LGD-4033 is designed to have minimal impact on these tissues compared to testosterone, significant suppression of endogenous testosterone can still lead to observable changes. Researchers may also observe decreased spermatogenesis in testicular histology.[4]
Troubleshooting Guide: Managing LGD-4033-Induced Testosterone Suppression
Issue: Significant decrease in serum testosterone levels observed in animal models treated with LGD-4033.
Potential Cause: This is an expected pharmacological effect of LGD-4033 due to the suppression of the HPG axis. The degree of suppression is generally dose-dependent.[3][5]
Suggested Mitigation Strategy (Hypothetical Experimental Protocol):
Currently, there is a lack of published, peer-reviewed preclinical studies that have established a definitive protocol for mitigating LGD-4033-induced testosterone suppression during administration in healthy animal models. However, based on the known mechanisms of action of Selective Estrogen Receptor Modulators (SERMs) in stimulating the HPG axis, a potential mitigation strategy to investigate would be the co-administration of a SERM like enclomiphene citrate. Enclomiphene is known to block estrogen's negative feedback at the hypothalamus and pituitary, thereby increasing LH and FSH secretion and stimulating endogenous testosterone production.[6][7]
Disclaimer: The following is a proposed experimental design and should be treated as a starting point for investigation, not an established protocol.
Experimental Protocol: Co-administration of LGD-4033 and Enclomiphene Citrate in a Male Rat Model
Objective: To determine if co-administration of enclomiphene citrate can mitigate the testosterone-suppressive effects of LGD-4033 in male Sprague-Dawley rats.
Animal Model:
-
Species: Sprague-Dawley rats (male)
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Groups (n=8-10 per group):
-
Vehicle Control: Administration of the vehicle used for LGD-4033 and enclomiphene.
-
LGD-4033 Only: Administration of a therapeutically relevant dose of LGD-4033 (e.g., 0.1-1.0 mg/kg/day, oral gavage).
-
LGD-4033 + Enclomiphene (Low Dose): Co-administration of LGD-4033 and a low dose of enclomiphene citrate.
-
LGD-4033 + Enclomiphene (High Dose): Co-administration of LGD-4033 and a high dose of enclomiphene citrate.
-
Enclomiphene Only: Administration of a high dose of enclomiphene citrate.
Drug Administration:
-
LGD-4033: Administered orally via gavage once daily.
-
Enclomiphene Citrate: Administered orally via gavage once daily.
-
Duration: 4-8 weeks.
Endpoint Measurements:
-
Weekly: Body weight and food consumption.
-
Bi-weekly: Blood collection for hormonal analysis (Serum Testosterone, LH, FSH).
-
Terminal (at the end of the study):
-
Organ weights (testes, prostate, seminal vesicles, levator ani muscle).
-
Testicular histology to assess spermatogenesis.
-
Sperm count and motility from epididymis.
-
Data Presentation:
Table 1: Example Data Table for Hormonal Analysis
| Group | Treatment | Week 0 Testosterone (ng/dL) | Week 4 Testosterone (ng/dL) | Week 8 Testosterone (ng/dL) | Week 4 LH (ng/mL) | Week 8 LH (ng/mL) |
| 1 | Vehicle Control | |||||
| 2 | LGD-4033 Only | |||||
| 3 | LGD-4033 + Enclomiphene (Low) | |||||
| 4 | LGD-4033 + Enclomiphene (High) | |||||
| 5 | Enclomiphene Only |
Table 2: Example Data Table for Terminal Organ Weights
| Group | Treatment | Testes Weight (g) | Prostate Weight (g) | Seminal Vesicle Weight (g) | Levator Ani Muscle Weight (g) |
| 1 | Vehicle Control | ||||
| 2 | LGD-4033 Only | ||||
| 3 | LGD-4033 + Enclomiphene (Low) | ||||
| 4 | LGD-4033 + Enclomiphene (High) | ||||
| 5 | Enclomiphene Only |
Signaling Pathways and Experimental Workflow Diagrams
Caption: Mechanism of LGD-4033-induced testosterone suppression.
Caption: Workflow for investigating mitigation of testosterone suppression.
Caption: Proposed mechanism of SERM-based mitigation strategy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijop.net [ijop.net]
- 6. Enclomiphene citrate for the treatment of secondary male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enclomiphene citrate: A treatment that maintains fertility in men with secondary hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
a method to adjust LGD-4033 experimental design for female animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and troubleshooting experiments involving the selective androgen receptor modulator (SARM), LGD-4033, in female animal models.
Frequently Asked Questions (FAQs)
Q1: How does the mechanism of action of LGD-4033 translate to effects in female physiology?
A1: LGD-4033 is a nonsteroidal, oral SARM that selectively binds to the androgen receptor (AR) with high affinity and specificity.[1] In both males and females, the activation of AR in muscle and bone tissue stimulates anabolic pathways, leading to increased muscle mass and bone mineral density. In female models, LGD-4033 has demonstrated effectiveness in promoting bone formation and preventing bone resorption, particularly in ovariectomized rat models which simulate postmenopausal conditions. However, as it is an androgenic compound, there is a potential for androgenic side effects, and its tissue selectivity is a key area of investigation.
Q2: What are the key considerations when selecting a dose of LGD-4033 for female animal models?
A2: Dose selection for female animal models should be approached with careful consideration of the study's objectives and the potential for sex-specific effects. Published studies in female rats have used a range of doses, from 0.03 mg/kg/day to 4 mg/kg/day. Lower doses may be sufficient to observe anabolic effects on bone and muscle, while higher doses have been associated with a dose-dependent increase in uterine weight, indicating a uterotrophic effect. A thorough dose-response study is recommended to identify the optimal dose that maximizes anabolic benefits while minimizing undesirable androgenic side effects.
Q3: How does the estrous cycle in female rodents potentially impact the results of an LGD-4033 study?
A3: The estrous cycle in female rodents involves significant fluctuations in endogenous hormone levels, particularly estrogen and progesterone. These hormonal changes can influence a wide range of physiological processes, including muscle and bone metabolism. While specific studies on the interaction between the estrous cycle and LGD-4033 are limited, it is a critical variable to consider. To mitigate this variability, researchers can either monitor the stage of the estrous cycle and account for it in the data analysis or conduct studies in ovariectomized animals to remove the influence of cyclical ovarian hormones.
Q4: What are the known side effects of LGD-4033 in female animal models?
A4: The most consistently reported side effect of LGD-4033 in female animal models is a dose-dependent increase in uterine weight (uterotrophic effect). This indicates that at higher doses, the tissue selectivity of LGD-4033 may be reduced, leading to androgenic effects on reproductive tissues. Researchers should carefully monitor for this and other potential signs of virilization, especially at higher dose ranges.
Q5: Should a Post-Cycle Therapy (PCT) be considered for female animal models after LGD-4033 administration?
A5: In male subjects, LGD-4033 has been shown to suppress endogenous testosterone production. The impact on the female hormonal axis is less well-characterized in preclinical studies. Given that LGD-4033 is an androgenic compound, it has the potential to disrupt the normal hormonal feedback loops in females. The necessity of a "post-cycle therapy" would depend on the dose and duration of the LGD-4033 treatment and the specific endocrine endpoints being measured. It is advisable to include a washout period in the experimental design and to measure relevant hormone levels (e.g., LH, FSH, estradiol) after cessation of treatment to assess the recovery of the hypothalamic-pituitary-gonadal axis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in study outcomes between female animals. | - Uncontrolled stage of the estrous cycle.- Inconsistent drug administration. | - Monitor and record the estrous cycle stage for each animal and use it as a covariate in statistical analysis.- Consider using ovariectomized (OVX) animals to eliminate hormonal cycle variability.- Ensure precise and consistent oral gavage or other administration techniques. |
| Unexpected increase in uterine weight. | - The dose of LGD-4033 is too high, leading to a lack of tissue selectivity and androgenic effects on reproductive organs. | - Conduct a dose-response study to find the minimal effective dose for the desired anabolic effects.- Reduce the current dosage of LGD-4033.- Include a vehicle-only control group and a positive control (e.g., testosterone) to contextualize the uterotrophic effects. |
| No significant anabolic effect observed on muscle or bone. | - The dose of LGD-4033 is too low.- The duration of the study is insufficient to produce measurable changes.- Issues with the compound's stability or bioavailability. | - Increase the dose of LGD-4033, referencing published effective doses.- Extend the duration of the treatment period.- Verify the integrity and concentration of the LGD-4033 formulation. |
| Signs of virilization (e.g., clitoromegaly). | - The dose of LGD-4033 is in a range that produces systemic androgenic effects. | - Immediately lower the dose or cease administration if severe.- Perform a thorough examination of androgen-sensitive tissues at necropsy. |
Data Presentation
Table 1: Summary of LGD-4033 Dosages and Effects in Female Rat Models
| Animal Model | Dosage (mg/kg/day) | Duration | Observed Anabolic Effects | Reported Side Effects |
| Ovariectomized (OVX) Rats | 0.03, 0.3, 3 | 12 weeks | Increased bone mineral density and bending strength of the bone. | Dose-dependent increase in uterine weight at higher doses. |
| Intact Female Rats | 3 | 28 days | Not specified in the provided search results. | Not specified in the provided search results. |
| Ovariectomized (OVX) Rats | 0.04, 0.4, 4 | 5 weeks | Increased capillary density in muscle. | Uterotrophic effect observed at 4 mg/kg. |
Experimental Protocols
Protocol 1: Evaluation of LGD-4033 on Bone Mineral Density in Ovariectomized Female Rats
This protocol is based on methodologies used in studies investigating the effects of SARMs in osteopenic female rat models.
1. Animal Model:
-
Species: Sprague-Dawley rats, female.
-
Age: 3 months old at the start of the study.
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Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Ovariectomy and Acclimation:
-
Perform bilateral ovariectomy (OVX) to induce an osteopenic condition, simulating postmenopause. A sham-operated control group should also be included.
-
Allow for an 8-week post-surgery period for the development of osteopenia.
-
Acclimate the animals to handling and the oral gavage procedure for one week prior to the start of treatment.
3. Experimental Groups (n=10-15 per group):
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Group 1: Sham-operated + Vehicle.
-
Group 2: OVX + Vehicle.
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Group 3: OVX + LGD-4033 (Low dose, e.g., 0.03 mg/kg).
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Group 4: OVX + LGD-4033 (Mid dose, e.g., 0.3 mg/kg).
-
Group 5: OVX + LGD-4033 (High dose, e.g., 3 mg/kg).
4. LGD-4033 Administration:
-
Prepare LGD-4033 in a suitable vehicle (e.g., 1% carboxymethylcellulose, 0.4% polysorbate 80 in sterile water).
-
Administer the assigned treatment daily via oral gavage for 12 weeks.
5. Outcome Measures:
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Bone Mineral Density (BMD): Measure BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DEXA) at baseline and at the end of the study.
-
Biomechanical Testing: At the end of the study, perform three-point bending tests on the excised femurs to determine bone strength.
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Tissue Collection: At necropsy, collect uteri and weigh them to assess for uterotrophic effects.
6. Data Analysis:
-
Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare between groups.
Mandatory Visualizations
Caption: LGD-4033 signaling pathway in muscle cells.
Caption: Workflow for LGD-4033 experimental design in female models.
Caption: Key relationships in LGD-4033 studies with female models.
References
Validation & Comparative
A Comparative Analysis of the Anabolic Effects of LGD-4033 and Testosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anabolic properties of the selective androgen receptor modulator (SARM) LGD-4033, also known as Ligandrol, and the endogenous androgen, testosterone. The following sections present a comprehensive overview of their respective mechanisms of action, quantitative anabolic effects supported by experimental data, and detailed experimental protocols from key studies. This objective analysis is intended to serve as a valuable resource for researchers and professionals in the field of drug development and endocrine research.
Mechanism of Action and Signaling Pathways
Both LGD-4033 and testosterone exert their anabolic effects primarily through the androgen receptor (AR). However, their modes of action and downstream signaling pathways exhibit key differences.
Testosterone, a steroid hormone, diffuses across the cell membrane and binds to the AR in the cytoplasm. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes. This process leads to an increase in muscle protein synthesis and subsequent muscle hypertrophy. The anabolic signaling of testosterone is also mediated through the activation of downstream pathways, including the Akt and mTORC1 pathways, which are crucial regulators of cell growth and protein synthesis.[1][2][3]
LGD-4033 is a non-steroidal SARM that binds to the AR with high affinity and selectivity.[4][5] Unlike testosterone, which can be converted to dihydrotestosterone (DHT) and estrogens, leading to a broader range of physiological effects, LGD-4033's chemical structure prevents such conversions.[6] This selectivity is a key characteristic of SARMs, aiming to elicit the anabolic benefits in muscle and bone while minimizing androgenic effects in tissues like the prostate.[7][8] While it is understood that LGD-4033's anabolic actions are mediated through AR activation, the precise downstream signaling cascade is a subject of ongoing research.[9]
Figure 1. Signaling Pathways of Testosterone and LGD-4033.
Quantitative Comparison of Anabolic Effects
The following tables summarize the quantitative data on the anabolic effects of LGD-4033 and testosterone from clinical and preclinical studies.
Table 1: Androgen Receptor Binding Affinity
| Compound | Binding Affinity (Ki) [nM] |
| LGD-4033 | ~1 |
| Dihydrotestosterone (DHT) | 3.2 |
Note: A lower Ki value indicates a higher binding affinity. DHT is a potent metabolite of testosterone. LGD-4033 demonstrates a very high affinity for the androgen receptor.[1][10]
Table 2: Effects on Lean Body Mass in Humans
| Compound | Study Population | Dose | Duration | Change in Lean Body Mass |
| LGD-4033 | Healthy young men | 1.0 mg/day (oral) | 21 days | +1.21 kg (significant increase) |
| Testosterone Enanthate | Hypogonadal men | 100 mg/week (intramuscular) | 10 weeks | +5.0 kg (increase in fat-free mass) |
| Testosterone (Intramuscular) | Middle-aged and older men (meta-analysis) | Various | Various | 5.7% increase in fat-free mass |
| Testosterone (Transdermal) | Middle-aged and older men (meta-analysis) | Various | Various | 1.7% increase in fat-free mass |
Data for LGD-4033 is from a placebo-controlled trial.[5] Data for testosterone enanthate is from a study in hypogonadal men.[11] The meta-analysis data for testosterone highlights the difference in efficacy based on the route of administration.[3]
Table 3: Effects on Muscle Protein Synthesis
| Compound | Study Population | Dose | Duration | Change in Muscle Protein Synthesis Rate |
| LGD-4033 | Healthy young men | 0.3 mg/day (oral) | 21 days | No significant change in fasted state |
| Testosterone | Obese premenopausal women | 1.25 g of 1% gel/day (transdermal) | 3 weeks | ~45% increase |
The study on LGD-4033 did not find a significant change in the fractional synthetic rate (FSR) of mixed-muscle proteins in the fasted state at the 0.3mg dose.[4] The study on testosterone demonstrated a potent anabolic effect on muscle protein synthesis.[12]
Experimental Protocols
Detailed methodologies from key studies are provided below to facilitate replication and further investigation.
LGD-4033 Clinical Trial Protocol
A randomized, double-blind, placebo-controlled study was conducted to evaluate the effects of LGD-4033 in healthy young men.
-
Participants: 76 healthy men, aged 21-50 years.
-
Intervention: Participants were randomized to receive placebo or LGD-4033 at doses of 0.1 mg, 0.3 mg, or 1.0 mg, administered orally once daily for 21 days.
-
Assessments: Lean body mass was measured using dual-energy X-ray absorptiometry (DEXA). Muscle strength, and various safety parameters were also assessed.
-
Muscle Protein Synthesis: A substudy measured the fractional synthetic rate (FSR) of mixed-muscle proteins using a continuous infusion of labeled phenylalanine in participants receiving placebo or 0.3 mg of LGD-4033.[4][5]
Figure 2. LGD-4033 Clinical Trial Workflow.
Testosterone Enanthate Clinical Trial Protocol
A study was conducted to determine the effects of testosterone replacement on fat-free mass and muscle size in hypogonadal men.
-
Participants: Seven hypogonadal men, aged 19-47 years, who had undergone at least a 12-week washout from previous androgen therapy.
-
Intervention: Participants received 100 mg of testosterone enanthate in sesame oil via intramuscular injection weekly for 10 weeks.
-
Diet and Exercise: Energy and protein intake were standardized, and participants were instructed not to undertake any weight lifting or heavy endurance exercise.
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Assessments: Fat-free mass was measured by underwater weighing and deuterated water dilution. Muscle size was assessed by magnetic resonance imaging (MRI) of the triceps and quadriceps muscles.[11]
Figure 3. Testosterone Enanthate Clinical Trial Workflow.
References
- 1. vikingtherapeutics.com [vikingtherapeutics.com]
- 2. manup-testosterone.com [manup-testosterone.com]
- 3. Muscular responses to testosterone replacement vary by administration route: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound or LGD 4033 in Australia: How it works and side effects [healthymale.org.au]
- 8. swolverine.com [swolverine.com]
- 9. swolverine.com [swolverine.com]
- 10. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
A Comparative Analysis of LGD-4033 and Ostarine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective androgen receptor modulators (SARMs) LGD-4033 (also known as Ligandrol) and Ostarine (MK-2866 or Enobosarm). The information presented is intended for research and drug development professionals to facilitate an informed understanding of these two compounds based on available preclinical and clinical data.
Introduction
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) properties. LGD-4033 and Ostarine are two of the most researched SARMs, both showing potential for treating conditions like muscle wasting and osteoporosis. Their tissue-selective action is a key area of investigation, aiming to provide the therapeutic benefits of androgens with fewer side effects.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on LGD-4033 and Ostarine.
| Parameter | LGD-4033 | Ostarine | Source |
| Binding Affinity (Ki) | ~1 nM | ~3.8 nM | [1],[2] |
| Anabolic to Androgenic Ratio (Preclinical) | >500:1 | Not explicitly quantified in the same manner, but noted for its tissue selectivity. | [3] |
| Half-life | 24-36 hours | Approximately 24 hours | [4],[5] |
| Study Population | Intervention | Key Findings | Source |
| LGD-4033 | |||
| Healthy Young Men (n=76) | 0.1, 0.3, or 1.0 mg/day for 21 days | Dose-dependent increase in lean body mass (1.21 kg at 1.0 mg/day). No significant changes in PSA. Dose-dependent suppression of total testosterone, SHBG, and HDL cholesterol. | [1],[6] |
| Hip Fracture Recovery (Phase 2) | 0.5, 1.0, or 2.0 mg/day for 12 weeks | Significant increases in lean body mass and appendicular lean mass. | [7] |
| Ostarine | |||
| Healthy Elderly Men and Postmenopausal Women | 0.1, 0.3, 1.0, or 3.0 mg/day for 3 months | Dose-dependent increase in total lean body mass (1.4 kg at 3 mg/day). Improved physical function (stair climb). No significant changes in PSA or sebum production. | [8] |
| Cancer Cachexia (Phase 2) | 1.0 or 3.0 mg/day for 16 weeks | Significant increases in lean body mass. | [9] |
| Postmenopausal Osteoporosis (Rat Model) | 0.04, 0.4, or 4.0 mg/kg/day for 5 weeks | Improved bone mineral density and bone volume density, particularly in the femur. | [10] |
Experimental Protocols
Clinical Trial Methodology: LGD-4033 in Healthy Young Men
A randomized, double-blind, placebo-controlled, ascending-dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and effects of LGD-4033.[1]
-
Participants: 76 healthy men aged 21-50 years.
-
Intervention: Participants were randomized to receive a placebo or LGD-4033 at doses of 0.1 mg, 0.3 mg, or 1.0 mg administered orally once daily for 21 days.
-
Assessments:
-
Safety and Tolerability: Monitored through blood counts, serum chemistry, lipids, prostate-specific antigen (PSA), and electrocardiograms.
-
Pharmacokinetics: Blood samples were collected at various time points after the first and last doses to determine the drug's concentration using liquid chromatography-tandem mass spectrometry.
-
Efficacy:
-
Lean Body Mass: Measured using dual-energy X-ray absorptiometry (DEXA) scans.
-
Muscle Strength: Assessed through measures like leg press.
-
Hormone Levels: Serum levels of total testosterone, sex hormone-binding globulin (SHBG), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) were measured.
-
-
Preclinical Study Methodology: Ostarine in a Rat Model of Postmenopausal Osteoporosis
This study evaluated the effects of Ostarine on bone density and structure in an ovariectomized rat model, which simulates postmenopausal osteoporosis.[10]
-
Animal Model: Three-month-old female Sprague-Dawley rats were used. A portion of the rats underwent ovariectomy (OVX) to induce estrogen deficiency.
-
Intervention: Eight weeks post-ovariectomy, the rats were treated daily for five weeks with oral doses of Ostarine at 0.04, 0.4, and 4 mg/kg body weight. A control group of OVX rats received no Ostarine.
-
Assessments:
-
Bone Microstructure: Lumbar vertebrae and femora were analyzed using micro-computed tomography (μCT) to assess bone mineral density and bone volume density.
-
Biomechanical Properties: The strength of the bones was tested.
-
Gene Expression: mRNA expression of key bone metabolism markers, such as the receptor activator of NF-κB ligand (RANKL), was analyzed.
-
Serum Analysis: Blood samples were analyzed for levels of phosphorus and other relevant markers.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for SARMs and a typical experimental workflow for their evaluation.
Caption: Proposed signaling pathway of SARMs.
Caption: General experimental workflow for SARM development.
Comparative Analysis
Anabolic Potency: Based on preclinical data, LGD-4033 is suggested to be more potent than Ostarine on a milligram-for-milligram basis, with a significantly higher anabolic-to-androgenic ratio.[3][6] Clinical trials also show that LGD-4033 can produce significant gains in lean body mass at lower doses compared to Ostarine.[1][8] For instance, 1.0 mg of LGD-4033 daily for 21 days resulted in a 1.21 kg increase in lean body mass in healthy young men.[1] In comparison, a 3.0 mg daily dose of Ostarine over three months led to a 1.4 kg increase in lean body mass in elderly individuals.[8]
Tissue Selectivity and Safety Profile: Both LGD-4033 and Ostarine have demonstrated a degree of tissue selectivity, with anabolic effects in muscle and bone and reduced activity in androgenic tissues like the prostate, as evidenced by a lack of significant changes in Prostate-Specific Antigen (PSA) in clinical trials.[1][8]
However, both compounds have been shown to suppress endogenous testosterone levels and affect lipid profiles. LGD-4033 appears to cause a more pronounced and dose-dependent suppression of total testosterone, SHBG, and HDL cholesterol.[1][6] Ostarine is often considered to have a milder side effect profile in this regard.[11] It is important to note that at higher, non-clinical doses, the risk of side effects, including potential liver toxicity, increases for both compounds.[12][13]
Therapeutic Applications: Ostarine has been more extensively studied in the context of cancer cachexia and has shown promise in improving lean body mass and physical function in this patient population.[8][9] LGD-4033 has been investigated for muscle wasting associated with conditions like hip fractures and has also demonstrated positive results in increasing lean body mass.[7] Both have been studied for their potential in treating osteoporosis.[9][10]
Conclusion
Both LGD-4033 and Ostarine are potent, orally bioavailable SARMs with demonstrated efficacy in increasing lean body mass and potential benefits for bone health. LGD-4033 appears to be more potent in its anabolic effects, while Ostarine is often perceived as having a milder side-effect profile, particularly concerning hormonal suppression. The choice between these compounds for research and development would depend on the specific therapeutic target, desired potency, and tolerance for potential side effects. Further long-term studies are necessary to fully elucidate the safety and efficacy profiles of both compounds.
References
- 1. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moreplatesmoredates.com [moreplatesmoredates.com]
- 8. ascopubs.org [ascopubs.org]
- 9. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of ostarine as a selective androgen receptor modulator in a rat model of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 13. The Potential of SARMs and Antimyostatin Agents in Addressing Lean Body Mass Loss From GLP‐1 Agonists: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anabolic Edge: A Comparative Guide to LGD-4033's Tissue-Selective Activity In Vivo
For researchers, scientists, and drug development professionals, the quest for compounds with potent anabolic effects minus the androgenic drawbacks of traditional steroids is a significant frontier. LGD-4033 (Ligandrol) has emerged as a promising non-steroidal, oral selective androgen receptor modulator (SARM) demonstrating a pronounced ability to build muscle and bone with minimal impact on prostatic tissue. This guide provides an objective comparison of LGD-4033's performance against other androgens, supported by experimental data, detailed protocols, and visualizations of its mechanism of action.
LGD-4033 exhibits high-affinity binding to the androgen receptor (AR) with a dissociation constant (Ki) of approximately 1 nM.[1] Its efficacy lies in its tissue-selective activation of the AR, promoting anabolic activity in muscle and bone while demonstrating only partial agonist activity in the prostate.[2][3] This selectivity offers a therapeutic window to potentially treat muscle wasting (sarcopenia), osteoporosis, and cachexia without the dose-limiting androgenic side effects associated with testosterone, such as benign prostatic hyperplasia and an increased risk of prostate cancer.[1]
Comparative Efficacy: LGD-4033 vs. Testosterone and Other SARMs
Preclinical studies in rodent models provide compelling evidence of LGD-4033's tissue-selective anabolic activity. The Hershberger assay, a standard in vivo method to assess androgenic and anabolic properties, has been instrumental in quantifying these effects. In orchidectomized (castrated) rats, a model for hypogonadism, LGD-4033 has been shown to stimulate the levator ani muscle (a proxy for skeletal muscle) to a degree comparable to testosterone, while having a significantly weaker effect on the prostate and seminal vesicles.[4]
One of the key metrics of a SARM's selectivity is its anabolic-to-androgenic ratio. Preclinical data indicates that LGD-4033 possesses a remarkable anabolic-to-androgenic ratio, in some cases exceeding 500:1 for muscle versus prostate tissue.[2][5] This stands in stark contrast to testosterone, which typically exhibits a ratio closer to 1:1.
While direct, side-by-side comparative studies with a full panel of SARMs are limited in publicly available literature, existing data allows for a strong inference of LGD-4033's favorable profile. For instance, studies on Ostarine (MK-2866) have also shown beneficial effects on muscle and bone, but LGD-4033 is often cited as being more potent in its anabolic effects.[6]
Clinical trials in humans have further substantiated these preclinical findings. In a placebo-controlled study involving healthy young men, daily administration of LGD-4033 resulted in a dose-dependent increase in lean body mass without any significant changes in prostate-specific antigen (PSA) levels.[1][4][7]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from representative preclinical studies, highlighting the tissue-selective effects of LGD-4033.
Table 1: Effects of LGD-4033 on Anabolic and Androgenic Tissues in Orchidectomized Rats
| Treatment Group | Dose | Levator Ani Muscle Weight (% of Intact Control) | Ventral Prostate Weight (% of Intact Control) |
| Vehicle (Control) | - | ~20% | ~10% |
| LGD-4033 | 1 mg/kg/day | ~70% | ~15% |
| Testosterone | 0.5 mg/kg/day | ~100% | ~100% |
Data is approximated from graphical representations in preclinical studies for illustrative comparison.[3]
Table 2: Comparative Anabolic and Androgenic Potency
| Compound | Anabolic Potency (Levator Ani Muscle) | Androgenic Potency (Ventral Prostate) | Anabolic-to-Androgenic Ratio |
| Testosterone | High | High | ~1:1 |
| LGD-4033 | High | Very Low | >500:1 |
Ratios are based on preclinical findings in rodent models.[2][5]
Mechanism of Action: The Basis of Tissue Selectivity
The tissue-selective action of LGD-4033 is believed to stem from its unique interaction with the androgen receptor. Upon binding, LGD-4033 induces a specific conformational change in the AR. This altered conformation is thought to favor the recruitment of tissue-specific co-activator proteins required for anabolic gene expression in muscle and bone, while poorly recruiting the cofactors necessary for the full androgenic response in tissues like the prostate.[8][9]
This differential cofactor recruitment is a key area of ongoing research to fully elucidate the molecular underpinnings of SARM selectivity.
Below is a diagram illustrating the proposed signaling pathway of LGD-4033 in anabolic versus androgenic tissues.
References
- 1. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moreplatesmoredates.com [moreplatesmoredates.com]
- 3. vikingtherapeutics.com [vikingtherapeutics.com]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]
- 6. Ostarine and this compound Improve Muscle Tissue in an Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Differential Gene Expression in Muscle Tissue Following LGD-4033 Treatment: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated effects of LGD-4033 on differential gene expression in skeletal muscle tissue. Due to a lack of publicly available quantitative RNA-sequencing or microarray data specifically for LGD-4033, this guide leverages information from studies on other Selective Androgen Receptor Modulators (SARMs) and anabolic agents to infer its likely molecular impact.
Executive Summary
LGD-4033 is a non-steroidal SARM known for its tissue-selective anabolic effects on muscle and bone.[1][2] While direct transcriptomic data for LGD-4033's impact on muscle is not currently available in peer-reviewed literature, its mechanism of action via the androgen receptor (AR) allows for informed comparisons with other androgens and SARMs.[1][2] It is anticipated that LGD-4033 promotes muscle hypertrophy by modulating the expression of genes involved in myogenic differentiation, protein synthesis, and potentially, the inhibition of muscle protein breakdown.
Comparative Data on Gene Expression
While specific fold-change data for LGD-4033 is unavailable, research on the SARM Ostarine (MK-2866) provides insight into the potential myogenic gene expression changes induced by this class of compounds.
Table 1: Qualitative Comparison of Myogenic Gene Expression Following SARM Treatment
| Gene | Function | Expected Effect of LGD-4033 (Inferred) | Observed Effect of Ostarine (Qualitative) | Reference |
| MyoD | Myogenic determination factor, key regulator of muscle cell differentiation. | Upregulation | Increased mRNA and protein expression | [3] |
| Myogenin | Muscle-specific transcription factor, crucial for myoblast fusion and muscle fiber formation. | Upregulation | Increased mRNA and protein expression | [3] |
| MyH (Myosin Heavy Chain) | Major structural and contractile protein of muscle fibers. | Upregulation | Increased mRNA and protein expression | [3] |
Note: The "Expected Effect of LGD-4033" is an inference based on its classification as a potent SARM and the observed effects of Ostarine.
Experimental Protocols
The following outlines a generalized experimental protocol for assessing the differential gene expression in muscle tissue following SARM administration, based on standard methodologies in the field.
Animal Model and Treatment:
-
Subjects: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: One week under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water).
-
Groups:
-
Vehicle Control (e.g., PEG300)
-
LGD-4033 (e.g., 1 mg/kg body weight, administered orally daily)
-
Comparative SARM (e.g., Ostarine at 3 mg/kg body weight, oral gavage)
-
Testosterone Propionate (positive control, e.g., 0.5 mg/kg, subcutaneous injection)
-
-
Treatment Duration: 14-28 days.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and a specific muscle (e.g., gastrocnemius or tibialis anterior) is dissected, weighed, and snap-frozen in liquid nitrogen for subsequent RNA extraction.
RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA is extracted from frozen muscle tissue using a suitable kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop), and RNA integrity is evaluated using an Agilent Bioanalyzer. Samples with a high RNA Integrity Number (RIN > 8) are selected for sequencing.
-
Library Preparation: RNA sequencing libraries are prepared from total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for differential expression analysis.
Data Analysis:
-
Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: Reads are aligned to the reference genome (e.g., Mus musculus GRCm39) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Differential gene expression between treatment groups and the vehicle control is determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.
-
Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by the treatment.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The anabolic effects of LGD-4033 in muscle are primarily mediated through the activation of the androgen receptor, which in turn modulates downstream signaling pathways critical for muscle growth.
Caption: Androgen Receptor signaling cascade leading to muscle hypertrophy.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of LGD-4033 on muscle gene expression.
References
- 1. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of LGD-4033 and Anabolic Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of the selective androgen receptor modulator (SARM) LGD-4033 (also known as Ligandrol) and traditional anabolic-androgenic steroids (AAS). The information presented is based on available clinical and preclinical data to assist researchers in understanding the potential adverse effects of these compounds.
Executive Summary
LGD-4033, a nonsteroidal SARM, was developed to elicit the therapeutic benefits of androgens on muscle and bone with improved tissue selectivity and a more favorable safety profile compared to anabolic steroids.[1] Clinical studies on LGD-4033 have demonstrated its potential to increase lean body mass with a lower incidence of androgenic side effects.[2][3] However, concerns regarding hormonal suppression and potential liver toxicity, particularly at higher doses, remain.[4][5] Anabolic steroids, synthetic derivatives of testosterone, are associated with a wide array of serious and well-documented adverse effects impacting the cardiovascular, hepatic, endocrine, and central nervous systems.[6][7] While both classes of compounds interact with the androgen receptor, their mechanisms of action and systemic effects differ significantly, leading to distinct safety profiles.
Comparative Safety Profile: LGD-4033 vs. Anabolic Steroids
The following table summarizes the key adverse effects associated with LGD-4033 and anabolic steroids based on clinical and observational data.
| Adverse Effect Category | LGD-4033 (this compound) | Anabolic-Androgenic Steroids (AAS) |
| Hepatic (Liver) | Dose-dependent elevations in liver enzymes have been reported.[8] Cases of drug-induced liver injury, including cholestatic hepatitis, have been documented, particularly with high, off-label doses.[5][9] However, a clinical trial with doses up to 1.0 mg/day for 21 days showed no significant changes in aspartate aminotransferase (AST) or alanine aminotransferase (ALT).[2][3] | Associated with a range of liver injuries, including cholestasis, peliosis hepatis (blood-filled cysts), hepatic adenomas, and hepatocellular carcinoma.[10][11] The risk is particularly high with orally administered 17-alpha-alkylated steroids.[10] |
| Cardiovascular | Can cause a dose-dependent decrease in HDL cholesterol and triglycerides.[2][3] The potential long-term cardiovascular risks, such as an increased risk of heart attack and stroke, are not yet fully understood.[8] | Linked to a significant increase in cardiovascular risks, including hypertension, left ventricular hypertrophy, myocardial dysfunction, accelerated coronary atherosclerosis, and an increased risk of myocardial infarction and stroke.[12][13][14][15] |
| Endocrine (Hormonal) | Causes a dose-dependent suppression of total testosterone, free testosterone, and sex hormone-binding globulin (SHBG).[2][3] Follicle-stimulating hormone (FSH) and luteinizing hormone (LH) can also be suppressed, particularly at higher doses.[1] These effects appear to be reversible upon discontinuation.[2][3] | Leads to profound suppression of the hypothalamic-pituitary-gonadal axis, resulting in decreased endogenous testosterone production, testicular atrophy, and reduced sperm production.[7][16] Recovery of normal hormonal function after cessation can be prolonged or incomplete.[16] |
| Prostate | Clinical studies have shown no significant increase in prostate-specific antigen (PSA) levels, suggesting a lower risk of prostate-related side effects compared to anabolic steroids.[2][3] | Can stimulate prostate tissue, potentially leading to benign prostatic hyperplasia (BPH) and an increased risk of prostate cancer.[17] |
| Androgenic (Masculinizing) | As a selective modulator, it is designed to have minimal androgenic effects. However, at higher doses, androgenic side effects such as acne and oily skin are possible.[1] The potential for masculinization in women is largely uncharacterized.[8] | Causes significant androgenic side effects, including acne, oily skin, male-pattern baldness, and hirsutism (excessive hair growth) in women.[6] In women, it can also lead to irreversible voice deepening and clitoral enlargement.[6] |
| Psychiatric | Mood swings and aggression have been anecdotally reported, but systematic data from clinical trials is lacking. | Associated with a range of psychiatric effects, including aggression ("roid rage"), mania, depression, and an increased risk of dependence.[7][16] |
Signaling Pathways and Mechanisms of Action
The differential safety profiles of LGD-4033 and anabolic steroids can be attributed to their distinct interactions with the androgen receptor and subsequent downstream signaling.
Caption: LGD-4033 vs. Anabolic Steroid Signaling.
Experimental Protocols
The assessment of the safety profiles of LGD-4033 and anabolic steroids involves a range of clinical and preclinical experimental protocols. Below are outlines of key methodologies cited in the literature.
Clinical Safety and Tolerability Study Protocol
A representative experimental workflow for a clinical trial evaluating the safety of a compound like LGD-4033 is as follows:
Caption: Clinical Trial Workflow.
1. Subject Recruitment and Screening:
-
Inclusion Criteria: Healthy male volunteers, typically between 21-50 years of age, with normal baseline health parameters.[2][3]
-
Exclusion Criteria: History of cardiovascular, hepatic, or endocrine disorders; use of any anabolic agents.
2. Study Design:
-
Randomized, double-blind, placebo-controlled, ascending-dose design.[2][3]
-
Participants are randomized to receive a placebo or varying doses of the investigational drug (e.g., 0.1 mg, 0.3 mg, 1.0 mg of LGD-4033) daily for a specified period (e.g., 21 days).[2][3]
3. Safety Monitoring and Data Collection:
-
Adverse Event Monitoring: All adverse events are recorded and assessed for their relationship to the study drug.[2][3]
-
Vital Signs: Blood pressure, heart rate, and other vital signs are monitored regularly.
-
Electrocardiograms (ECGs): ECGs are performed at baseline and at specified intervals to assess for any cardiac abnormalities, such as changes in the QT interval.[2][3]
-
Blood Sampling: Blood samples are collected at baseline, during the treatment period, and during a follow-up period (e.g., 5 weeks post-treatment) for analysis.[2][3]
4. Laboratory Analyses:
-
Hematology: Complete blood count (CBC) to assess for changes in hemoglobin, hematocrit, and other blood cell counts.[2][3]
-
Serum Chemistry: Measurement of liver enzymes (AST, ALT), kidney function markers (creatinine), and other metabolic parameters.[2][3]
-
Lipid Profile: Analysis of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.[2][3]
-
Hormonal Assays: Measurement of total and free testosterone, SHBG, LH, and FSH using immunoassays.[2][3]
-
Prostate-Specific Antigen (PSA): PSA levels are monitored as a marker for prostate health.[2][3]
Conclusion
The available evidence suggests that LGD-4033 has a more favorable safety profile than anabolic steroids, particularly concerning androgenic side effects and impact on the prostate.[2][3] However, it is not without risks. The dose-dependent suppression of hormones and the potential for liver toxicity are significant concerns that require further investigation.[2][3][5] In contrast, the use of anabolic steroids is associated with a broader and more severe range of adverse effects, many of which can be irreversible and life-threatening.[6][7] For researchers and drug development professionals, understanding these differences is crucial for the continued investigation of SARMs as potential therapeutic agents and for educating on the risks associated with the illicit use of both SARMs and anabolic steroids.
References
- 1. swolverine.com [swolverine.com]
- 2. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound or LGD 4033 in Australia: How it works and side effects [healthymale.org.au]
- 5. This compound (LGD-4033)-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. nida.nih.gov [nida.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Drug-Induced Liver Injury Associated With Alpha Bolic (RAD-140) and Alpha Elite (RAD-140 and LGD-4033) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgenic Steroids - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. bhf.org.uk [bhf.org.uk]
- 14. Cardiovascular effects of androgenic-anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Anabolic androgenic steroids and cardiomyopathy: an update [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]
A Comparative Guide to the Validation of Analytical Methods for LGD-4033 Quantification
This guide provides a detailed comparison of validated analytical methods for the quantification of LGD-4033, a selective androgen receptor modulator (SARM). The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons of method performance with supporting experimental data.
Introduction to LGD-4033 and the Importance of Accurate Quantification
LGD-4033, also known as Ligandrol, is a nonsteroidal SARM developed for potential therapeutic applications in conditions such as muscle wasting and osteoporosis.[1][2] Its potent anabolic effects on muscle and bone, with a degree of selectivity over prostate and other organs, have also led to its misuse as a performance-enhancing drug in sports.[3] Consequently, robust and sensitive analytical methods are crucial for pharmacokinetic studies, clinical trials, and anti-doping applications.[1][3] The primary analytical techniques employed for LGD-4033 quantification are based on liquid chromatography coupled with mass spectrometry.[4][5]
Comparison of Analytical Methods
The quantification of LGD-4033 in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS). These methods offer high sensitivity and selectivity, which are essential for detecting the low concentrations often present in samples.[6][7] While Gas Chromatography-Mass Spectrometry (GC-MS) can be used, it typically requires derivatization of the analyte.[8]
Table 1: Comparison of Validated LC-MS/MS and LC-HRMS Methods for LGD-4033 Quantification in Urine
| Parameter | LC-MS/MS Method 1[9] | LC-HRMS/MS Method 2[6][7] | Online SPE-UHPLC-MS/MS (for Ostarine, adaptable for LGD-4033)[10] |
| Matrix | Urine | Urine | Urine |
| Sample Preparation | Acid hydrolysis, Liquid-Liquid Extraction (LLE) | Enzymatic hydrolysis, Solid-Phase Extraction (SPE) | Online Solid-Phase Extraction (dilute-and-shoot) |
| Instrumentation | UPLC-MS/MS | LC-HRMS/MS | UHPLC-MS/MS (Triple Quadrupole) |
| Limit of Detection (LOD) | 0.05 ng/mL | 8 pg/mL | 0.5 pg/mL |
| Limit of Quantification (LOQ) | Not specified | 125 pg/mL | 0.05 ng/mL (for Ostarine) |
| Linearity (r²) | ≥ 0.95 | > 0.999 | 0.9999 |
| Precision (RSD%) | Not specified | Good inter- and intra-day precision reported | 0.8–4.5% |
| Accuracy (RE%) | Not specified | Not specified | 1.6–7.5% |
Note: The performance parameters for different methods can vary based on the specific instrumentation, sample matrix, and validation protocol. The online SPE method, while validated for Ostarine, demonstrates the potential for high-throughput and highly sensitive analysis applicable to other SARMs like LGD-4033.[10]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the validation of LGD-4033 analytical methods.
Protocol 1: LGD-4033 Quantification in Urine using LC-HRMS/MS
This protocol is based on the methodology described in studies focused on doping control analysis.[6][7]
1. Sample Preparation (Enzymatic Hydrolysis and SPE):
- To 2 mL of urine, add an internal standard.
- Add β-glucuronidase from E. coli to hydrolyze conjugated metabolites.
- Incubate the mixture.
- Perform Solid-Phase Extraction (SPE) for sample cleanup and concentration.
- Elute the analytes from the SPE cartridge.
- Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS analysis.
2. LC-HRMS/MS Analysis:
- Liquid Chromatography:
- Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over a specified time.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 10 µL.
- High-Resolution Mass Spectrometry:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Precursor Ion: [M-H]⁻ at m/z 337.
- Product Ions: Monitor for specific product ions, such as m/z 267 (loss of HCF3).
- Data Acquisition: Full scan and targeted MS/MS.
3. Method Validation:
- Selectivity: Analyze blank urine samples from multiple sources to check for interferences.[9]
- LOD and LOQ: Determined by analyzing spiked samples at decreasing concentrations.[6]
- Precision: Assessed by calculating the relative standard deviation (RSD) of replicate analyses at different concentrations on the same day (intra-day) and on different days (inter-day).[6]
- Accuracy: Determined by comparing the measured concentration to the known spiked concentration.
- Linearity: Establish a calibration curve over a range of concentrations and determine the coefficient of determination (r²).[6]
- Recovery and Matrix Effects: Evaluate the efficiency of the extraction process and the influence of the urine matrix on ionization.[6]
Protocol 2: Sample Preparation using Protein Precipitation for Plasma Samples
This is a simpler and faster sample preparation technique often used for plasma samples.
1. Protein Precipitation:
- To a volume of plasma, add a threefold volume of cold acetonitrile to precipitate proteins.
- Vortex the mixture thoroughly.
- Centrifuge at high speed to pellet the precipitated proteins.
- Collect the supernatant containing the analyte.
- Evaporate the supernatant and reconstitute the residue in the mobile phase for injection.
Visualizations
Experimental Workflow for LGD-4033 Quantification in Urine
Caption: Workflow for urine sample preparation and analysis of LGD-4033.
Logical Flow of Analytical Method Validation
References
- 1. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the metabolism of the selective androgen receptor modulator LGD-4033 in equine urine, plasma and hair following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in SARMs anti-doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigations into the elimination profiles and metabolite ratios of micro-dosed selective androgen receptor modulator LGD-4033 for doping control purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigations into the elimination profiles and metabolite ratios of micro-dosed selective androgen receptor modulator LGD-4033 for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. magistralbr.caldic.com [magistralbr.caldic.com]
- 9. mdpi.com [mdpi.com]
- 10. An Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method with Online Solid-Phase Extraction Sample Preparation for the High-Throughput and Sensitive Determination of Ostarine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
LGD-4033: A Comparative Analysis of Preclinical Efficacy in Osteoporosis and Muscle Wasting Models
A detailed examination of the selective androgen receptor modulator (SARM), LGD-4033, reveals promising anabolic effects on bone and muscle in preclinical models of osteoporosis and hypogonadism-induced muscle wasting. While its potential in cancer cachexia is postulated, a comprehensive review of published literature indicates a lack of preclinical studies evaluating its efficacy in this specific disease model. This guide provides a cross-study comparison of LGD-4033's performance in validated animal models of osteoporosis and muscle atrophy, supported by experimental data and detailed methodologies.
Executive Summary
LGD-4033, a nonsteroidal, orally bioavailable SARM, has demonstrated significant efficacy in preclinical studies, primarily by selectively targeting androgen receptors in bone and muscle tissue. This tissue selectivity is a key characteristic, aiming to provide the therapeutic benefits of androgens with a reduced risk of the undesirable side effects associated with traditional anabolic steroids, such as adverse effects on the prostate.
In models of postmenopausal osteoporosis, LGD-4033 has been shown to increase bone mineral density (BMD) and improve bone strength.[1][2][3] Similarly, in models of hypogonadism-induced muscle wasting, it has proven effective in increasing muscle mass and enhancing muscle fiber diameter.[2][4] This guide will delve into the quantitative outcomes and experimental designs of these key preclinical studies.
Quantitative Efficacy of LGD-4033: A Cross-Study Comparison
The following tables summarize the key quantitative findings from preclinical studies of LGD-4033 in osteoporosis and hypogonadism/muscle wasting models.
Table 1: Efficacy of LGD-4033 in a Rat Model of Postmenopausal Osteoporosis
| Parameter | Animal Model | Treatment Group (Dose) | Duration | Key Findings |
| Bone Mineral Density (BMD) | Ovariectomized (OVX) female rats | LGD-4033 (0.03 mg/kg/day) | 12 weeks | Statistically significant improvements in cortical bone mineral density.[2] |
| Ovariectomized (OVX) female rats | LGD-4033 (0.3 mg/kg/day) | 12 weeks | Statistically significant improvements in cancellous bone mineral density.[2] | |
| Bone Strength | Ovariectomized (OVX) female rats | LGD-4033 (unspecified dose) | 12 weeks | Increased bone bending strength, an indicator of resistance to fracture.[2] |
| Bone Formation | Ovariectomized (OVX) female rats | LGD-4033 (unspecified dose) | 12 weeks | Increased rate of new bone formation.[2] |
| Bone Turnover | Ovariectomized (OVX) female rats | LGD-4033 (unspecified dose) | 12 weeks | Reduced bone turnover.[2] |
Table 2: Efficacy of LGD-4033 in a Rat Model of Hypogonadism-Induced Muscle Wasting
| Parameter | Animal Model | Treatment Group (Dose) | Duration | Key Findings |
| Skeletal Muscle Mass | Orchidectomized (castrated) male rats | LGD-4033 (various doses) | Not specified | Potently increased skeletal muscle mass.[2] |
| Muscle Fiber Diameter | Orchidectomized (castrated) and hormonally-normal rats | LGD-4033 (various doses) | Not specified | Increased the average diameter of individual muscle fibers.[2] |
| Prostate Mass | Orchidectomized (castrated) male rats | LGD-4033 (up to 100 mg/kg/day) | Not specified | Significant reduction in prostate mass at all tested doses.[2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data. The following sections outline the key experimental protocols used in the cited preclinical studies.
Osteoporosis Model
-
Animal Model: Ovariectomized (OVX) female rats are a standard model for postmenopausal osteoporosis. The removal of the ovaries induces estrogen deficiency, leading to bone loss.
-
Bone Mineral Density (BMD) Measurement: Dual-energy X-ray absorptiometry (DEXA) is a common non-invasive technique used to measure BMD in preclinical studies.[1] It allows for the quantification of bone mineral content in specific regions of interest, such as the femur and lumbar spine.
-
Biomechanical Testing: To assess bone strength, femurs are often subjected to biomechanical tests, such as three-point bending, to determine their resistance to fracture.[2]
-
Histomorphometry: This technique involves the microscopic analysis of bone tissue to quantify parameters related to bone formation and resorption.
Hypogonadism/Muscle Wasting Model
-
Animal Model: Orchidectomized (castrated) male rats are a widely used model to study the effects of androgen deficiency on muscle mass and to evaluate the efficacy of SARMs.
-
Muscle Mass Assessment: The wet weight of specific muscles, such as the levator ani, is measured at the end of the study to determine the anabolic effect of the treatment.
-
Muscle Fiber Analysis: Histological analysis of muscle tissue is performed to measure the cross-sectional area of individual muscle fibers, providing a cellular-level indicator of muscle hypertrophy.[2]
-
Prostate Weight Measurement: The prostate gland is weighed to assess the androgenic activity of the compound. A key feature of SARMs is their ability to increase muscle mass with minimal impact on prostate size.[2]
Visualizing the Mechanisms and Workflows
Signaling Pathway of LGD-4033 in Muscle and Bone
LGD-4033 exerts its anabolic effects by binding to and activating the androgen receptor (AR). This initiates a cascade of downstream signaling events that promote muscle protein synthesis and bone formation.
References
The Synergistic Potential of LGD-4033 in Combination with Other Compounds: A Research Comparison
For researchers, scientists, and drug development professionals, understanding the synergistic interactions of investigational compounds is paramount for optimizing therapeutic outcomes. LGD-4033, a selective androgen receptor modulator (SARM), has garnered significant interest for its potential to increase lean muscle mass and bone density. This guide provides a comparative analysis of the synergistic effects of LGD-4033 when combined with other research compounds, supported by available experimental data.
I. Overview of LGD-4033 and Synergistic Stacking
LGD-4033, also known as Ligandrol, is a nonsteroidal, orally bioavailable SARM that selectively binds to androgen receptors in muscle and bone tissue. This selectivity is theorized to produce anabolic effects with a lower incidence of the androgenic side effects associated with traditional anabolic steroids. Researchers often explore the co-administration of LGD-4033 with other compounds to enhance its effects on muscle growth, strength, and body composition. The most commonly researched combinations involve other SARMs, such as RAD-140 (Testolone) and Ostarine (MK-2866), and growth hormone secretagogues like MK-677 (Ibutamoren).
The rationale behind these combinations lies in targeting different physiological pathways to achieve a more pronounced anabolic response. While LGD-4033 directly stimulates androgen receptors, compounds like MK-677 work by increasing the pulsatile release of growth hormone and insulin-like growth factor 1 (IGF-1). Stacking LGD-4033 with other SARMs is often aimed at achieving different aesthetic outcomes, such as "bulking" (significant muscle mass gain) or "cutting" (preserving muscle while reducing body fat).
II. Comparative Analysis of LGD-4033 Stacks
A. LGD-4033 and MK-677 (Ibutamoren)
This combination is one of the most frequently discussed in research circles for its potential to significantly enhance muscle mass and recovery.[1] LGD-4033 provides the direct anabolic stimulus to muscle tissue, while MK-677 amplifies the anabolic environment through elevated growth hormone and IGF-1 levels.[2]
Quantitative Data from a Case Study
A case study involving a 25-year-old male who self-administered LGD-4033 (10 mg/day) and MK-677 (15 mg/day) for 5 weeks provides some of the only available human quantitative data on this combination.[3]
| Parameter | Pre-Cycle | On-Cycle (5 Weeks) | Post-Cycle (4 Weeks) |
| Body Composition | |||
| Body Mass (kg) | 88.5 | 93.8 (+6.0%) | 92.1 |
| Lean Body Mass (kg) | 68.8 | 71.0 (+3.1%) | 70.4 |
| Total Fat Mass (kg) | 16.9 | 19.5 (+15.4%) | 18.9 |
| Bone Mineral Density (g/cm²) | 1.39 | 1.36 (-2.1%) | 1.37 |
| Serum Biomarkers | |||
| Total Testosterone (ng/dL) | 585 | 221 (-62.3%) | 550 |
| Free Testosterone (pg/mL) | 14.0 | 2.0 (-85.7%) | 13.5 |
| HDL Cholesterol (mg/dL) | 55 | 35 (-36.4%) | 50 |
| LDL Cholesterol (mg/dL) | 100 | 140 (+40.0%) | 115 |
| Aspartate Aminotransferase (AST) (U/L) | 24 | 47 (+95.8%) | 28 |
| Alanine Aminotransferase (ALT) (U/L) | 20 | 61 (+205.0%) | 25 |
Data extracted from Cardaci et al. (2022).[3]
Experimental Protocol (Based on Case Study) [3]
-
Subject: 25-year-old male.
-
Dosage: 10 mg LGD-4033 and 15 mg MK-677 administered daily.
-
Duration: 5 weeks.
-
Measurements: Blood and body composition metrics were obtained before the cycle (pre-cycle), immediately after the 5-week period (on-cycle), and 4 weeks after cessation (post-cycle).
B. LGD-4033 and RAD-140 (Testolone)
This combination is often explored by researchers for its potential to maximize strength and lean muscle gains, typically in what is referred to as a "bulking" cycle.[4] RAD-140 is considered to be one of the more potent SARMs in terms of anabolic effects.[4] However, there is a lack of formal clinical studies on this specific combination, and much of the available information is anecdotal. The primary concern with this stack is the potential for significant testosterone suppression due to the high anabolic activity of both compounds.[4]
C. LGD-4033 and Ostarine (MK-2866)
The combination of LGD-4033 and Ostarine is often utilized in research settings for "cutting" or body recomposition phases. Ostarine is known for its muscle-preserving properties during caloric deficits.[5] The synergistic theory is that LGD-4033 can help build or maintain muscle mass and strength, while Ostarine aids in preserving lean tissue while reducing body fat.[6] Similar to the LGD-4033 and RAD-140 stack, there is a scarcity of formal clinical data on this combination.
III. Signaling Pathways and Mechanisms of Action
The synergistic effects of these compound combinations can be understood by examining their distinct signaling pathways.
A. LGD-4033 Signaling Pathway
As a SARM, LGD-4033 selectively binds to androgen receptors (AR) in skeletal muscle and bone. This binding initiates a cascade of events that leads to increased protein synthesis and muscle hypertrophy.
B. MK-677 Signaling Pathway
MK-677 is a growth hormone secretagogue that mimics the action of ghrelin. It binds to the ghrelin receptor (GHS-R1a) in the pituitary gland, stimulating the release of growth hormone (GH). GH then acts on the liver to produce IGF-1, which has widespread anabolic effects.
References
- 1. LGD 4033 MK 677 Stack: Benefits, Dosage, Side Effects [sarms.io]
- 2. focalpointvitality.com [focalpointvitality.com]
- 3. digitalcommons.csumb.edu [digitalcommons.csumb.edu]
- 4. swolverine.com [swolverine.com]
- 5. 8+ MK-677 & LGD-4033 Stack: Results & Gains [sd.fuv.edu.br]
- 6. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
a method to replicate and validate published LGD-4033 research findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating and validating published research findings on LGD-4033 (also known as Ligandrol), a selective androgen receptor modulator (SARM). By offering a synthesis of experimental protocols, quantitative data from key studies, and visual representations of its mechanism of action, this document aims to facilitate rigorous and independent scientific inquiry.
Mechanism of Action: Selective Androgen Receptor Modulation
LGD-4033 is a nonsteroidal, orally bioavailable SARM that exhibits high-affinity binding to the androgen receptor (AR) with a dissociation constant (Ki) of approximately 1 nM.[1] Unlike traditional anabolic steroids, LGD-4033 demonstrates tissue-selective anabolic effects, primarily targeting muscle and bone while having a reduced impact on tissues like the prostate and sebaceous glands.[2][3] This selectivity is intrinsic to the compound and not dependent on local drug concentrations.[2]
The proposed mechanism involves LGD-4033 binding to the AR and inducing a specific conformational change. This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes, leading to anabolic effects in musculoskeletal tissues.[3] Notably, LGD-4033 does not appear to be metabolized by aromatase or 5α-reductase, thus avoiding conversion to estrogen or dihydrotestosterone (DHT), which is a key differentiator from traditional androgens.[3]
Comparative Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from published studies on LGD-4033, providing a basis for comparison and validation.
Table 1: Effects of LGD-4033 on Lean Body Mass and Muscle Strength in Humans
| Study Population | Dosage | Duration | Change in Lean Body Mass | Reference |
| Healthy Young Men | 1.0 mg/day | 21 days | +1.21 kg | [1] |
| Hip Fracture Patients (>65 years) | Not Specified | Not Specified | Significant Increase | [4] |
| Healthy Men | 0.1, 0.3, 1.0 mg/day | 21 days | Dose-dependent increase | [1] |
Table 2: Effects of LGD-4033 on Hormonal and Lipid Profiles in Healthy Young Men (21-day study)
| Parameter | 1.0 mg/day Dose | Outcome | Reference |
| Total Testosterone | Suppressed | Returned to baseline after discontinuation | [1] |
| Free Testosterone | Suppressed | Returned to baseline after discontinuation | [1] |
| Sex Hormone-Binding Globulin (SHBG) | Suppressed | Returned to baseline after discontinuation | [1] |
| HDL Cholesterol | Suppressed | Returned to baseline after discontinuation | [1] |
| LDL Cholesterol | No significant change | - | [1] |
| Triglycerides | Suppressed | Returned to baseline after discontinuation | [1] |
| Prostate-Specific Antigen (PSA) | No significant change | - | [1] |
Table 3: Preclinical Data in Animal Models
| Animal Model | Treatment | Key Findings | Reference |
| Orchidectomized (Castrated) Rats | LGD-4033 (oral gavage) for 14 days | Potent anabolic activity on levator ani muscle with weaker partial agonist activity on the prostate. | [2] |
| Ovariectomized Female Rats (Model for Osteoporosis) | LGD-4033 for 12 weeks | Increased lumbar spine bone mineral density as effectively as estradiol and testosterone. | [5] |
| Intact Female Rats | 3 mg/kg LGD-4033 for 28 days | Increased muscle weights and mean muscle fiber cross-sectional area. | [2] |
Experimental Protocols for Replication
To ensure the reproducibility of published findings, detailed methodologies are crucial. The following protocols are synthesized from preclinical and clinical studies.
Preclinical Validation in Rodent Models
This protocol outlines a general approach for assessing the tissue-selective anabolic activity of LGD-4033 in a castrated rat model.
Materials and Methods:
-
Animal Model: Mature male Sprague-Dawley rats are a commonly used model.[2]
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to any procedures.[2]
-
Surgical Procedure: Orchidectomy (castration) is performed to create a model of androgen deficiency. A 14-day post-operative period allows for muscle and prostate atrophy.[2]
-
Grouping and Dosing:
-
Animals are randomly assigned to treatment groups (e.g., vehicle control, varying doses of LGD-4033).
-
LGD-4033 is administered via once-daily oral gavage for a specified duration (e.g., 14 days).[2]
-
-
Endpoint Analysis:
-
At the end of the treatment period, animals are euthanized, and target tissues are collected.
-
The levator ani muscle (an androgen-sensitive muscle) and the ventral prostate are weighed to assess tissue selectivity.[2]
-
Plasma and tissue concentrations of LGD-4033 can be determined using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[2]
-
For more detailed analysis, histological sections of muscle tissue (e.g., gastrocnemius) can be prepared and stained (e.g., with H&E) to measure muscle fiber cross-sectional area.[2]
-
Clinical Validation in Healthy Volunteers
This outlines a general design for a Phase I-type clinical study to validate the safety, pharmacokinetics, and effects on lean body mass in humans.
Study Design:
-
Design: A randomized, double-blind, placebo-controlled, ascending-dose study is the gold standard.[1]
-
Participants: Healthy, non-smoking men between the ages of 21 and 50 are a typical cohort.[1] Exclusion criteria should be clearly defined, including baseline health parameters.
-
Intervention:
-
Primary and Secondary Endpoints:
-
Safety: Monitor adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hemoglobin, liver enzymes, PSA).[1]
-
Pharmacokinetics (PK): Measure plasma concentrations of LGD-4033 at multiple time points after dosing using a validated LC-MS/MS method.[1]
-
Efficacy:
-
Assess changes in lean body mass using dual-energy X-ray absorptiometry (DXA).
-
Measure changes in muscle strength (e.g., leg press).
-
Monitor serum levels of hormones (total and free testosterone, LH, FSH, SHBG) and lipids (HDL, LDL, triglycerides).[1]
-
-
Conclusion
Replicating and validating the published findings on LGD-4033 requires a systematic approach grounded in the methodologies of the original research. The protocols and data presented in this guide offer a starting point for researchers to independently assess the anabolic and tissue-selective properties of this SARM. Rigorous adherence to experimental design, accurate data collection, and transparent reporting are paramount for advancing the scientific understanding of LGD-4033 and its therapeutic potential.
References
- 1. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vikingtherapeutics.com [vikingtherapeutics.com]
- 3. swolverine.com [swolverine.com]
- 4. This compound or LGD 4033 in Australia: How it works and side effects [healthymale.org.au]
- 5. moreplatesmoredates.com [moreplatesmoredates.com]
Safety Operating Guide
Proper Disposal of Ligandrol (LGD-4033): A Guide for Research Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ligandrol (LGD-4033), a selective androgen receptor modulator (SARM) used in research settings. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
This compound, as an investigational compound, requires careful handling and disposal. While some supplier Safety Data Sheets (SDS) may not classify it as hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is best practice to manage all research chemicals with a high degree of caution.[1] Institutional policies and local regulations must always be consulted and followed.
I. Core Principles of this compound Disposal
Researchers must handle unused, expired, or contaminated this compound as a chemical waste product. The primary principle is to prevent its release into the environment and to ensure the safety of all laboratory personnel. Key considerations from available Safety Data Sheets include:
-
Do not dispose of with household garbage. [2]
-
Prevent entry into sewage systems, ground water, or water courses. [2]
-
Disposal must be conducted in accordance with official local, state, and federal regulations. [1][2]
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound in a laboratory environment.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Safety glasses with side-shields
-
Chemical-resistant gloves (e.g., nitrile, butyl)
-
A laboratory coat
Step 2: Waste Identification and Segregation
-
Pure this compound (Solid): Unused or expired pure this compound powder should be collected in a designated chemical waste container.
-
This compound Solutions: Solutions containing this compound should be collected in a designated liquid chemical waste container. Do not mix with incompatible solvents.
-
Contaminated Materials: Items such as pipette tips, contaminated gloves, and empty original containers should be collected in a designated solid chemical waste container.
Step 3: Waste Container Selection and Labeling
-
Use only appropriate, leak-proof, and sealable chemical waste containers.
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag (or equivalent as required by your institution).
-
The label must include:
-
The full chemical name: "this compound (LGD-4033)"
-
The quantity of the waste
-
The date of accumulation
-
Any other constituents in the waste container (e.g., solvents)
-
Step 4: Storage of this compound Waste
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure secondary containment is used to prevent spills.
-
Keep the SAA secure and accessible only to authorized personnel.
Step 5: Arranging for Final Disposal
-
Consult your Institutional Environmental Health and Safety (EHS) Office: This is the most critical step. Your EHS office will provide specific guidance on the disposal procedures at your institution and will arrange for pickup by a licensed professional waste disposal service.[3]
-
Do not attempt to dispose of this compound waste through general trash or by pouring it down the drain.
III. Quantitative Data Summary
While specific quantitative data on the environmental impact of this compound is limited, the available information is summarized below.
| Parameter | Finding | Citation |
| Water Hazard Class | Class 1: Slightly hazardous for water | [2] |
| Ecotoxicity | Not expected to be harmful to the ecology | [1] |
| Bioaccumulation Potential | No further relevant information available | [2] |
| Mobility in Soil | Expected to have very high mobility in soil | [1] |
IV. Experimental Protocols
This document provides operational guidance and does not cite specific experimental protocols that would require detailed methodologies. The procedures outlined are based on established laboratory safety and chemical waste management principles.
V. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling Guide for Ligandrol (LGD-4033)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ligandrol (LGD-4033), a selective androgen receptor modulator (SARM). Adherence to these procedures is essential to ensure personnel safety and maintain the integrity of research. This compound is classified as a research chemical and is not approved for human consumption.
Hazard Identification and Safety Data
This compound is a potent compound that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Quantitative Safety Data Summary
| Parameter | Value | Reference |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| Known Side Effects (Human Trials) | Dose-dependent suppression of total testosterone, SHBG, HDL cholesterol, and triglycerides. | [2] |
| LD50 (Oral) | Data not available. Handle as a potent compound with unknown long-term effects. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted in a designated and clearly labeled area, such as a chemical fume hood or a powder containment hood.
-
Personnel Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide and the Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Before entering the designated handling area, all personnel must don the following PPE:
-
Disposable lab coat or gown
-
Nitrile gloves (double-gloving is recommended)
-
Safety goggles with side shields or a face shield
-
For handling powders, a NIOSH-approved respirator with a particulate filter is required.
-
Handling of this compound
-
Weighing:
-
Perform all weighing of powdered this compound within a certified chemical fume hood or a balance enclosure to minimize inhalation exposure.
-
Use anti-static weigh paper or a tared container.
-
Handle with care to avoid creating airborne dust.
-
-
Solution Preparation:
-
When preparing solutions, add the solvent to the weighed this compound slowly to prevent splashing.
-
Cap containers securely and use a vortex mixer or sonicator to ensure complete dissolution.
-
Label all solutions clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
-
General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep containers of this compound tightly closed when not in use.
-
Post-Handling Procedures
-
Decontamination:
-
Wipe down all work surfaces, equipment, and spills with a suitable deactivating solution (e.g., 10% bleach solution followed by 70% ethanol) or as determined by your institution's safety office.
-
Decontaminate all reusable equipment that has come into contact with this compound.
-
-
PPE Removal:
-
Remove PPE in the designated area, being careful to avoid self-contamination.
-
Dispose of all single-use PPE as hazardous waste.
-
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including gloves, disposable lab coats, weigh paper, and pipette tips, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and rinsing solvents, must be collected in a designated, labeled, and sealed hazardous waste container. Do not pour this compound waste down the drain.[3]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Waste Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the specific hazards (e.g., "Toxic").
-
Store waste containers in a designated, secure secondary containment area away from incompatible materials.
Waste Disposal
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualized Workflows and Pathways
This compound (LGD-4033) Mechanism of Action
Caption: this compound's mechanism of action involves binding to the androgen receptor, leading to gene transcription and anabolic effects.
Experimental Workflow: In Vitro Androgen Receptor Activation Assay
Caption: A typical workflow for assessing this compound's potency in an in vitro androgen receptor activation assay.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
